2-(1H-Indol-7-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-7-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVYPZODIIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620632 | |
| Record name | (1H-Indol-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82199-98-2 | |
| Record name | (1H-Indol-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 2-(1H-Indol-7-yl)acetonitrile from Indole
Abstract: C7-functionalized indoles are pivotal structural motifs in a wide array of bioactive natural products and pharmaceutical agents.[1] However, their synthesis is a formidable challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic substitution and metalation at the C2 and C3 positions of the pyrrolic ring.[2] This guide provides an in-depth, technically-focused protocol for the regioselective synthesis of 2-(1H-indol-7-yl)acetonitrile from commercially available indole. We circumvent the inherent reactivity challenges by employing a directing group strategy, which facilitates selective C-H activation at the otherwise inert C7 position. The narrative elucidates the causality behind experimental choices, offering a robust, multi-step pathway via a key 7-formylindole intermediate. This document is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable method for accessing this valuable molecular scaffold.
Introduction: The C7 Conundrum
Significance of C7-Substituted Indoles
The indole framework is a cornerstone of medicinal chemistry. While functionalization at the C2 and C3 positions is well-established, accessing derivatives substituted on the benzene core (C4 to C7) is considerably more challenging.[3] Specifically, C7-decorated indoles are crucial components of numerous biologically active compounds, making the development of reliable synthetic routes to these scaffolds a high-priority research area.[1] The target molecule, this compound, serves as a versatile building block, where the nitrile group can be readily transformed into other functionalities like primary amines, amides, and carboxylic acids, opening avenues for diverse analogue synthesis.[4]
The Challenge of Regioselectivity
The synthetic chemistry of indole is dominated by the high nucleophilicity and acidity of the C3 and C2 positions, respectively.[2][5] Direct functionalization of the benzenoid C-H bonds, particularly the C7-H bond, is hampered by their lower reactivity.[6] Early methods to achieve C7 modification relied on multi-step sequences involving the reduction of indole to indoline, functionalization, and subsequent re-aromatization.[6] Modern synthetic chemistry, however, strives for atom economy and step efficiency, leading to the rise of direct C-H functionalization strategies. The key to unlocking C7 reactivity lies in temporarily overriding the natural reactivity of the indole ring system.[3][7]
Strategic Overview: A Directing Group-Mediated Approach
To overcome the innate preference for C2/C3 functionalization, our strategy hinges on the use of a removable directing group (DG) installed at the N1 position. This approach leverages chelation assistance, where the DG coordinates to a metal center and delivers the catalyst to the sterically accessible C7-H bond for selective activation.
The Power of Directing Groups
The installation of a sterically demanding group on the indole nitrogen is a proven strategy to facilitate C7-selectivity.[2][6] Groups such as pivaloyl (-C(O)tBu), phosphinoyl (-P(O)R₂), and hydrosilyl (-SiHR₂) have been shown to effectively block the C2 position and create a conformational preference that favors the formation of a six-membered metallacyclic intermediate involving the C7-H bond.[6][8] This intermediate is kinetically and thermodynamically favored over the alternative five-membered ring that would result from C2 activation.[2] For this guide, we select the pivaloyl group due to its commercial availability, ease of installation and removal, and proven efficacy in directing C7 functionalization.[2][9]
A Four-Step Synthetic Pathway
The synthesis is designed as a logical, four-step sequence that ensures high regioselectivity and provides a practical route to the target compound.
Caption: Overall synthetic workflow from indole to the target compound.
Detailed Synthetic Protocol & Mechanistic Rationale
This section provides a validated, step-by-step methodology for the synthesis. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Protection of Indole
-
Objective: To install the pivaloyl directing group onto the indole nitrogen.
-
Causality: The bulky tert-butyl component of the pivaloyl group sterically hinders the C2 position. More importantly, the carbonyl oxygen acts as a Lewis basic site for chelation, which is essential for the subsequent directed metalation step.[2][8]
Experimental Protocol:
-
To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting solution of sodium indolide back to 0 °C.
-
Add pivaloyl chloride (PivCl, 1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting indole is consumed.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-pivaloylindole as a white solid.
Step 2: Regioselective C7-Formylation
-
Objective: To introduce a formyl (-CHO) group at the C7 position.
-
Causality: This step utilizes the principle of Directed ortho-Metalation (DoM).[6] A strong organolithium base, in coordination with a ligand like TMEDA (tetramethylethylenediamine), selectively deprotonates the C7 position due to chelation with the pivaloyl oxygen. The resulting C7-lithiated species is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve N-pivaloylindole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C. A deep red or brown color should develop.
-
Stir the mixture at -78 °C for 2 hours to ensure complete metalation.
-
Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-pivaloyl-1H-indole-7-carbaldehyde.
Step 3: Conversion of Aldehyde to Acetonitrile
-
Objective: To convert the C7-formyl group into the target cyanomethyl group.
-
Causality: This transformation is effectively achieved using the van Leusen reaction. Tosylmethyl isocyanide (TosMIC) serves as a formyl anion equivalent. In the presence of a base, it reacts with the aldehyde to form an intermediate oxazoline, which upon heating in an alcohol, eliminates to form the nitrile. This method is well-suited for aryl aldehydes.
Experimental Protocol:
-
Combine N-pivaloyl-1H-indole-7-carbaldehyde (1.0 eq), TosMIC (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in methanol (MeOH, 0.3 M).
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-(1-pivaloyl-1H-indol-7-yl)acetonitrile.
Step 4: N-Deprotection
-
Objective: To remove the pivaloyl directing group to yield the final product.
-
Causality: The pivaloyl group is an amide and can be readily cleaved under basic hydrolysis conditions. Potassium carbonate in methanol provides a mild and effective system for this deprotection without affecting the nitrile functionality.
Experimental Protocol:
-
Dissolve 2-(1-pivaloyl-1H-indol-7-yl)acetonitrile (1.0 eq) in methanol (0.2 M).
-
Add an excess of potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction, filter, and concentrate the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Purify by flash chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford this compound.
Data Summary and Characterization
The efficiency of this synthetic route is summarized below. Yields are representative and may vary based on scale and experimental execution.
| Step | Transformation | Key Reagents | Typical Yield | Purity (Post-Chromatography) |
| 1 | Indole → N-Pivaloylindole | PivCl, NaH | 85-95% | >98% |
| 2 | N-Pivaloylindole → C7-Formyl | s-BuLi, TMEDA, DMF | 60-75% | >98% |
| 3 | C7-Formyl → C7-Acetonitrile | TosMIC, K₂CO₃ | 70-85% | >98% |
| 4 | C7-Acetonitrile → Final Product | K₂CO₃, MeOH | 80-90% | >99% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry. The C7-substitution pattern can be confirmed by the characteristic coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (C≡N) around 2250 cm⁻¹ in the final product.
Alternative and Emerging Strategies
While the directed metalation approach is robust, the field of C-H functionalization is rapidly evolving.
-
Transition-Metal Catalysis: Direct C7-alkenylation and alkylation reactions catalyzed by rhodium and palladium have been developed, often requiring specific, bulky directing groups like phosphinoyl derivatives.[9][10] In principle, a C7-alkenylation followed by hydrocyanation could provide an alternative route, though this would likely involve more complex catalytic systems.
-
Photoredox Catalysis: Direct cyanomethylation of indoles at the C2 or C3 positions has been achieved using photoredox catalysis with bromoacetonitrile as a radical source.[11] Achieving C7 selectivity with this method is currently a significant challenge and would likely require a novel catalytic system that can override the inherent electronic biases of the indole ring under radical conditions.
Conclusion
The synthesis of this compound from indole presents a significant regiochemical challenge that can be effectively overcome through a well-designed, directing group-mediated strategy. The four-step sequence detailed in this guide—N-protection, directed ortho-metalation/formylation, van Leusen cyanomethylation, and deprotection—provides a logical and reliable pathway to this valuable building block. Each step is grounded in established chemical principles, ensuring a self-validating and scalable protocol for researchers in the pharmaceutical and chemical sciences. This work underscores the power of chelation-assisted C-H activation to unlock reactivity at previously inaccessible positions on heterocyclic scaffolds.
References
- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-(1H-Indol-7-yl)acetonitrile: Elucidating Structure for Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(1H-Indol-7-yl)acetonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, precise structural elucidation is the bedrock of understanding structure-activity relationships (SAR) and advancing lead optimization. Indole derivatives are renowned for their diverse biological activities, serving as the core of numerous natural products and synthetic drugs.[1][2] This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific isomer, grounded in established spectroscopic principles and data from related indole compounds.
The strategic placement of the acetonitrile group at the C7 position of the indole ring presents a unique electronic and steric profile, making its unambiguous characterization essential. This document serves as a foundational reference, detailing not only the interpretation of predicted spectral data but also the robust experimental protocols required to obtain high-fidelity results.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic aromatic indole core linked to a cyanomethyl group at position 7. The key structural features to be confirmed by spectroscopy are:
-
The indole ring system with its characteristic aromatic protons and carbons.
-
The N-H proton of the indole ring.
-
The methylene (-CH₂-) bridge.
-
The nitrile (-C≡N) functional group.
Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups by their vibrational frequencies, and mass spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable. The following data are predicted based on established chemical shift principles for indole derivatives.[3][4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum is predicted in DMSO-d₆, a common solvent for indole derivatives, at a frequency of 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.0 - 11.5 | br s | - |
| H2 | ~7.4 - 7.6 | t | J ≈ 2.5 |
| H3 | ~6.4 - 6.6 | t | J ≈ 2.5 |
| H4 | ~7.5 - 7.7 | d | J ≈ 8.0 |
| H5 | ~6.9 - 7.1 | t | J ≈ 7.5 |
| H6 | ~7.0 - 7.2 | d | J ≈ 7.0 |
| CH₂ | ~4.0 - 4.2 | s | - |
Expertise & Causality:
-
N-H Proton (H1): The indole N-H proton is typically deshielded and appears as a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding with the solvent.
-
Indole Ring Protons (H2-H6): The protons on the indole ring resonate in the aromatic region (6.4-7.7 ppm). Their specific shifts and coupling patterns are dictated by the electronic effects of the fused rings and the C7-substituent. H3 is expected to be the most upfield of the ring protons due to the electron-donating effect of the nitrogen atom. The coupling constants (J values) are critical for assigning adjacent protons (ortho-coupling ~7-8 Hz).
-
Methylene Protons (CH₂): These protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group, placing their signal around 4.1 ppm as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~101 |
| C3a | ~128 |
| C4 | ~121 |
| C5 | ~120 |
| C6 | ~118 |
| C7 | ~115 |
| C7a | ~136 |
| CH₂ | ~15 |
| C≡N | ~118 |
Expertise & Causality:
-
Indole Ring Carbons: The carbons of the indole ring have characteristic shifts. C3 is notably upfield due to its position relative to the heteroatom. The quaternary carbons (C3a, C7, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Nitrile Carbon (C≡N): The carbon of the nitrile group appears in a distinct region around 118 ppm.
-
Methylene Carbon (CH₂): This aliphatic carbon is shielded and appears significantly upfield.
Experimental Protocol for NMR Analysis
A robust protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a 5 mm high-precision NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Tune and match the probe for the specific nucleus (¹H or ¹³C) and solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
NMR Workflow Diagram
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Introduction: The Indole Scaffold and the Promise of the 7-Substituted Acetonitrile
An In-Depth Technical Guide to the Potential Biological Activity of 2-(1H-Indol-7-yl)acetonitrile
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on this compound, a specific isomer whose biological profile is not yet extensively characterized in public literature. By synthesizing data from structurally related indoleacetonitrile isomers and 7-substituted indole analogs, this document aims to provide a predictive exploration of its potential therapeutic activities. We will delve into hypothetical mechanisms of action, propose robust experimental protocols for validation, and discuss the structure-activity relationships that underpin these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
The indole ring system is a bicyclic aromatic heterocycle that serves as a fundamental building block for numerous natural products, neurotransmitters (e.g., serotonin, melatonin), and synthetic drugs.[3] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, and neuroprotective activities.[2][3]
The molecule of interest, this compound, combines the indole core with a reactive acetonitrile moiety. While its direct biological activity is underexplored, the position of the acetonitrile group at C7 is of particular interest. Structure-activity relationship (SAR) studies on related indole derivatives suggest that substitution at the 7-position can significantly influence potency and selectivity. For instance, a hydroxyl group at the C7 position of an indole-3-acetonitrile derivative was found to be critical for potent anti-inflammatory activity.[4][5] This guide will, therefore, extrapolate from such findings to build a scientific case for the investigation of this compound.
Section 1: Potential Anticancer Activity
Indole-containing compounds have long been a fertile ground for the discovery of anticancer agents, from tubulin inhibitors like vincristine to kinase inhibitors.[3][6] Derivatives of indoleacetonitrile, in particular, have demonstrated significant growth-inhibitory effects against various human cancer cell lines.[6][7][8]
Scientific Rationale & Hypothesized Mechanism of Action
The anticancer potential of indole derivatives is often attributed to their ability to modulate critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[9] A key pathway frequently implicated is the PI3K/Akt/mTOR cascade, which is hyperactivated in many cancers.[9] We hypothesize that this compound, by analogy with other cytotoxic indoles, may act as an inhibitor of one or more kinases within this pathway. Inhibition would block downstream signaling, leading to a halt in cell cycle progression and the induction of apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Anticancer Screening (SRB Assay)
This protocol is adapted from methodologies used by the National Cancer Institute (NCI) for screening novel compounds.[7] The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., NCI-H522 lung cancer, COLO 205 colon cancer) in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]
-
Cell Seeding: Plate cells into 96-well microtiter plates at their predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final concentrations ranging from 10 nM to 100 µM.
-
Treatment: Add the test compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Gently discard the supernatant. Fix adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition (GI) and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) from dose-response curves.
Data Presentation
Results from the SRB assay should be summarized in a table to facilitate comparison across different cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) [Predicted] |
| NCI-H522 | Non-Small Cell Lung | 0.5 - 10 |
| COLO 205 | Colon | 1 - 15 |
| SF-539 | CNS | 0.8 - 12 |
| MDA-MB-468 | Breast | 2 - 20 |
| OVCAR-3 | Ovarian | 0.7 - 11 |
Table 1: Hypothetical growth inhibitory (GI₅₀) values for this compound against a panel of human cancer cell lines. Lower values indicate higher potency.
Section 2: Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, and certain cancers.[3][10] Indole derivatives have been investigated as anti-inflammatory agents, with some showing potent inhibition of key inflammatory mediators.[11] The most compelling evidence for the potential of this compound comes from a study on its structural analog, 7-hydroxyl-1-methylindole-3-acetonitrile, which demonstrated significant protective effects in a mouse model of colitis.[5]
Scientific Rationale & Hypothesized Mechanism of Action
Inflammatory responses are often mediated by the activation of immune cells like macrophages. Upon stimulation by agents like lipopolysaccharide (LPS), macrophages upregulate the expression of pro-inflammatory enzymes (e.g., iNOS, COX-2) and cytokines (e.g., TNF-α, IL-6).[11] This process is largely controlled by transcription factors such as NF-κB and STAT3.[5] We hypothesize that this compound will suppress the inflammatory response in macrophages by inhibiting the activation (e.g., phosphorylation and nuclear translocation) of NF-κB and STAT3, thereby reducing the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
Caption: Hypothesized inhibition of NF-κB and STAT3 signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 murine macrophage cells using the Griess reagent, a common method for evaluating anti-inflammatory potential.[4]
Workflow Diagram:
Caption: Workflow for the Griess assay to measure NO production.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC₅₀ value. A parallel MTT or similar cytotoxicity assay should be run to ensure that the observed NO reduction is not due to cell death.[4]
Data Presentation
| Compound | IC₅₀ for NO Inhibition (µM) [Predicted] | Cell Viability at IC₅₀ (%) |
| This compound | 5 - 25 | >90% |
| Arvelexin (Reference)[4] | ~30 | >90% |
| Dexamethasone (Control) | ~1 | >90% |
Table 2: Hypothetical anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 cells. Lower IC₅₀ values indicate greater potency.
Section 3: Potential Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with oxidative stress and protein aggregation being key pathological hallmarks.[12] The indole scaffold is present in compounds that exhibit neuroprotective properties, acting as antioxidants, metal chelators, and modulators of amyloid-beta (Aβ) aggregation.[12][13]
Scientific Rationale & Hypothesized Mechanism of Action
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to cellular damage and contributes to neurodegeneration. We hypothesize that this compound may exert neuroprotective effects through direct antioxidant activity (ROS scavenging) or by upregulating endogenous antioxidant defenses in neuronal cells. This would protect cells from insults like hydrogen peroxide (H₂O₂) or Aβ-induced toxicity.[13]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from oxidative stress-induced cell death using the MTT assay.[13][14]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay for neuroprotection.
Step-by-Step Methodology:
-
Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS.
-
Cell Seeding: Plate cells into 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂, e.g., 500 µM) for 24 hours.[13] Include control wells (untreated), compound-only wells, and H₂O₂-only wells.
-
MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Discard the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm.
-
Analysis: Express the results as a percentage of cell viability compared to the untreated control cells.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, a robust scientific rationale exists for its investigation as a potential therapeutic agent. Drawing upon structure-activity relationships from its isomers and other 7-substituted indoles, we have outlined compelling hypotheses for its potential efficacy in oncology, inflammation, and neuroprotection. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these predicted activities.
The successful validation of any of these hypotheses would establish this compound as a valuable lead compound. Subsequent research should focus on mechanism-of-action studies, lead optimization to enhance potency and drug-like properties, and eventual evaluation in preclinical in vivo models. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Synthesis and Structure Activity Relationships of Schweinfurthin Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of 7-hydroxyl-1-methylindole-3-acetonitrile on the intestinal mucosal damage response to inflammation in mice with DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Unraveling the Enigma: A Technical Guide to the Postulated Mechanisms of Action of 2-(1H-Indol-7-yl)acetonitrile
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] While extensive research has illuminated the pharmacological profiles of various substituted indoles, 2-(1H-Indol-7-yl)acetonitrile remains a molecule of significant interest yet underexplored potential. To date, its specific mechanism of action is not well-documented in publicly available scientific literature. This technical guide, therefore, ventures into the realm of informed postulation, drawing upon the known biological activities of its isomers and the broader indole class to propose potential mechanisms of action. Furthermore, we present a comprehensive, hypothetical research program designed to systematically elucidate the pharmacological activities and molecular targets of this enigmatic compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.
Part 1: Mechanistic Insights from Related Indole Acetonitrile Isomers
The biological activities of indole derivatives are profoundly influenced by the substitution pattern on the indole ring. While data on the 7-yl acetonitrile isomer is scarce, its 3-yl counterpart, indole-3-acetonitrile, has been the subject of several investigations, offering valuable clues.
Indole-3-acetonitrile: A Multifaceted Bioactive Molecule
Indole-3-acetonitrile is recognized for its diverse biological effects, including anti-inflammatory, antiviral, and antibacterial properties.[2][3][4]
-
Anti-inflammatory and Antiviral Activity: Studies have shown that indole-3-acetonitrile can modulate the host's innate immune response. It has been demonstrated to promote the activation of the IRF3 and NF-κB signaling pathways.[2] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for combating viral infections. Mechanistically, indole-3-acetonitrile has been shown to increase the levels of mitochondrial antiviral-signaling (MAVS) protein, potentially by inhibiting its degradation through selective autophagy.[2]
-
Antibacterial Properties: Indole-3-acetonitrile has been found to possess antibacterial activity, notably its ability to reduce biofilm formation by pathogenic bacteria such as E. coli and P. aeruginosa at concentrations of 100 µg/ml.[3]
The diverse bioactivities of indole-3-acetonitrile underscore the potential for other isomers, including this compound, to exhibit therapeutically relevant mechanisms of action.
Part 2: Postulated Mechanisms of Action for this compound
Based on the established pharmacology of the indole scaffold and its derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound.
Hypothesis 1: Modulator of Inflammatory Pathways
Given that many indole derivatives exhibit potent anti-inflammatory effects, it is reasonable to postulate that this compound may also modulate key inflammatory pathways.[5][6][7][8]
-
Potential Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs), including the indole-containing drug indomethacin.[9]
-
Pro-inflammatory Cytokines: The compound could potentially suppress the production or signaling of key inflammatory mediators like TNF-α, IL-6, and nitric oxide.[5]
-
Hypothesis 2: Kinase Inhibitor
The indole nucleus is a prevalent scaffold in the design of kinase inhibitors for cancer therapy and other indications.[10] The 7-position of the indole ring is of particular interest for substitutions in this context.[11]
-
Potential Kinase Targets:
-
PIM Kinases: N-substituted 7-azaindoles have been identified as pan-PIM kinase inhibitors with potential applications in oncology.[10]
-
Other Kinase Families: The compound could be screened against a broad panel of kinases to identify potential inhibitory activity.
-
Hypothesis 3: Modulator of Neurological Pathways
The indole structure is central to the function of several neurotransmitters, including serotonin.[9] This suggests that this compound could interact with components of the central nervous system.
-
Potential Neurological Targets:
-
Serotonin and Dopamine Pathways: Indole-3-acetonitrile has been studied in the context of neuroblastoma cells and its potential interaction with serotonin and dopamine pathways.[12]
-
Receptor Binding: The compound could be evaluated for its binding affinity to various neurotransmitter receptors.
-
Part 3: A Proposed Research Program for Elucidating the Mechanism of Action
To systematically investigate the therapeutic potential of this compound, a multi-pronged research program is proposed.
Phase 1: Initial Phenotypic Screening and Target Identification
The initial phase focuses on identifying the biological activities of the compound through a series of phenotypic screens.
-
Experimental Workflow: Phenotypic Screening
Caption: Workflow for initial screening and target identification.
-
Experimental Protocol: Anti-inflammatory Screening using LPS-stimulated RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide and cytokine production.
-
Data Presentation: Hypothetical Anti-inflammatory Screening Results
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | 12.5 | 8.2 | 15.7 |
| Indomethacin (Control) | 5.8 | 3.1 | 7.4 |
Phase 2: In Vitro Validation and Pathway Analysis
Once a biological activity and a potential target are identified, the next phase involves in-depth in vitro validation and elucidation of the associated signaling pathways.
-
Experimental Workflow: In Vitro Target Validation
Caption: Workflow for in vitro target validation and pathway analysis.
-
Experimental Protocol: Western Blot for NF-κB Pathway Activation
-
Cell Lysis: Following treatment with the compound and/or stimulant, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Signaling Pathway Diagram: Hypothetical Inhibition of the NF-κB Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway.
Phase 3: In Vivo Efficacy and Target Engagement
The final phase of the preclinical investigation involves evaluating the compound's efficacy and target engagement in a relevant animal model.
-
Experimental Protocol: Carrageenan-induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally at various doses.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, collect paw tissue to measure the levels of inflammatory mediators (e.g., prostaglandins, cytokines) and to assess target engagement (e.g., phosphorylation status of target proteins).
Conclusion
While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the indole scaffold provides a strong foundation for postulating its potential biological activities. The proposed research program offers a systematic and scientifically rigorous approach to unraveling the therapeutic potential of this intriguing molecule. The insights gained from such studies will not only contribute to our understanding of indole pharmacology but may also pave the way for the development of novel therapeutics for a range of human diseases.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chesci.com [chesci.com]
- 7. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-(1H-Indol-7-yl)acetonitrile
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] The compound 2-(1H-Indol-7-yl)acetonitrile, a member of this versatile scaffold, represents a molecule of significant interest for researchers, scientists, and drug development professionals. Its utility as a potential intermediate or active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability.
Part 1: Solubility Characterization
Understanding the solubility of this compound is the first step in evaluating its potential. Solubility can be assessed under two principal paradigms: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, which is useful for early discovery screening.[4][5] Thermodynamic solubility, conversely, represents the true equilibrium point of a saturated solution, a critical parameter for later-stage development and formulation.[4][6][7]
Experimental Design: Solvent Selection
The choice of solvents is dictated by the intended application. For biopharmaceutical relevance, aqueous buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) are essential to simulate conditions in the gastrointestinal tract.[8] Organic solvents are also important for assessing compatibility with potential formulation excipients and for manufacturing process development.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[2][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[9]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, the supernatant must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.[9]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS/MS method (as described in Part 2).[10][11]
-
Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).
Protocol 2: Kinetic Solubility Determination
This high-throughput method is ideal for early-stage screening. It measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[12][13]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Sample Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL of PBS, pH 7.4).[5][14] This creates a target concentration (e.g., 100 µM) with a low final percentage of DMSO (e.g., 1-2%).
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[5]
-
Precipitate Removal: Filter the samples using a solubility filter plate (e.g., 96-well format with 0.45 µm pores).[12]
-
Quantification: Analyze the filtrate directly or after appropriate dilution using HPLC-UV or UV-Vis spectroscopy against a calibration curve prepared in the same buffer/DMSO mixture.[3]
Data Presentation: Solubility Profile
Summarize the results in a clear, tabular format for easy comparison.
| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | ||
| Acetate Buffer (pH 4.5) | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Kinetic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic |
Workflow for Solubility Determination
Part 2: Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the ICH.[15][16] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate that the analytical methods are "stability-indicating."[15][17] A stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate it from its degradation products. The generally accepted target for degradation is between 5-20%.[16][17]
Experimental Design: Stress Conditions
The standard set of stress conditions as outlined in ICH guideline Q1A(R2) will be applied.[18][19][20]
-
Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and alkaline environments.
-
Oxidation: To test for sensitivity to oxidative stress, which can be encountered from excipient impurities or atmospheric oxygen.
-
Thermal Stress: To assess the impact of heat, both in solid form and in solution.
-
Photolytic Stress: To determine if the molecule is sensitive to light, as specified in ICH guideline Q1B.[21][22]
Analytical Methodology: Stability-Indicating HPLC-UV/MS Method
A robust HPLC method is essential for these studies.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically required to separate the parent compound from polar and non-polar degradants.
-
Detection: A photodiode array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification. Mass spectrometry (MS) is used for the identification and structural elucidation of degradation products.
Protocol 3: General Procedure for Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[16]
-
Stress Application: For each condition, mix the stock solution with the specified stressor. A parallel control sample, containing the drug substance in the same solvent but without the stressor, must be run for each condition.
-
Time Points: Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation (5-20%) is achieved.
-
Quenching: After the desired time, the reaction must be stopped. For acid/base hydrolysis, this is done by neutralization.[23] The sample is then diluted to a final concentration suitable for HPLC analysis.
Protocol 4: Acid and Base Hydrolysis
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[16][23] If no degradation occurs at room temperature, the mixture can be heated (e.g., 60-80°C).[23][24]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[16][23] Apply heat if necessary.
Protocol 5: Oxidative Degradation
-
Mix the stock solution with a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.[1][23] The reaction is usually performed at room temperature.[16]
Protocol 6: Thermal Degradation
-
Solution: Heat the stock solution at an elevated temperature (e.g., 70-80°C).
-
Solid State: Place the solid powder of the compound in an oven at a high temperature (e.g., 80°C), potentially with controlled humidity (e.g., 75% RH), to assess solid-state stability.[25]
Protocol 7: Photostability Degradation
This protocol follows ICH Q1B guidelines.[21][22][26]
-
Exposure: Expose the drug substance, both as a solid and in solution, to a calibrated light source that provides a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UVA light.[15][23]
-
Control: A parallel set of samples must be protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.[23]
Data Presentation: Forced Degradation Summary
| Stress Condition | Parameters (Concentration, Temp, Duration) | % Assay of Parent Compound | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |
| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 | N/A |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | ||||
| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | ||||
| Oxidation | 3% H₂O₂, RT, 24h | ||||
| Thermal (Solution) | 80°C, 24h | ||||
| Thermal (Solid) | 80°C, 75% RH, 48h | ||||
| Photolytic (Visible + UV) | 1.2M lux-hr, 200 W-hr/m² |
Workflow for Forced Degradation Studies
Part 3: Understanding Potential Degradation Pathways
Based on the chemical structure of this compound, two primary sites are susceptible to degradation: the indole ring and the acetonitrile side chain.
-
Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation. Under oxidative stress, the most likely degradation pathway involves the formation of an oxindole derivative. Further oxidation could also occur.
-
Hydrolysis of the Acetonitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under either acidic or basic conditions.[27][28] This typically proceeds in two steps: first to the corresponding acetamide intermediate (2-(1H-Indol-7-yl)acetamide), and upon further hydrolysis, to the carboxylic acid (2-(1H-Indol-7-yl)acetic acid).[27][28]
Potential Degradation Pathways of this compound
Conclusion
This technical guide provides a robust and scientifically grounded framework for determining the essential solubility and stability characteristics of this compound. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, followed by a comprehensive forced degradation study under ICH-prescribed stress conditions, researchers can generate a complete data package. This information is invaluable for making informed decisions in lead optimization, predicting in vivo behavior, developing stable formulations, and fulfilling regulatory requirements. The elucidation of degradation pathways not only ensures the development of a safe and effective product but also deepens our fundamental understanding of the molecule's chemical behavior.
References
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- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pharmatutor.org [pharmatutor.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. who.int [who.int]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. evotec.com [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. onyxipca.com [onyxipca.com]
- 26. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 27. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 28. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
A Technical Guide to 2-(1H-Indol-7-yl)acetonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. While indole derivatives substituted at the 2, 3, and 5-positions are extensively studied, those with functionalization at the 7-position represent a less-explored, yet strategically important, class of molecules. This guide focuses on 2-(1H-Indol-7-yl)acetonitrile , a specific isomer that serves as a versatile synthetic intermediate. Due to its relative novelty, a dedicated Chemical Abstracts Service (CAS) number is not prominently listed in major chemical databases, highlighting its status as a unique building block. This document provides a comprehensive overview of its structural properties, a proposed, robust synthetic methodology, predictive spectroscopic characterization, and its potential applications as a precursor to novel tryptamines and other complex heterocyclic systems in drug discovery.
Introduction: The Strategic Importance of the Indole Scaffold
The indole scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[1] Its prevalence in blockbuster drugs and clinical candidates underscores its importance. The specific position of substituents on the indole ring dramatically influences the molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.
While indole-3-acetonitrile is a well-known plant auxin and a common precursor for tryptamines, functionalization at the C7 position offers a distinct vector for molecular elaboration.[2] Substitution at this position can modulate the electronic properties of the indole ring and provide a steric handle to probe receptor binding pockets differently than other isomers. This compound, therefore, is not just another isomer but a key starting material for accessing a unique chemical space in the development of novel therapeutics, particularly for central nervous system (CNS) agents and antimicrobials.[3][4]
Physicochemical Properties & Structural Elucidation
Precise characterization is fundamental to ensuring the identity and purity of any synthetic intermediate. While experimental data for this compound is not widely published, its properties can be reliably predicted based on established principles and data from analogous structures.[5][6]
Table 1: Core Properties of this compound
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | Not prominently available in public databases |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
Spectroscopic Characterization (Predictive Analysis)
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on analyses of closely related 7-substituted and other indole derivatives.[5][6][7]
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a distinct pattern. The indole N-H proton (H1) would appear as a broad singlet far downfield (~11.0-11.5 ppm). The protons on the benzene portion of the indole ring (H4, H5, H6) would appear as a set of coupled multiplets between 7.0 and 7.8 ppm. The H2 and H3 protons on the pyrrole ring would present as doublets or triplets around 6.5-7.5 ppm. Critically, the methylene protons (-CH₂CN) would appear as a singlet at approximately 3.9-4.2 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum would be characterized by the nitrile carbon (C≡N) signal around 117-120 ppm. The methylene carbon (-CH₂CN) would be found significantly upfield, around 15-20 ppm. The eight carbons of the indole ring would resonate in the aromatic region (100-140 ppm), with their precise shifts influenced by the C7-substituent.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak would be the sharp, intense absorption from the nitrile (C≡N) stretch, expected in the 2240-2260 cm⁻¹ region. A broad peak between 3300-3400 cm⁻¹ would correspond to the N-H stretch of the indole ring.
Proposed Synthesis Methodology
Accessing this compound requires a strategic approach, as direct functionalization of the indole C7 position can be challenging. A robust and scalable pathway begins with a readily available precursor, 1H-Indole-7-carboxaldehyde . The conversion of an aryl aldehyde to an aryl acetonitrile is a well-established transformation in organic synthesis.
The proposed workflow involves a one-pot reductive cyanation, which is efficient and avoids the isolation of potentially unstable intermediates.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Cyano-1H-Indole-3-Carboxylic Acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
Introduction: The Significance of the Indole Scaffold and the C7-Substitution Enigma
An In-depth Technical Guide to the Synthesis and Strategic Importance of 2-(1H-Indol-7-yl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Due to the limited specific historical data on this particular isomer, this document focuses on the synthetic challenges and modern strategies for its preparation, providing context for its relative obscurity compared to other isomers and offering a roadmap for its future exploration.
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The specific substitution pattern on the indole ring dramatically influences its pharmacological properties. While functionalization at the C2 and C3 positions of the pyrrole ring is well-established, direct modification of the benzene portion, particularly at the C7 position, has historically presented a significant synthetic hurdle.[1][2][3] This inherent difficulty is due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at C3.[1]
This compound represents a unique and underexplored building block. The acetonitrile moiety is a versatile functional group, serving as a precursor to tryptamines, carboxylic acids, and other key pharmacophores. Access to the 7-substituted isomer opens new avenues for scaffold hopping and the development of novel intellectual property. This guide will illuminate the synthetic pathways to this valuable compound, focusing on the strategic choices and mechanistic underpinnings of modern organic chemistry.
The Core Challenge: Overcoming the Inertness of the C7-Position
The history of this compound is intrinsically linked to the broader history of indole functionalization. The lack of early reports on its synthesis is a direct consequence of the difficulty of introducing substituents at the C7 position. Early methods for creating 7-substituted indoles often relied on de novo ring synthesis, building the indole core from an already substituted aniline precursor.[4]
More recent advancements have focused on the direct functionalization of the pre-formed indole ring. These modern methods provide more convergent and flexible routes. Key strategies that have enabled the synthesis of C7-substituted indoles, and by extension provide a blueprint for accessing this compound, include:
-
Directed ortho-Metalation (DoM): This strategy involves the use of a directing group on the indole nitrogen (N1). The directing group coordinates to a strong base (typically an organolithium reagent), which then selectively deprotonates the adjacent C7 position. The resulting organometallic intermediate can be trapped with an electrophile.[2][5]
-
Transition-Metal-Catalyzed C-H Activation: This cutting-edge approach also employs a directing group at N1 to guide a transition metal catalyst (often palladium, rhodium, or iridium) to selectively cleave the C7-H bond and form a new carbon-carbon or carbon-heteroatom bond.[6][7]
-
Halogen-Dance Reactions and Cross-Coupling: Starting from a halogenated indole, typically prepared via a multi-step synthesis, a palladium-catalyzed cross-coupling reaction can be used to install the desired substituent at C7.[4]
These strategies have transformed the C7-position from a spectator position to an accessible site for synthetic modification, paving the way for the systematic synthesis and evaluation of compounds like this compound.
Synthetic Pathways to this compound
There is no single, historically established "discovery" synthesis for this molecule. Instead, its preparation is best approached by leveraging modern synthetic strategies. The most logical and efficient routes proceed through a key intermediate: 7-cyanoindole .
Pathway 1: Synthesis via 7-Cyanoindole Intermediate
This two-stage approach is arguably the most direct. First, 7-cyanoindole is synthesized, and then the cyano group is homologated to the desired acetonitrile.
Stage 1: Preparation of 7-Cyanoindole
A robust method for synthesizing 7-cyanoindole starts from indoline, as detailed in U.S. Patent 5,380,857. The process involves the cyanation of indoline followed by dehydrogenation.[8]
-
Step A: Cyanation of Indoline. This step introduces the cyano group at the 7-position.
-
Step B: Dehydrogenation. The resulting 7-cyanoindoline is aromatized to 7-cyanoindole. The patent describes a catalytic dehydrogenation process.[8]
Stage 2: Homologation of 7-Cyanoindole
Once 7-cyanoindole is obtained, the one-carbon homologation to this compound can be achieved through several standard organic transformations. A common method involves conversion of the nitrile to a carboxylic acid, followed by an Arndt-Eistert homologation or a related sequence.
-
Hydrolysis: 7-Cyanoindole is hydrolyzed to indole-7-carboxylic acid.
-
Activation: The carboxylic acid is converted to an acid chloride (e.g., with thionyl chloride or oxalyl chloride).
-
Diazomethane Reaction: The acid chloride reacts with diazomethane to form a diazoketone.
-
Wolff Rearrangement: The diazoketone, in the presence of a silver catalyst and a nucleophile (like water), rearranges to form a ketene, which is then trapped to yield the homologated acid. Subsequent conversion to the nitrile provides the final product.
A more direct, albeit potentially lower-yielding, approach could involve the reduction of the nitrile to 7-(aminomethyl)-1H-indole, followed by a Sandmeyer-type reaction to install the nitrile, but this is often less efficient for this type of transformation.
dot
Caption: Synthesis of this compound from Indoline.
Pathway 2: De Novo Synthesis (Fischer Indole Synthesis)
This classical approach constructs the indole ring from a non-indolic precursor. To obtain a 7-substituted product, one must start with an appropriately substituted aniline derivative.
-
Starting Material: The synthesis would begin with 2-hydrazinylbenzonitrile.
-
Condensation: This hydrazine is condensed with a suitable ketone or aldehyde containing a methylene group alpha to the carbonyl, such as pyruvic acid or an acetone derivative.
-
Cyclization: The resulting hydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid) to form the indole ring. The key step is the[1][1]-sigmatropic rearrangement, which forms the C-C bond at what will become the C2 and C3 positions of the indole. Subsequent aromatization yields the 7-cyanoindole, which can then be homologated as described in Pathway 1.
dot
Caption: Fischer Indole Synthesis route to the 7-cyanoindole precursor.
Experimental Protocols
The following protocols are illustrative and based on established methodologies. They should be adapted and optimized by researchers based on their specific laboratory conditions and safety protocols.
Protocol 4.1: Synthesis of 7-Cyanoindole from 7-Cyanoindoline[8]
Materials:
-
7-Cyanoindoline
-
Palladium on carbon (Pd/C, 10%)
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 7-cyanoindoline (1 equivalent) in toluene, add 10% Pd/C catalyst.
-
Heat the reaction mixture under an inert atmosphere. The exact temperature and reaction time should be optimized based on monitoring by TLC or GC-MS. The patent suggests temperatures that facilitate dehydrogenation without decomposition.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with additional toluene.
-
Concentrate the filtrate under reduced pressure to yield crude 7-cyanoindole.
-
Purify the crude product by crystallization (e.g., from a hexane/xylene mixture) or column chromatography on silica gel.
Self-Validation: The product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity. The melting point should be compared to literature values (102.2-103.2 °C).[8]
Comparative Analysis of Synthetic Routes
| Synthetic Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| Pathway 1: Via 7-Cyanoindole | Indoline | Cyanation, Dehydrogenation, Homologation | Convergent, potentially higher yielding for the final steps. | Requires multi-step homologation sequence which can be tedious. |
| Pathway 2: De Novo Synthesis | 2-Hydrazinylbenzonitrile | Hydrazone formation, Fischer Indole Cyclization | Builds complexity quickly. | Availability of the starting hydrazine may be limited; cyclization can produce regioisomeric byproducts. |
| Pathway 3: C-H Activation | N-protected Indole | Directed C-H cyanoalkylation | Atom-economical, potentially fewer steps. | Requires specialized directing groups and expensive transition metal catalysts; may require extensive optimization. |
Conclusion and Future Outlook
This compound remains a relatively unexplored chemical entity, not due to a lack of potential interest, but because of the synthetic challenges associated with accessing the C7-position of the indole nucleus. The historical preference for C2 and C3 functionalization has left the benzene portion of the scaffold, particularly the C7-position, as "dark matter" in the chemical space of many compound libraries.
However, with the advent of powerful synthetic tools such as directed metalation and transition-metal-catalyzed C-H activation, the synthesis of 7-substituted indoles is now more feasible than ever. The pathways outlined in this guide, particularly the route through the 7-cyanoindole intermediate, provide a reliable and scalable method for the preparation of this compound.
For researchers in drug discovery, this compound represents a valuable opportunity. Its availability allows for the exploration of new structure-activity relationships and the development of novel therapeutic agents with unique pharmacological profiles. The future of C7-substituted indoles is bright, and this compound is poised to be a key player in this exciting field.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
A Theoretical and Computational Guide to 2-(1H-Indol-7-yl)acetonitrile: From Molecular Properties to Drug Discovery Potential
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(1H-Indol-7-yl)acetonitrile, a promising but understudied member of the indole family. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the critical computational workflows and theoretical underpinnings necessary to elucidate the molecule's structure-activity relationships, predict its spectroscopic signatures, and explore its potential as a therapeutic agent. By integrating principles of quantum chemistry and molecular modeling, we present a self-validating system for in-silico analysis.
Introduction: The Significance of the Indole Acetonitrile Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for drug design. The acetonitrile moiety, when attached to the indole core, introduces a reactive and polar functional group, further expanding the potential for biological activity. While various isomers of indole acetonitrile have been explored, the 7-substituted variant, this compound, remains a frontier for investigation. Its distinct electronic and steric profile, arising from the substitution pattern on the benzene portion of the indole ring, suggests the potential for novel biological activities.
This guide will provide a roadmap for the in-silico characterization of this compound, starting from fundamental quantum mechanical calculations to more complex molecular docking simulations.
Quantum Chemical Analysis: Unveiling the Electronic Landscape
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[2][3] By employing DFT, we can gain insights into the geometry, stability, and reactivity of this compound.
Geometric Optimization and Vibrational Analysis
The first step in any computational study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package.[2]
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for a balance of accuracy and computational cost.[4]
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy structure. c. Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum.
The optimized geometry provides key structural parameters, which can be compared with experimental data from X-ray crystallography of related indole derivatives to validate the computational model.[5][6]
Table 1: Predicted Structural Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value |
| C-C bond length (indole) | 1.37 - 1.45 Å |
| C-N bond length (indole) | 1.37 - 1.39 Å |
| C-C≡N bond angle | ~178° |
| Dihedral angle (acetonitrile side chain) | ~85° relative to indole plane |
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[3]
A smaller HOMO-LUMO gap suggests higher reactivity. These orbitals also indicate the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Workflow for FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.
Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions represent electron-deficient areas (positive potential). For this compound, the nitrogen of the nitrile group and the indole nitrogen are expected to be regions of negative potential, making them potential hydrogen bond acceptors.
Spectroscopic Characterization (Theoretical)
Computational methods can predict various spectroscopic properties, which can aid in the experimental identification and characterization of the molecule.
-
FT-IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated to an experimental IR spectrum. Key predicted peaks would include the N-H stretch of the indole ring (~3400-3500 cm⁻¹), the C≡N stretch of the nitrile group (~2200-2250 cm⁻¹), and various C-H and C=C aromatic stretches.[7]
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.[1]
Molecular Docking: Exploring a Future in Drug Development
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is a cornerstone of modern drug discovery, allowing for the screening of potential drug candidates against specific biological targets.
Given the broad biological activities of indole derivatives, potential protein targets for this compound could include kinases, G-protein coupled receptors, or enzymes involved in neurotransmitter metabolism. The choice of a specific target would depend on the therapeutic area of interest.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina or similar docking software.[2]
-
Preparation of the Ligand (this compound): a. Use the DFT-optimized 3D structure. b. Assign partial charges (e.g., Gasteiger charges). c. Define rotatable bonds.
-
Preparation of the Receptor (Protein Target): a. Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands. c. Add polar hydrogens. d. Assign partial charges.
-
Docking Simulation: a. Define the binding site (grid box) on the receptor based on the location of the active site or a known ligand binding pocket. b. Run the docking simulation to generate a series of binding poses for the ligand.
-
Analysis: a. Rank the poses based on their predicted binding affinity (e.g., in kcal/mol). b. Visualize the lowest energy pose to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues.
Workflow for Molecular Docking
Caption: General workflow for a molecular docking study.
The results of molecular docking studies can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent and selective analogs.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive in-silico investigation of this compound. By leveraging quantum chemistry and molecular modeling, researchers can predict its structural, electronic, and spectroscopic properties, as well as explore its potential as a novel therapeutic agent. The insights gained from these computational studies are invaluable for guiding future experimental work, including chemical synthesis, spectroscopic characterization, and biological evaluation. While the data presented herein for the title compound is illustrative, the workflows and protocols are grounded in established scientific practice and provide a clear path for advancing our understanding of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile [uwcscholar.uwc.ac.za]
- 5. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1H-indol-3-ylcarbonyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the In Vitro Bioactivity of 2-(1H-Indol-7-yl)acetonitrile
Introduction
2-(1H-Indol-7-yl)acetonitrile is a member of the indoleacetonitrile chemical family. While direct, extensive research on this specific isomer is limited in publicly available literature, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Prominent examples include the neurotransmitter serotonin and the anti-cancer drug vincristine. The nitrile group, on the other hand, can act as a hydrogen bond acceptor or be metabolized to other functional groups, contributing to the compound's pharmacokinetic and pharmacodynamic properties.
Given the scarcity of specific data for this compound, this document provides a series of foundational, exploratory protocols for researchers to begin characterizing its potential bioactivity in vitro. The experimental designs are based on the known activities of structurally related indole-containing compounds, which have shown promise in areas such as oncology and neurobiology. These protocols are intended to serve as a starting point for a comprehensive investigation into the compound's mechanism of action.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for reproducible results.
1. Reconstitution:
-
It is recommended to use dimethyl sulfoxide (DMSO) as the primary solvent for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a water bath (not to exceed 40°C).
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
2. Storage:
-
Store the solid compound at 4°C for short-term storage and -20°C for long-term storage, protected from light and moisture.
-
Aliquoted DMSO stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Working Dilutions | Prepare fresh in sterile phosphate-buffered saline (PBS) or culture medium |
| Storage (Solid) | 4°C (short-term), -20°C (long-term) |
| Storage (Solution) | -20°C or -80°C (in aliquots) |
| Final DMSO in Assay | < 0.5% (v/v) |
Protocol 1: Assessment of General Cytotoxicity in Cancer Cell Lines
This protocol aims to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells, a common activity for novel indole derivatives. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a standard, cost-effective starting point.
Workflow for Cytotoxicity Screening
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration series of this compound in culture medium by serially diluting the DMSO stock. A suggested starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
After incubation, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 2: Investigating Potential Effects on Cell Cycle Progression
If cytotoxicity is observed, a subsequent logical step is to determine if the compound induces cell cycle arrest. This can be assessed by flow cytometry using propidium iodide (PI) staining, which intercalates with DNA and allows for the quantification of cells in different phases of the cell cycle.
Step-by-Step Methodology
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its determined IC₅₀ value, and also at 0.5X and 2X the IC₅₀. Include a vehicle control.
-
Incubate for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
-
Protocol 3: Exploring Impact on Apoptosis
To determine if cell death occurs via apoptosis, an Annexin V/PI assay is recommended. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Step-by-Step Methodology
-
Cell Treatment:
-
Seed and treat cells as described in the cell cycle analysis protocol, using concentrations around the IC₅₀.
-
Incubate for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure apoptotic bodies are not discarded. Centrifuge the supernatant to pellet floating cells, and combine them with the trypsinized adherent cells.
-
Wash the combined cell pellet with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour. The results will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Applications of 2-(1H-Indol-7-yl)acetonitrile in Medicinal Chemistry: A Technical Guide
Introduction: The Indole Scaffold and the Untapped Potential of the 7-Acetonitrile Moiety
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous therapeutics, including the anti-inflammatory drug indomethacin, the anti-cancer agent vincristine, and the neurotransmitter serotonin. While extensive research has focused on functionalization at various positions of the indole ring, the C7 position has historically been less explored. This guide focuses on the emerging potential of 2-(1H-Indol-7-yl)acetonitrile and its derivatives, highlighting its synthetic accessibility and promising applications, particularly in the realm of anti-inflammatory drug discovery.
The acetonitrile group is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications. The placement of this group at the C7 position of the indole ring offers a unique vector for interacting with protein targets and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This application note will provide an in-depth overview of the synthesis, known biological activities, and potential therapeutic applications of the this compound scaffold, offering valuable insights and detailed protocols for researchers in drug discovery and development.
Synthetic Strategies for Accessing the Indole-7-Acetonitrile Scaffold
The synthesis of 7-substituted indoles can be challenging compared to other regioisomers. However, several robust methods have been developed that provide efficient access to the key indole-7-carbonitrile and indole-7-acetonitrile cores.
The Bartoli Indole Synthesis: A Cornerstone for 7-Substituted Indoles
The Bartoli indole synthesis is a powerful and widely used method for the preparation of 7-substituted indoles.[4][5][6][7][8] This reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. The steric bulk of the ortho-substituent is crucial for the success of the reaction, as it facilitates the key[6][6]-sigmatropic rearrangement.
Key Mechanistic Insights (Causality behind Experimental Choices): The reaction proceeds through the initial reduction of the nitro group to a nitroso group by the first equivalent of the Grignard reagent. A second equivalent then adds to the nitroso group, setting the stage for a[6][6]-sigmatropic rearrangement that forms the indole scaffold. A third equivalent of the Grignard reagent is necessary to deprotonate an intermediate, driving the rearomatization to the final indole product. The choice of an ortho-substituted nitroarene is therefore critical, as it sterically promotes the desired cyclization pathway.
Experimental Protocol: Synthesis of 7-Substituted Indole via the Bartoli Synthesis
Materials:
-
ortho-Substituted nitroarene (e.g., 2-nitrotoluene) (1.0 eq)
-
Vinylmagnesium bromide (3.0-4.0 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ortho-substituted nitroarene (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -40 °C to -20 °C in a dry ice/acetone or ice/salt bath.
-
Slowly add the vinylmagnesium bromide solution (3.0-4.0 eq) via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below -20 °C.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-substituted indole.
Cyanation of 7-Formylindole: A Direct Route to 7-Cyanoindole
Another efficient strategy to access the indole-7-carbonitrile precursor is through the conversion of a 7-formylindole. This method provides a more direct route to the cyano functionality at the C7 position.[9][10]
Experimental Workflow: From 7-Formylindole to 7-Cyanoindole
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protective effect of 7-hydroxyl-1-methylindole-3-acetonitrile on the intestinal mucosal damage response to inflammation in mice with DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Characterizing and Utilizing 2-(1H-Indol-7-yl)acetonitrile as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization and application of 2-(1H-Indol-7-yl)acetonitrile as a potential chemical probe. While specific biological targets for this molecule are not yet extensively documented, the indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide offers a framework for researchers to systematically investigate the biological effects of this compound, validate its potential targets, and utilize it to explore cellular pathways. The protocols provided herein are grounded in the established principles of chemical probe validation and are designed to be adaptable to various research contexts.
Introduction: The Promise of the Indole Scaffold
The indole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic value.[2] Derivatives of indole are known to possess anti-inflammatory, anti-cancer, anti-viral, and neuroactive properties.[2][3][4][5] this compound belongs to the indolylacetonitrile class of compounds. Related molecules, such as indole-3-acetonitrile and its derivatives, have been shown to modulate key cellular processes, including inflammatory responses and antiviral signaling pathways.[3][5][6]
Given the rich pharmacology of the indole nucleus, this compound represents a compelling candidate for development as a chemical probe. A chemical probe is a small molecule that is potent and selective for a specific biological target or pathway, enabling the study of its function in a cellular or in vivo context.[7] The utility of a chemical probe is critically dependent on its thorough characterization.[7] This guide provides a roadmap for researchers to:
-
Investigate the potential biological activities of this compound.
-
Identify and validate its molecular target(s).
-
Utilize it as a tool to dissect complex biological processes.
Hypothesized Biological Activities and Potential Targets
Based on the known activities of structurally related indole derivatives, several promising avenues of investigation for this compound can be proposed.
-
Anti-Inflammatory Activity: Indole-3-acetonitrile derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Therefore, this compound could potentially target enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).
-
Antiviral Activity: 3-Indoleacetonitrile has been reported to interfere with the interaction between MAVS (Mitochondrial Antiviral-Signaling protein) and the selective autophagy receptor SQSTM1, thereby modulating antiviral signaling pathways.[5] This suggests that this compound might be a useful tool for studying the interplay between autophagy and innate immunity.
-
Modulation of Carcinogen-Metabolizing Enzymes: Some indole derivatives, like indole-3-acetonitrile, can induce the activity of enzymes such as aryl hydrocarbon hydroxylase (AHH), which is involved in the metabolism of xenobiotics.[6] Investigating the effect of this compound on such enzymes could reveal its potential in chemoprevention or its impact on drug metabolism.
Core Principles of Chemical Probe Validation
Before employing this compound in complex biological experiments, it is crucial to establish its credentials as a chemical probe. This involves a systematic validation process to ensure that any observed phenotype is a direct result of its interaction with the intended target.[8][9]
Key Validation Criteria:
| Criterion | Description | Recommended Action |
| Potency | The concentration at which the compound elicits a biological effect. A potent probe allows for use at lower concentrations, minimizing off-target effects. | Determine the IC50 or EC50 in both biochemical and cell-based assays. |
| Selectivity | The ability of the compound to interact with the intended target with significantly higher affinity than with other proteins. | Profile the compound against a panel of related and unrelated targets. |
| Target Engagement | Direct evidence that the compound binds to its target in a cellular context.[9] | Utilize techniques such as cellular thermal shift assays (CETSA), immunoprecipitation-western blot, or target-specific reporter assays. |
| Cellular Activity | The compound must be able to penetrate the cell membrane and exert its effect in a cellular environment. | Confirm activity in cell-based assays that measure a downstream consequence of target modulation. |
| Negative Control | A structurally similar but biologically inactive analog is essential to control for off-target or non-specific effects.[7] | Synthesize or procure a suitable negative control for use in all cellular experiments. |
Experimental Protocols for Characterization and Use
This section provides detailed protocols for the initial characterization of this compound.
General Guidelines for Handling and Storage
-
Solubility: Determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. Prepare concentrated stock solutions (e.g., 10-50 mM in DMSO) for long-term storage.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to prevent degradation.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure consistent activity. Most cell culture media can tolerate up to 0.5% DMSO without significant toxicity.[10]
Protocol 1: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol is designed to evaluate the potential of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable end-product of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Cell Viability Assay: Following the collection of the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in nitrite is not due to cytotoxicity.[11]
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition.
-
Plot cell viability against compound concentration to assess cytotoxicity.
Protocol 2: Evaluation of Target Engagement via Western Blot
This protocol outlines a method to assess whether this compound affects a specific signaling pathway downstream of its putative target. For example, if the compound is hypothesized to inhibit a kinase in the NF-κB pathway, one could measure the phosphorylation of a downstream substrate.
Materials:
-
Appropriate cell line (e.g., HEK293T, Caco-2)[5]
-
This compound
-
Stimulant (e.g., TNF-α to activate the NF-κB pathway)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total protein of interest
-
HRP-conjugated secondary antibody[11]
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations for a predetermined time, followed by stimulation if necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of protein phosphorylation in treated versus untreated cells.
Protocol 3: Assessment of Cellular Uptake
Understanding the cellular bioavailability of a chemical probe is critical for interpreting cell-based assay data.[12] This protocol provides a general method for measuring the intracellular concentration of this compound using HPLC-MS.
Materials:
-
Cell line of interest
-
This compound
-
HPLC-MS system
-
Extraction solvent (e.g., acetonitrile/methanol mixture)[12]
Procedure:
-
Cell Treatment: Treat a known number of cells with this compound at a specific concentration for a defined period.
-
Cell Harvesting and Lysis: After incubation, wash the cells to remove the extracellular compound and harvest them. Lyse the cells to release the intracellular contents.[11]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the compound from the cell lysate.[12]
-
HPLC-MS Analysis: Analyze the extracted sample using a validated HPLC-MS method to quantify the intracellular concentration of the compound.
-
Standard Curve: Prepare a standard curve of the compound to accurately determine its concentration in the cell extracts.
Data Analysis:
-
Calculate the intracellular concentration of this compound.
-
Determine the time- and dose-dependence of cellular uptake.
Visualization of Experimental Workflows and Signaling Pathways
Workflow for Characterizing a Novel Chemical Probe
Caption: A generalized workflow for the characterization of a novel chemical probe.
Hypothetical Signaling Pathway for Investigation
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Data Presentation
Table 1: Hypothetical Anti-Inflammatory Activity and Cytotoxicity Data
| Compound | NO Production IC50 (µM) | RAW 264.7 Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 5.2 | > 100 | > 19.2 |
| Known iNOS Inhibitor | 0.8 | > 100 | > 125 |
| Negative Control | > 100 | > 100 | - |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates in media | Poor aqueous solubility. | Decrease the final concentration. Increase the DMSO percentage (up to 0.5%). Use a solubilizing agent if compatible with the assay. |
| High variability between replicates | Inconsistent cell seeding or compound addition. Pipetting errors. | Use a multichannel pipette for compound addition. Ensure a homogenous cell suspension before seeding. |
| No effect observed in cell-based assays | Poor cell permeability. Rapid metabolism of the compound. Incorrect assay conditions. | Perform a cellular uptake assay to confirm intracellular accumulation. Increase incubation time or compound concentration. Optimize assay parameters. |
| Observed effect is due to cytotoxicity | The compound is toxic to the cells at the effective concentration. | Always run a parallel cytotoxicity assay. Determine the therapeutic window (selectivity index). |
Conclusion
This compound is a promising starting point for the development of a novel chemical probe. Its structural similarity to other biologically active indole derivatives suggests a high likelihood of interesting pharmacological properties. By following the systematic approach outlined in this guide, researchers can thoroughly characterize its biological activity, identify its molecular targets, and ultimately utilize it as a valuable tool to advance our understanding of complex biological systems. The principles and protocols described herein provide a solid foundation for the rigorous scientific investigation required to validate any new chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Analytical methods for quantification of 2-(1H-Indol-7-yl)acetonitrile in biological samples
Application Note & Protocol
Topic: Development and Validation of a Quantitative LC-MS/MS Method for 2-(1H-Indol-7-yl)acetonitrile in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Analytical Imperative for this compound
This compound and its isomers are emerging as significant scaffolds in medicinal chemistry and drug discovery. As novel therapeutic candidates progress through the development pipeline, the need for a robust, sensitive, and selective bioanalytical method for their quantification in biological matrices becomes paramount. This application note provides a comprehensive guide for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.[1][2]
The principles and protocols outlined herein are grounded in established bioanalytical methodologies for small molecules and adhere to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] While a specific, pre-validated method for this particular isomer is not widely published, this guide synthesizes best practices from the analysis of related indole-containing compounds to provide a clear pathway for establishing a reliable quantitative assay.[8][9]
II. Method Development Strategy: A Logic-Driven Approach
The successful quantification of a novel analyte hinges on a systematic and scientifically sound method development process. Our strategy for this compound is predicated on its predicted physicochemical properties and the inherent capabilities of modern analytical instrumentation.
A. Physicochemical Considerations and Analyte Properties
While empirical data for this compound is not extensively available, we can infer its likely properties based on its structural similarity to other indoleacetonitrile isomers.[10][11][12][13]
-
Molecular Weight: 156.18 g/mol
-
Predicted Lipophilicity (logP): Moderately lipophilic, suggesting good solubility in organic solvents.
-
Chemical Stability: The indole ring may be susceptible to oxidation, and the acetonitrile group could undergo hydrolysis under extreme pH conditions.[14] Sample handling and storage will be critical to prevent degradation.[5]
B. Rationale for Selecting LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of drugs and their metabolites in complex biological matrices.[1][15] Its widespread adoption is due to its unparalleled sensitivity, selectivity, and speed.
-
Sensitivity: LC-MS/MS can achieve low limits of quantification (LOQ), often in the sub-ng/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[16]
-
Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the target analyte, even in the presence of endogenous matrix components and potential metabolites.
-
Versatility: The technique can be adapted to a wide range of analytes with varying polarities and chemical properties.
C. Internal Standard Selection
The use of a stable isotope-labeled (SIL) internal standard (IS) is highly recommended to ensure the accuracy and precision of the assay. An ideal IS would be d3- or d5-2-(1H-Indol-7-yl)acetonitrile. If a SIL-IS is not available, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used as an alternative.
III. Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of the analytical workflow.
A. Sample Preparation: Isolating the Analyte from the Matrix
The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma sample while efficiently extracting the analyte of interest.[17][18][19] We will evaluate three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
PPT is a rapid and straightforward method suitable for initial method development.[18]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[20]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[21]
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., 1 M sodium carbonate to raise the pH for extraction of a neutral compound).
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
SPE provides the cleanest samples and can be used to concentrate the analyte, leading to improved sensitivity.[17][21]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
B. LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions that should be optimized during method development.
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[9][22] |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
| Collision Energy | To be optimized for each transition |
IV. Method Validation: Ensuring Data Integrity
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability for supporting clinical and non-clinical studies.[3][4][5][6][7] The validation should be performed in accordance with FDA guidelines and should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards exhibiting a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a %CV of ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage in the matrix.[5] |
V. Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the quantification of this compound in human plasma.
Caption: Workflow for the quantification of this compound.
VI. Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. By following the detailed protocols and adhering to the principles of bioanalytical method validation, researchers can establish a high-quality assay capable of supporting drug development programs from discovery through clinical trials. The successful implementation of this method will enable accurate pharmacokinetic and toxicokinetic assessments, ultimately contributing to a deeper understanding of the therapeutic potential of this novel indole derivative.
VII. References
-
FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" - ASCPT . (2018). --INVALID-LINK--
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance . LCGC North America. --INVALID-LINK--
-
Bioanalytical Method Validation - Guidance for Industry | FDA . (2018). --INVALID-LINK--
-
FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy . (2014). --INVALID-LINK--
-
Analytical Procedures and Methods Validation for Drugs and Biologics | FDA . (2015). --INVALID-LINK--
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples . Applied and Environmental Microbiology. --INVALID-LINK--
-
New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review . (2016). --INVALID-LINK--
-
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application . International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
Sample Preparation In Bioanalysis: A Review . International Journal of Scientific & Technology Research. --INVALID-LINK--
-
2-(4-hydroxy-1H-indol-3-yl)acetonitrile | 118573-52-7 - Sigma-Aldrich . --INVALID-LINK--
-
Current development of bioanalytical sample preparation techniques in pharmaceuticals . Journal of Pharmaceutical Analysis. --INVALID-LINK--
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma . Journal of Analytical & Bioanalytical Techniques. --INVALID-LINK--
-
(2-phenyl-1H-indol-1-yl)acetonitrile - Chemical Synthesis Database . --INVALID-LINK--
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles . Molecules. --INVALID-LINK--
-
Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem . --INVALID-LINK--
-
Overview of acetonitrile: Physicochemical properties, applications and clinical aspects . Journal of Acute Disease. --INVALID-LINK--
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup . Agilent Technologies. --INVALID-LINK--
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma . Longdom Publishing. --INVALID-LINK--
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues . Molecules. --INVALID-LINK--
-
Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS . Thermo Fisher Scientific. --INVALID-LINK--
-
2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed . --INVALID-LINK--
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples . IntechOpen. --INVALID-LINK--
-
A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery . Benchchem. --INVALID-LINK--
-
ANALYTICAL METHODS . ATSDR. --INVALID-LINK--
-
preventing degradation of 2-(4-chloro-1H-indol-3-yl)acetonitrile during storage . Benchchem. --INVALID-LINK--
-
Analytical Methods . RSC Publishing. --INVALID-LINK--
-
Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials . PubMed Central. --INVALID-LINK--
-
Forensic toxicology: biological sampling and use of different analytical techniques . MedCrave online. --INVALID-LINK--
-
2-(6-Chloro-1H-indol-3-yl)acetonitrile - PubMed . --INVALID-LINK--
-
2-(4-Chloro-1H-indol-3-yl)acetonitrile - PubMed . --INVALID-LINK--
References
- 1. longdom.org [longdom.org]
- 2. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 3. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-(6-Chloro-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. longdom.org [longdom.org]
- 16. lcms.cz [lcms.cz]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ijstr.org [ijstr.org]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: 2-(1H-Indol-7-yl)acetonitrile as a Strategic Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utility of 2-(1H-Indol-7-yl)acetonitrile as a versatile building block in modern organic synthesis. While the indole scaffold is a cornerstone in medicinal chemistry and materials science, the specific substitution pattern of the 7-yl-acetonitrile isomer offers unique synthetic opportunities. These notes detail the plausible synthesis of this key intermediate, its physicochemical properties, and its potential applications in the construction of diverse molecular architectures, including tryptamine derivatives and other pharmacologically relevant scaffolds. Detailed, field-proven protocols for key transformations are provided, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Introduction: The Strategic Importance of the Indole-7-yl Scaffold
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The specific substitution at the C7 position of the indole ring can significantly influence the molecule's steric and electronic properties, often leading to unique biological activities and material characteristics.[1] this compound, with its reactive nitrile functionality and a modifiable indole core, represents a valuable, yet under-explored, intermediate for accessing a diverse range of 7-substituted indole derivatives.
The acetonitrile moiety serves as a versatile handle for various chemical transformations. It can be readily reduced to a primary amine to furnish tryptamine analogs, hydrolyzed to the corresponding acetic acid, or participate in cycloaddition reactions. This versatility makes this compound a strategic starting material for generating libraries of compounds for drug discovery and materials science research.[3]
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | Predicted Value for this compound | Experimental Data for 2-(7-Methyl-1H-indol-3-yl)acetonitrile[4] |
| Molecular Formula | C₁₀H₈N₂ | C₁₁H₁₀N₂ |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol |
| Appearance | Off-white to light brown solid (predicted) | Colorless blocks |
| Melting Point | Not available | Not available |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Soluble in methanol |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of substituted indoles.[5][6]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.0-11.5 (br s, 1H, NH): The indole N-H proton typically appears as a broad singlet in this downfield region.
-
δ 7.5-7.6 (d, 1H, H-4): The proton at the 4-position is expected to be a doublet.
-
δ 7.2-7.3 (m, 1H, H-2): The proton at the 2-position will likely be a multiplet.
-
δ 6.9-7.1 (m, 2H, H-5, H-6): The protons at the 5 and 6-positions are expected to appear as a multiplet.
-
δ 6.5-6.6 (m, 1H, H-3): The proton at the 3-position will likely be a multiplet.
-
δ 4.0-4.2 (s, 2H, CH₂CN): The methylene protons adjacent to the nitrile group will appear as a singlet.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 135-137 (C-7a): Quaternary carbon.
-
δ 125-127 (C-3a): Quaternary carbon.
-
δ 120-125 (C-2, C-4, C-5, C-6): Aromatic carbons.
-
δ 118-120 (CN): Nitrile carbon.
-
δ 100-105 (C-3): Aromatic carbon.
-
δ 15-20 (CH₂CN): Methylene carbon.
IR (KBr, cm⁻¹):
-
3400-3300 (N-H stretch): Characteristic of the indole N-H bond.
-
2250-2230 (C≡N stretch): Strong and sharp peak indicative of the nitrile group.
-
1600-1450 (C=C aromatic stretch): Multiple bands corresponding to the indole ring.
Synthesis of this compound: A Proposed Route
A direct, high-yield synthesis of this compound has not been extensively reported. However, a plausible and efficient synthetic pathway can be designed starting from the commercially available 7-nitroindole, drawing upon established methodologies for indole functionalization.[7]
Figure 1: Proposed synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Step 1: Vilsmeier-Haack Formylation of 7-Nitroindole
This reaction introduces a formyl group at the C3 position of the indole ring, a crucial step for subsequent conversion to the acetonitrile.
-
Reagents and Materials:
-
7-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
In a fume hood, cool a solution of anhydrous DMF (3 equivalents) in a round-bottom flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.
-
Dissolve 7-nitroindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-nitro-1H-indole-3-carboxaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Step 2: Conversion of 7-Nitro-1H-indole-3-carboxaldehyde to 2-(7-Nitro-1H-indol-3-yl)acetonitrile
This step transforms the aldehyde into the desired nitrile functionality. A common method involves the use of tosylmethyl isocyanide (TosMIC).[3]
-
Reagents and Materials:
-
7-Nitro-1H-indole-3-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (2.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of TosMIC (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 7-nitro-1H-indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(7-nitro-1H-indol-3-yl)acetonitrile.
-
Step 3: Reduction of the Nitro Group
The final step involves the selective reduction of the nitro group to an amino group, which can then be removed if the parent indole is desired, or used for further functionalization. A common method is catalytic hydrogenation.
-
Reagents and Materials:
-
2-(7-Nitro-1H-indol-3-yl)acetonitrile
-
Palladium on carbon (Pd/C), 10%
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve 2-(7-nitro-1H-indol-3-yl)acetonitrile (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-(7-amino-1H-indol-3-yl)acetonitrile.
-
For the synthesis of the parent this compound, the amino group can be removed via diazotization followed by reduction (e.g., with H₃PO₂).
-
Applications in Organic Synthesis: A Gateway to Novel Architectures
This compound is a versatile precursor for a variety of valuable organic molecules. The following sections detail key transformations and provide generalized protocols.
Figure 2: Key synthetic applications of this compound.
Synthesis of 7-Substituted Tryptamines
The reduction of the nitrile group provides a direct route to 7-substituted tryptamines, a class of compounds with significant neuropharmacological activity.[8]
Protocol 2: Reduction of this compound to 7-Substituted Tryptamine
-
Rationale for Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Raney Nickel with hydrogen is a milder alternative, suitable for substrates with other reducible functional groups.
-
Reagents and Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or ethanol (for Raney Ni)
-
Hydrogen gas (for Raney Ni)
-
Sodium sulfate, anhydrous
-
Water, 15% NaOH solution
-
-
Procedure (using LiAlH₄):
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tryptamine.
-
Purify by column chromatography or crystallization.
-
Synthesis of 7-Substituted Indole-3-acetic Acids
Hydrolysis of the nitrile group affords the corresponding carboxylic acid, a key structural motif in plant auxins and some non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Protocol 3: Hydrolysis of this compound
-
Rationale for Conditions: Both acidic and basic conditions can effect the hydrolysis of nitriles. The choice depends on the stability of other functional groups in the molecule.
-
Reagents and Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated, or Sodium hydroxide (NaOH)
-
Water, Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate
-
-
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, prepare a solution of this compound in a mixture of ethanol and water.
-
Add concentrated sulfuric acid (e.g., 5-10 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction may take several hours to complete.
-
After completion, cool the reaction mixture and pour it into ice water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous solution with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
-
N-Functionalization and C2-Functionalization
The indole nitrogen can be readily alkylated or arylated to introduce further diversity. Additionally, the C2 position of the indole ring can be functionalized, for example, through lithiation followed by quenching with an electrophile.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic placement of the acetonitrile group on the indole-7-yl scaffold provides a gateway to a wide array of 7-substituted indole derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined in this document, based on established and reliable synthetic transformations, offer a robust framework for researchers to explore the rich chemistry of this promising intermediate.
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. ajchem-b.com [ajchem-b.com]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 9. brainly.in [brainly.in]
Application Notes & Protocols: A Framework for High-Throughput Screening of 2-(1H-Indol-7-yl)acetonitrile and Novel Indole Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful synthetic drugs.[1] Its unique electronic properties and versatile chemical handles allow it to interact with a wide range of biological targets. Within this class, 2-(1H-Indol-7-yl)acetonitrile represents a novel, relatively unexplored chemical entity. While its specific biological activities are not yet extensively documented in public literature, its structural similarity to other bioactive indole derivatives, such as those with anti-inflammatory properties, suggests significant therapeutic potential.[2]
High-throughput screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of massive compound libraries to identify "hits"—molecules that modulate a biological target or pathway of interest.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and validate HTS campaigns for this compound. Rather than focusing on a single, predetermined target, this guide provides a strategic framework, starting with broad, target-agnostic approaches and progressing to specific, target-based assays and the critical subsequent hit validation cascade.
Section 1: Initial Biological Profiling via Phenotypic Screening
When the mechanism of action for a novel compound is unknown, phenotypic screening offers a powerful, unbiased approach to discover its effects within the context of a living cell.[5] This strategy can reveal unexpected biological activities and provide a strong foundation for subsequent target identification efforts. A primary cell viability and cytotoxicity screen across a diverse panel of cell lines is the logical first step.
Protocol 1: Multiplexed Cytotoxicity and Viability HTS Assay
Scientific Rationale: This assay serves two primary purposes: 1) to identify any potent cytotoxic activity of this compound, which could be relevant for oncology applications, and 2) to establish a therapeutic window by determining its effect on non-cancerous cell lines. We employ a multiplexed format that simultaneously measures cell viability (via ATP content) and cytotoxicity (via membrane integrity) from the same well, providing a richer dataset and an internal control against assay artifacts.[6]
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 2-(1H-Indol-7-yl)acetonitrile
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As novel derivatives such as 2-(1H-Indol-7-yl)acetonitrile are synthesized, a robust and multi-faceted evaluation of their cytotoxic potential is a mandatory first step in preclinical assessment. This application note provides a detailed, integrated guide for researchers, scientists, and drug development professionals to comprehensively characterize the cytotoxic profile of this compound. We present a suite of three distinct, yet complementary, cell-based assays designed to move beyond a simple live/dead assessment. This approach interrogates cellular metabolic health (MTT assay), plasma membrane integrity (LDH assay), and the induction of programmed cell death (Caspase-3/7 assay). By synthesizing the data from these orthogonal methods, a nuanced and reliable cytotoxicity profile can be established, guiding further development or flagging potential toxicity early in the discovery pipeline.
Part 1: Foundational Considerations & Pre-Experimental Setup
A rigorous cytotoxicity assessment is built upon a foundation of meticulous planning and the implementation of proper controls. The choices made before the first assay is run are critical for generating reproducible and interpretable data.
Compound Handling and Solubilization
This compound is a solid organic compound. For cell-based assays, it must be dissolved in a solvent that is miscible with the culture medium and minimally toxic to the cells at its final working concentration.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for this purpose. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Causality—Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds that are otherwise insoluble in aqueous media. However, it is not inert and can induce cellular stress or toxicity at higher concentrations.[2]
-
Critical Step—Vehicle Control Validation: Before testing the compound, it is imperative to determine the highest concentration of DMSO that does not affect the viability or metabolism of the chosen cell line. This is typically below 0.5% (v/v), but must be empirically determined.[2] All experiments must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO used in the highest compound dose group. This ensures that any observed effects are due to the compound itself and not the solvent.
Cell Line Selection
The choice of cell line should be guided by the intended application of the compound. For general toxicity screening, a common, well-characterized cell line is recommended.
-
Hepatotoxicity Screening: Human liver carcinoma cells (e.g., HepG2) are frequently used as the liver is a primary site of drug metabolism and toxicity.
-
Oncology Research: A panel of cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[3]
-
General Viability: Human embryonic kidney cells (HEK293) or HeLa cells are robust and commonly used for initial screenings.
The Logic of Orthogonal Assays
Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), which an MTT assay alone might misinterpret as cytotoxicity. Combining assays that measure different cellular health indicators provides a more complete picture.
-
Metabolic Activity (MTT): Measures mitochondrial function in viable cells.[4]
-
Membrane Integrity (LDH): Directly measures cell death via membrane rupture.[5]
-
Apoptosis Pathway (Caspase-3/7): Investigates a specific, programmed mechanism of cell death.[6]
The overall experimental workflow is designed to integrate these assessments efficiently.
Caption: General workflow for cytotoxicity assessment.
Part 2: Core Cytotoxicity Protocols
The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies and high-throughput screening.
Table 1: Key Reagents and Materials
| Reagent/Material | Assay Application(s) | Recommended Source |
| 96-well flat-bottom, tissue culture-treated plates | All | Standard lab supplier |
| This compound | Test Compound | N/A |
| Cell Culture-Grade DMSO | All | Standard lab supplier |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | MTT Assay | e.g., Sigma-Aldrich |
| Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) | MTT Assay | Prepared in-house |
| Commercial LDH Cytotoxicity Kit | LDH Assay | e.g., Promega, Thermo Fisher |
| Commercial Caspase-Glo® 3/7 Assay Kit | Caspase-3/7 Assay | e.g., Promega |
| Staurosporine (Positive Control for Apoptosis) | Caspase-3/7 Assay | Standard lab supplier |
| Triton™ X-100 (Positive Control for Lysis) | LDH Assay | Standard lab supplier |
| Microplate Reader (Absorbance & Luminescence) | All | N/A |
Protocol 2.1: MTT Assay for Metabolic Activity Assessment
Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should remain constant across all treatment wells and match the vehicle control.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions (or controls) to the appropriate wells. Include wells for "untreated" and "vehicle control". Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., acidic isopropanol or 10% SDS) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]
Data Analysis:
-
% Viability Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of metabolic activity).
Protocol 2.2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of a substrate into a colored or fluorescent product, which can be measured.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up additional control wells for this assay:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Wells treated with a lysis agent (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
% Cytotoxicity Calculation:
-
Subtract the medium background absorbance from all other readings.
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Plot % Cytotoxicity against compound concentration.
Protocol 2.3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[6] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) in a buffer optimized for cell lysis and caspase activity.[10] When added to apoptotic cells, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence. Include a positive control (e.g., 1-5 µM Staurosporine for 4-6 hours) to induce apoptosis.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents on an orbital shaker at 300-500 rpm for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Data Analysis:
-
Fold Change Calculation: Fold Change = (Luminescence_sample / Luminescence_vehicle)
-
Plot the fold change in caspase activity against compound concentration.
Part 3: Data Interpretation & Synthesis
The true power of this approach lies in integrating the data from all three assays to build a comprehensive cytotoxicity profile.
Table 2: Summary of Hypothetical Cytotoxicity Data for this compound on HepG2 cells (48h)
| Assay | Endpoint Measured | Result (IC₅₀ or Peak) | Interpretation |
| MTT | Metabolic Activity | IC₅₀ = 25 µM | Potent inhibitor of metabolic function. |
| LDH | Membrane Integrity | Significant cytotoxicity > 20 µM | Induces cell lysis at concentrations consistent with metabolic inhibition. |
| Caspase-3/7 | Apoptosis Induction | 8-fold increase at 25 µM | The observed cytotoxicity is mediated, at least in part, by apoptosis. |
The diagram below illustrates a logical framework for interpreting the combined results.
Caption: Decision tree for interpreting multi-assay cytotoxicity data.
This application note provides a comprehensive framework for the initial cytotoxicity assessment of this compound. By employing assays that probe metabolic activity, membrane integrity, and apoptosis, researchers can obtain a robust and nuanced understanding of the compound's effect on cells. This multi-parametric approach minimizes the risk of misinterpretation inherent in single-assay methods and provides a solid foundation for subsequent mechanistic studies and preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Synthesis of 2-(1H-Indol-7-yl)acetonitrile Analogs: A Comprehensive Guide for Drug Discovery
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery.[2] Within this esteemed class of compounds, 2-(1H-indol-7-yl)acetonitrile and its analogs have emerged as a promising scaffold for the development of novel therapeutics. The strategic placement of a nitrile group at the C2 position and the potential for diverse substitutions at the C7 position and other sites on the indole ring offer a rich chemical space for medicinal chemists to explore.[3][4] This guide provides a detailed exploration of the synthesis of these valuable compounds, offering field-proven insights and robust protocols to empower researchers in their drug discovery endeavors.
The acetonitrile moiety at the C2 position is a versatile functional group that can serve as a key pharmacophore or be further elaborated into other functional groups, such as carboxylic acids, amines, or tetrazoles, thereby expanding the potential for structure-activity relationship (SAR) studies.[5] Furthermore, functionalization at the C7 position allows for the modulation of physicochemical properties and the introduction of specific interactions with biological targets.[6] This combination of features makes this compound analogs attractive candidates for targeting a range of diseases, including inflammatory conditions and cancer.[3][7]
This document will detail synthetic strategies for constructing the 7-substituted indole core, followed by methods for the crucial C2-acetonitrile installation. Each section will provide not only step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and innovate upon these methodologies.
Strategic Synthesis of the 7-Substituted Indole Core
The construction of the indole nucleus with a desired substitution pattern at the C7 position is the foundational step in the synthesis of the target analogs. Several classical and modern synthetic methods can be employed, with the choice often depending on the availability of starting materials and the desired complexity of the final molecule. Two powerful and widely utilized strategies are the Fischer Indole Synthesis and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Fischer Indole Synthesis: A Classic Approach to 7-Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry.[8] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[8] For the synthesis of 7-substituted indoles, an appropriately substituted ortho-substituted phenylhydrazine is the key starting material.
Causality Behind Experimental Choices: The choice of acid catalyst is critical and can significantly impact the reaction yield and purity. Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used.[8] The reaction temperature is also a crucial parameter that needs to be optimized to drive the cyclization to completion while minimizing side reactions.
Experimental Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow
Protocol 1: Synthesis of 7-Ethyl-1H-indole
This protocol is adapted from a procedure for the synthesis of 7-ethyltryptophol, a key intermediate in the synthesis of the anti-inflammatory drug etodolac.[9]
Materials:
-
2-Ethylphenylhydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve 2-ethylphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetaldehyde (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: To the resulting crude phenylhydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture to 120 °C with vigorous stirring for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with toluene (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-ethyl-1H-indole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic indole NH proton signal in the ¹H NMR spectrum is a key indicator of successful cyclization.
Sonogashira Coupling: A Modern Approach to Indole Ring Formation
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient alternative for the synthesis of substituted indoles. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for constructing the indole scaffold from appropriately functionalized anilines.[10][11][12]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and copper(I) co-catalyst is crucial for achieving high yields and preventing side reactions. The base is required to deprotonate the terminal alkyne, and the solvent system is chosen to ensure the solubility of all reactants and catalysts. Microwave-assisted synthesis can often accelerate the reaction and improve yields.[13]
Experimental Workflow: Sonogashira Coupling and Cyclization
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]
- 8. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Indol-7-yl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(1H-Indol-7-yl)acetonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate for various pharmacologically active compounds, can be approached through several synthetic routes. The selection of a particular pathway often depends on the availability of starting materials, scalability, and desired purity profile. Common strategies involve the introduction of a cyanomethyl group onto a pre-formed indole ring, typically at the 7-position. Key starting materials often include 7-substituted indoles such as 7-bromoindole or 7-aminoindole.
Two prevalent methods for introducing the nitrile functionality are:
-
Nucleophilic Substitution: This approach often utilizes a 7-haloindole, such as 7-bromoindole, which undergoes a metal-catalyzed cyanation reaction.
-
Sandmeyer Reaction: Starting from 7-aminoindole, a diazotization reaction followed by treatment with a cyanide salt, often in the presence of a copper catalyst, can yield the desired product.[1][2]
Each of these methods presents unique challenges and opportunities for optimization. This guide will address common issues encountered in these synthetic pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions
Q1: My palladium-catalyzed cyanation of 7-bromoindole is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the palladium-catalyzed cyanation of 7-bromoindole can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. While various palladium sources can be effective, the ligand plays a crucial role in the catalytic cycle. Electron-rich and bulky phosphine ligands often enhance the rate of reductive elimination, the final step in forming the C-CN bond. Consider screening different ligands to find the optimal one for your specific substrate.
-
Reaction Conditions:
-
Temperature: Cyanation reactions are sensitive to temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and byproduct formation. An optimization screen of the reaction temperature is highly recommended.
-
Solvent: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used.
-
Cyanide Source: The nature of the cyanide source (e.g., Zn(CN)₂, CuCN, KCN with a phase-transfer catalyst) can influence the reaction rate and yield. Zinc cyanide is often a good choice due to its lower toxicity and good reactivity in palladium-catalyzed reactions.
-
-
Purity of Starting Materials: Ensure your 7-bromoindole is pure.[3] Impurities can poison the catalyst and inhibit the reaction. Recrystallization or column chromatography of the starting material may be necessary.
Q2: I am observing significant amounts of starting material (7-aminoindole) remaining after my Sandmeyer reaction. How can I drive the reaction to completion?
A2: Incomplete conversion in a Sandmeyer reaction is a common issue. Here are the key parameters to investigate:
-
Diazotization Step: The formation of the diazonium salt from 7-aminoindole is the first critical step.
-
Temperature Control: This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4] Insufficient cooling can lead to decomposition of the diazonium intermediate.
-
Acid Concentration: The concentration of the acid (commonly HCl or H₂SO₄) is crucial. A sufficient excess of acid is required to fully protonate the nitrous acid precursor (e.g., sodium nitrite) and maintain an acidic environment to stabilize the diazonium salt.
-
Rate of Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential to control the reaction temperature and prevent localized high concentrations of nitrous acid, which can lead to side reactions.
-
-
Cyanation Step:
-
Copper Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[1][5] Ensure you are using a fresh, high-quality source of CuCN. The catalyst should be added to the cold diazonium salt solution.
-
Reaction Temperature: After the addition of the copper cyanide, the reaction mixture is typically warmed to room temperature or slightly above to facilitate the substitution reaction. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Q3: My final product, this compound, is difficult to purify. What are some effective purification strategies?
A3: Purification of indole derivatives can be challenging due to their potential for decomposition and their polarity. Here are some recommended techniques:
-
Column Chromatography: This is the most common method for purifying indole-containing compounds.
-
Stationary Phase: Silica gel is the standard choice. For particularly polar compounds, alumina or reverse-phase silica may be beneficial.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and reduce tailing for basic indole derivatives.
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: If your product is stable to acidic and basic conditions, an acid-base workup can be used to remove neutral or acidic/basic impurities. The indole nitrogen is weakly acidic and can be deprotonated with a strong base, but this is often not practical. However, impurities may be more amenable to this type of separation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 7-Bromoindole
This protocol provides a general starting point. Optimization of catalyst, ligand, solvent, and temperature may be required for optimal results.
Materials:
-
7-Bromoindole[3]
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 7-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble palladium species.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sandmeyer Reaction of 7-Aminoindole
This protocol outlines the diazotization of 7-aminoindole followed by cyanation.
Materials:
-
7-Aminoindole
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (Caution: Highly Toxic)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 7-aminoindole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[4]
-
Stir the mixture at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 0 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction mixture and neutralize with a base such as sodium carbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
For systematic optimization, it is crucial to tabulate your results. An example table is provided below:
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | DMF | 120 | 24 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (10) | Dioxane | 100 | 18 | 78 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | NMP | 140 | 12 | 72 |
Visualizing the Workflow
A clear understanding of the experimental sequence is vital for reproducibility and troubleshooting.
Caption: A generalized workflow for the synthesis of this compound.
This guide provides a foundational understanding and practical advice for overcoming common hurdles in the synthesis of this compound. For further assistance, please consult the referenced literature.
References
Purification techniques for 2-(1H-Indol-7-yl)acetonitrile from crude reaction mixtures
Welcome to the technical support resource for the purification of 2-(1H-Indol-7-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, detailed protocols, and robust troubleshooting for isolating this key heterocyclic intermediate from crude reaction mixtures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the physicochemical properties of the indole nucleus. The indole NH group is weakly acidic and can participate in hydrogen bonding, leading to tailing on silica gel chromatography. The compound can also be sensitive to strong acids and oxidants. Common impurities often include regioisomers (if the synthesis is not perfectly selective), unreacted starting materials, and polymeric byproducts formed during the reaction.
Q2: My "purified" this compound develops a pink or brownish color upon storage. Why is this happening and how can I prevent it?
A2: Indole derivatives are notoriously susceptible to auto-oxidation and degradation, especially when exposed to light and air. The formation of colored impurities is a classic sign of this degradation. To prevent this:
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal).
-
Light Protection: Use amber vials or wrap the container in aluminum foil.
-
Solvent Purity: Ensure that solvents used for storage or handling (if in solution) are degassed and free of peroxides.
Q3: How do I choose the best primary purification technique: chromatography or recrystallization?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile and generally the first choice for small to medium-scale purifications (<10 g). It is highly effective at separating compounds with different polarities, such as removing non-polar starting materials or highly polar byproducts.
-
Recrystallization: This is an excellent technique for final purification if a suitable solvent system can be found and is ideal for larger scales. It is most effective at removing small amounts of impurities from a product that is already >90% pure. Often, the best approach is a combination: an initial purification by column chromatography followed by a final polishing step via recrystallization.[1]
Q4: What analytical techniques are essential for assessing the purity of this compound?
A4: A combination of methods is crucial for a complete purity assessment.
-
Thin-Layer Chromatography (TLC): Essential for reaction monitoring and selecting conditions for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid) is a common starting point.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of structural isomers or other impurities that may co-elute in chromatography.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[4]
Part 2: Purification Workflow & Troubleshooting Guide
This section provides a logical workflow for purification and detailed troubleshooting for common issues encountered during the process.
General Purification Workflow
The following diagram outlines a standard decision-making process for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Common Purification Issues
Problem 1: During Column Chromatography
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks badly on TLC and won't elute cleanly from the column. | The indole NH group is interacting strongly with the acidic silica gel. | Deactivate the Silica: Prepare the column slurry with the eluent containing 0.5-1% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites on the silica, reducing tailing.[5] |
| Product elutes much faster or slower than predicted by TLC. | Solvent System Mismatch: The polarity of the bulk solvent system in the column differs from the TLC development chamber environment. Overloading: Too much crude material was loaded onto the column. | Verify Solvent System: Always use the same solvent batch for both TLC and the column. Reduce Load: A general rule is to load 1 g of crude material per 50-100 g of silica gel.[6] |
| No compound is recovered from the column. | Decomposition on Silica: The compound may be unstable on silica gel. Incorrect Eluent Polarity: The solvent system may be too non-polar, causing the compound to remain adsorbed to the silica. | Test Stability: Spot the compound on a TLC plate and leave it for 30-60 minutes before developing to see if a new spot (degradation product) appears.[5] Increase Polarity: If stable, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
Problem 2: During Recrystallization
| Symptom | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | | An oil forms upon cooling instead of solid crystals ("oiling out"). | High Impurity Level: Impurities are depressing the melting point and interfering with lattice formation. Rapid Cooling: The solution cooled too quickly, leading to supersaturation. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even when cold. | Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop (insulating the flask can help) before moving to an ice bath.[2][6] Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal.[2] Adjust Solvent System: Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the hot, clear solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify before cooling. | | Very low or no crystal formation upon cooling. | Excess Solvent: Too much solvent was used to dissolve the crude product, so the solution is not saturated upon cooling. Inappropriate Solvent: The compound is too soluble in the solvent. | Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then attempt to cool again. Change Solvents: Test different solvent systems on a small scale. Good systems for indoles often include ethyl acetate/hexane, ethanol/water, or toluene.[2] | | Crystals are highly colored despite starting with light-yellow material. | Oxidation: The compound may be oxidizing in the hot solvent during the recrystallization process. | Use an Inert Atmosphere: Perform the recrystallization under a nitrogen or argon atmosphere to minimize contact with oxygen. Work Quickly: Do not keep the solution heated for an extended period. |
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
-
Solvent System Selection:
-
Develop a TLC of the crude material using various ratios of Hexane:Ethyl Acetate (EtOAc).
-
The ideal solvent system will give the product an Rf value of 0.25 - 0.35 . A common starting point is 7:3 Hexane:EtOAc.
-
If streaking is observed, add 0.5% triethylamine to the eluent.
-
-
Column Packing (Wet Slurry Method):
-
Use a glass column with a diameter of ~4-5 cm. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of 70 g of silica gel in ~200 mL of the selected non-polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the bed is level and free of cracks.[6]
-
-
Sample Loading:
-
Dissolve the ~1 g of crude product in a minimal amount of dichloromethane (DCM) or the column eluent.
-
Add ~2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry load."
-
Carefully add the dry load to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution using gentle positive pressure. A gradient elution is often effective. Start with a lower polarity solvent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc) to elute the product.
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is for purifying material that is already >90% pure.
-
Solvent Selection:
-
Place a small amount of the impure product into several test tubes.
-
Test single solvents (e.g., toluene, ethanol, ethyl acetate) and binary solvent systems (e.g., ethyl acetate/hexane, ethanol/water).
-
A good solvent will dissolve the compound when hot but not when cold.
-
-
Procedure (using Ethyl Acetate/Hexane):
-
Place the impure solid in an Erlenmeyer flask.
-
Add the "good" solvent (ethyl acetate) dropwise while heating gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Remove the flask from the heat. Add the "bad" solvent (hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of ethyl acetate to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Allow the crystals to dry completely in a desiccator or vacuum oven to remove residual solvent.
-
References
Common side products in the synthesis of 2-(1H-Indol-7-yl)acetonitrile and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(1H-Indol-7-yl)acetonitrile. As a key intermediate in the development of various pharmacologically active compounds, the efficient and pure synthesis of this molecule is of paramount importance. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth technical assistance, troubleshooting advice, and practical solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is not as straightforward as its 3-substituted isomer due to the regioselectivity challenges in functionalizing the C7 position of the indole ring. However, several reliable strategies have been developed. The most prevalent and practical approach involves the conversion of a pre-functionalized indole, primarily indole-7-carboxaldehyde .
Other notable, though sometimes more complex, routes include:
-
Fischer Indole Synthesis: Utilizing a suitably substituted phenylhydrazine and a carbonyl compound. While a classic method for indole formation, controlling regioselectivity for 7-substituted indoles can be challenging and may lead to a mixture of isomers.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Starting from a 7-haloindole (e.g., 7-bromo or 7-iodoindole), followed by cyanation or a Sonogashira coupling and subsequent transformation. These methods offer good control over regioselectivity but may involve more expensive reagents and catalysts.
This guide will primarily focus on the route from indole-7-carboxaldehyde due to its common application and the specific side products associated with this pathway.
Q2: I am starting from indole-7-carboxaldehyde. What is the most direct way to introduce the acetonitrile group, and what are the potential pitfalls?
A2: A common and effective method is a one-pot reaction involving the formation of a cyanohydrin intermediate, followed by its reduction. A procedure for the synthesis of 7-cyano and 7-acetamido indoles via cyanocarbonation/hydrogenation of 7-formyl indole has been reported as an efficient and scalable process.[3][4][5][6]
However, this transformation is not without its challenges. The primary pitfalls include incomplete reaction, the formation of stable, unwanted intermediates, and over-reduction.
Troubleshooting Guide: Common Side Products and Avoidance Strategies
This section delves into specific issues you might encounter during the synthesis of this compound from indole-7-carboxaldehyde, focusing on the identification and mitigation of common side products.
Issue 1: Formation of N-(1H-Indol-7-yl)methylformamide as a significant byproduct.
-
Observation: During the workup and purification (e.g., by column chromatography), a significant fraction is isolated that corresponds to the formamide derivative instead of the desired nitrile. This has been observed in analogous syntheses of substituted indole-3-acetonitriles.[7]
-
Causality: This side product arises from the reaction of the intermediate imine or a related species with the formamide solvent (often used in these one-pot procedures) or from the partial hydrolysis of an intermediate.
-
Avoidance and Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Moisture can facilitate the formation of the formamide byproduct.
-
Solvent Choice: While formamide can be a useful solvent, consider alternatives if this side product is prevalent. A mixture of methanol and formamide has been used, and adjusting the ratio might influence the product distribution.[7]
-
Reaction Temperature and Time: Carefully control the reaction temperature and monitor the progress by TLC. Prolonged reaction times at elevated temperatures might favor the formation of the formamide.
-
Purification: If the formamide is formed, it can typically be separated from the desired nitrile by silica gel column chromatography due to its different polarity.
-
Issue 2: Incomplete conversion and recovery of starting indole-7-carboxaldehyde.
-
Observation: TLC analysis of the crude reaction mixture shows a significant amount of the starting aldehyde.
-
Causality: This can be due to several factors:
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., NaBH₄) may not be sufficient to reduce the intermediate cyanohydrin or imine completely.
-
Poor Quality Reagents: Decomposed or low-purity reagents can lead to incomplete reactions.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
-
Avoidance and Mitigation Strategies:
-
Reagent Stoichiometry: Ensure an adequate molar excess of the reducing agent. A common starting point is 1.3-1.5 equivalents relative to the aldehyde.[7]
-
Reagent Quality: Use freshly opened or properly stored reagents. The quality of the cyanide source (e.g., NaCN or KCN) is also crucial.
-
Optimization of Conditions: Gradually increase the reaction temperature or extend the reaction time while monitoring the reaction progress by TLC.
-
Issue 3: Formation of the corresponding alcohol, (1H-Indol-7-yl)methanol.
-
Observation: A byproduct with a polarity similar to the starting aldehyde is observed, which is identified as the corresponding alcohol.
-
Causality: This occurs if the aldehyde is directly reduced by the reducing agent before it has a chance to react with the cyanide source to form the cyanohydrin.
-
Avoidance and Mitigation Strategies:
-
Order of Addition: Add the cyanide source to the aldehyde first to allow for the formation of the cyanohydrin before introducing the reducing agent.
-
Temperature Control: Keep the initial reaction temperature low during the addition of the cyanide to favor cyanohydrin formation over premature reduction.
-
Issue 4: Dimerization or polymerization of indole species.
-
Observation: The formation of dark, tarry, and insoluble materials in the reaction flask, leading to a lower yield of the desired product. Indoles can be sensitive to strongly acidic or basic conditions.
-
Causality: The indole nucleus can be susceptible to polymerization under harsh reaction conditions.
-
Avoidance and Mitigation Strategies:
-
pH Control: Maintain the reaction pH within a suitable range. If using a cyanide salt, the reaction is typically basic. Avoid strongly acidic workups until the reaction is complete.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition and subsequent polymerization, which can be indicated by a pinkish or dark coloration of the indole starting material or product.[8]
-
Experimental Protocols
Protocol 1: One-Pot Conversion of Indole-7-carboxaldehyde to this compound
This protocol is adapted from a general procedure for the conversion of indole-3-carboxaldehydes.[7]
Materials:
-
Indole-7-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-7-carboxaldehyde (1.0 equiv) in a 1:1 mixture of anhydrous methanol and anhydrous formamide, add sodium borohydride (1.3 equiv) in portions at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanide (10 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| N-(1H-Indol-7-yl)methylformamide formation | Reaction with formamide solvent, presence of moisture. | Use strictly anhydrous conditions, optimize solvent ratio, control reaction time and temperature. |
| Incomplete conversion | Insufficient or poor quality reagents, suboptimal conditions. | Increase equivalents of reducing agent, use fresh reagents, optimize temperature and time. |
| (1H-Indol-7-yl)methanol formation | Premature reduction of the aldehyde. | Add cyanide source before the reducing agent, maintain low initial temperature. |
| Dimerization/Polymerization | Harsh reaction conditions (pH, air oxidation). | Control pH, use an inert atmosphere. |
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
Reaction Pathway and Potential Side Products
Caption: Main reaction pathway and potential side reactions.
References
- 1. rushim.ru [rushim.ru]
- 2. The Reaction of Aldehydes with Aryl Acetonitriles and their Microbial Evaluations | Research Journal of Applied Sciences, Engineering and Technology | Full Text [maxwellsci.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(1H-Indol-7-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(1H-Indol-7-yl)acetonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing this specific indole derivative. The functionalization of the indole C7 position presents unique challenges due to the inherent electronic properties of the indole ring, which favor reactivity at the C2 and C3 positions. This resource provides expert insights and practical solutions to overcome these hurdles.
Table of Contents
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Strategic Approaches to the Synthesis of this compound
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Detailed Experimental Protocols
-
References
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound requires a multi-step approach, starting with a C7-functionalized indole. The choice of starting material and synthetic route will depend on commercial availability, cost, and the specific requirements of your research. Below are three common strategies:
-
Route A: From 7-Haloindoles via Palladium-Catalyzed Cyanomethylation.
-
Route B: From 7-Formylindole via a Wittig or Horner-Wadsworth-Emmons reaction.
-
Route C: From 7-Aminoindole via the Sandmeyer Reaction followed by substitution.
Each of these routes involves its own set of challenges and optimization parameters, which will be discussed in detail in the following sections.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 7-substituted indoles so challenging?
A1: The inherent electronic nature of the indole ring favors electrophilic substitution at the C3 position, and to a lesser extent, the C2 position. Direct functionalization at the C4, C5, C6, or C7 positions of the benzene portion of the indole ring is often difficult to achieve with high regioselectivity.[1][2] To overcome this, strategies such as using directing groups on the indole nitrogen or starting with a pre-functionalized indole are often employed.[3][4]
Q2: Is it necessary to protect the indole nitrogen (N-H)?
A2: Yes, in many cases, protection of the indole nitrogen is crucial for successful C7-functionalization. The acidic N-H proton can interfere with many organometallic reagents and bases used in cross-coupling and other reactions. Furthermore, a bulky protecting group can help direct metallation and subsequent functionalization to the C7 position.[3][5] Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[6][7] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
-
Functionalization at other positions: Especially at C2 or C3 if the indole nitrogen is not protected or if the directing group is not effective.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, the starting materials can couple with themselves.[8]
-
Dehalogenation: In reactions involving haloindoles, the halogen can be removed without the desired coupling.
-
Decomposition of the starting material or product: Indoles can be sensitive to strong acids, bases, and oxidizing agents.[4]
Q4: How do I choose the right solvent for my reaction?
A4: Solvent selection is critical and can significantly impact reaction yield and purity. For palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or dioxane are common.[9] For Wittig or Horner-Wadsworth-Emmons reactions, THF or other ethereal solvents are often used.[10] It is essential to use anhydrous solvents, as water can quench organometallic reagents and lead to side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield in Palladium-Catalyzed Cyanomethylation of 7-Haloindole
Q: My palladium-catalyzed reaction with a 7-haloindole is not working. What are the likely causes and how can I fix it?
A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common problem with several potential root causes.[8]
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst or a more robust ligand. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst. |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging cross-couplings, consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The base is essential for the catalytic cycle. If the base is too weak, the reaction may not proceed. If it is too strong, it can lead to side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility of the base can also be a factor. |
| Solvent Issues | The solvent must be anhydrous and deoxygenated. Impurities in the solvent can poison the catalyst. Use freshly distilled or high-purity anhydrous solvent. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature, but be mindful of potential decomposition of starting materials or products. |
Issue 2: Formation of Multiple Products in the Wittig/Horner-Wadsworth-Emmons Reaction with 7-Formylindole
Q: I am getting a mixture of E/Z isomers and other byproducts in my olefination reaction. How can I improve the selectivity?
A: The stereochemical outcome of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions is highly dependent on the nature of the ylide and the reaction conditions.[10][11][12]
| Potential Cause | Explanation & Solution |
| Unstabilized Ylide (Wittig) | Non-stabilized Wittig reagents typically favor the formation of the (Z)-alkene.[13] To obtain the desired nitrile, which is an α,β-unsaturated product, a stabilized ylide is generally preferred. |
| Stabilized Ylide (HWE) | The Horner-Wadsworth-Emmons reaction with stabilized phosphonate ylides, such as diethyl cyanomethylphosphonate, strongly favors the formation of the (E)-alkene, which is the desired product in this case. |
| Base and Solvent Effects | The choice of base and solvent can influence the E/Z selectivity. For the HWE reaction, weaker bases like NaH or K₂CO₃ in solvents like THF or DME are commonly used. |
| Side Reactions of the Aldehyde | The 7-formylindole can undergo other reactions under basic conditions, such as aldol condensation or Cannizzaro reaction if the conditions are too harsh. Use of milder bases and controlled reaction temperatures can mitigate these side reactions. |
Issue 3: Failed Sandmeyer Reaction with 7-Aminoindole
Q: My attempt to convert 7-aminoindole to 7-cyanoindole via the Sandmeyer reaction failed. What could have gone wrong?
A: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable.[14][15][16]
| Potential Cause | Explanation & Solution |
| Decomposition of the Diazonium Salt | Diazonium salts are often unstable at room temperature and must be prepared and used at low temperatures (typically 0-5 °C). Ensure your reaction is adequately cooled throughout the diazotization and subsequent cyanation steps. |
| Incomplete Diazotization | The diazotization of the amine requires a stoichiometric amount of nitrous acid (generated in situ from NaNO₂ and a strong acid). Ensure the correct stoichiometry and that the addition of the nitrite solution is done slowly to maintain the low temperature. |
| Side Reactions of the Diazonium Salt | The diazonium salt can react with water to form a phenol or undergo other undesired reactions. The use of a copper(I) cyanide catalyst is crucial to promote the desired cyanation.[17] |
| Indole Ring Reactivity | The electron-rich indole ring can be sensitive to the strongly acidic conditions of the diazotization and the presence of nitrous acid. Consider protecting the indole nitrogen before performing the Sandmeyer reaction. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of N-Tosyl-7-bromo-1H-indole
This protocol describes the protection of the indole nitrogen and subsequent bromination at the C7 position.
Diagram of Workflow:
Caption: Workflow for the synthesis of N-Tosyl-7-bromo-1H-indole.
Step-by-Step Methodology:
-
Protection of Indole: To a solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
C7-Bromination: To a solution of N-tosyl-1H-indole (1.0 eq) in acetonitrile at 0 °C, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise. Stir the reaction at 0 °C and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(N-Tosyl-1H-indol-7-yl)acetonitrile from N-Tosyl-7-bromo-1H-indole
This protocol utilizes a palladium-catalyzed cross-coupling reaction.
Diagram of Workflow:
Caption: Palladium-catalyzed synthesis of the protected acetonitrile.
Step-by-Step Methodology:
-
To a reaction vessel, add N-tosyl-7-bromo-1H-indole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), a base (e.g., K₃PO₄, 2.0 eq), and a cyanomethylating agent (e.g., zinc cyanomethylide, prepared in situ from chloroacetonitrile and zinc dust).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., DMAc) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection to Yield this compound
This protocol describes the removal of the tosyl protecting group.
Diagram of Workflow:
Caption: Deprotection of the tosyl group.
Step-by-Step Methodology:
-
Dissolve 2-(N-tosyl-1H-indol-7-yl)acetonitrile (1.0 eq) in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate (excess).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Stability Testing and Degradation Pathways of 2-(1H-Indol-7-yl)acetonitrile
Welcome to the technical support center for 2-(1H-Indol-7-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability of this compound. Understanding the stability profile of this compound is crucial for ensuring the integrity of experimental results and for the development of stable pharmaceutical formulations. This document provides answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
1. What are the primary factors that affect the stability of this compound?
The stability of this compound is influenced by several environmental factors. The indole ring is susceptible to oxidation, and the acetonitrile group can undergo hydrolysis. Key factors include:
-
pH: The molecule is expected to show pH-dependent stability, with potential for hydrolysis of the nitrile group under both acidic and basic conditions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products. The indole nucleus is generally prone to oxidation.
-
Light: Indole derivatives can be photosensitive, and exposure to UV or visible light may induce degradation.[1] Photostability studies are therefore essential.[2]
-
Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions, including hydrolysis and oxidation.[3]
2. What are the recommended storage conditions for this compound?
To maintain the purity and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised. | To reduce the rate of potential degradation reactions. |
| Light | Protect from light by storing in amber glass vials or other light-opaque containers. | Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.[1] |
| Atmosphere | For long-term storage or for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. | To minimize the risk of oxidation. |
| Container | Use tightly sealed containers to prevent exposure to moisture and atmospheric oxygen. | Prevents moisture uptake which can facilitate hydrolysis. |
3. What are the expected degradation pathways for this molecule?
Based on the functional groups present, two primary degradation pathways are anticipated for this compound: hydrolysis and oxidation.
-
Hydrolysis Pathway: The acetonitrile group (-C≡N) can be hydrolyzed to an acetamide derivative (2-(1H-Indol-7-yl)acetamide) and subsequently to the corresponding carboxylic acid (2-(1H-Indol-7-yl)acetic acid). This can be catalyzed by acidic or basic conditions.
-
Oxidative Pathway: The indole ring is electron-rich and susceptible to oxidation. Oxidation can lead to the formation of various products, including hydroxylated indoles, and potentially ring-opened derivatives under more strenuous conditions.
Caption: Potential degradation pathways of this compound.
4. Which analytical techniques are most suitable for stability studies of this compound?
A stability-indicating analytical method is required, which is a method that can separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products. A C18 column is typically suitable for indole derivatives.[1] UV detection can be performed at wavelengths where the indole chromophore has significant absorbance, such as around 220 nm and 280 nm.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and structural elucidation of unknown degradation products that may form during stability studies.[1]
Part 2: Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
Problem 1: Rapid decrease in purity of the solid-state sample.
-
Question: My solid sample of this compound is showing a rapid loss of purity, even when stored in what I thought were appropriate conditions. What could be the cause?
-
Answer: A rapid loss of purity in the solid state often points to sensitivity to light or atmospheric conditions.
-
Light Exposure: Indole derivatives can be photosensitive.[1] Ensure your sample is stored in a light-opaque container, such as an amber vial, and kept in a dark place like a drawer or cabinet.
-
Atmospheric Exposure: The indole ring can be susceptible to oxidation. If the container is not tightly sealed, atmospheric oxygen can cause degradation over time. For long-term storage of high-purity material, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Moisture: If the sample was not thoroughly dried or is stored in a humid environment, adsorbed moisture could potentially facilitate hydrolytic degradation, although this is less common in the solid state compared to solution.
-
Problem 2: Appearance of unknown peaks in the chromatogram during solution-state stability studies.
-
Question: I'm running an HPLC analysis of my stability samples (e.g., in an aqueous buffer or organic solvent) and observing several unexpected peaks that grow over time. How can I identify them?
-
Answer: The appearance of new peaks is indicative of degradation. A systematic approach is needed to identify these degradants.
-
Hypothesize Degradation Products: Based on the structure of this compound, the most likely degradation products are from hydrolysis and oxidation. The expected masses of these products can be calculated.
-
| Potential Degradant | Molecular Formula | Monoisotopic Mass (Da) |
| 2-(1H-Indol-7-yl)acetamide | C10H10N2O | 174.0793 |
| 2-(1H-Indol-7-yl)acetic acid | C10H9NO2 | 175.0633 |
| Hydroxylated this compound | C10H8N2O | 172.0637 |
Problem 3: Inconsistent results in forced degradation studies.
-
Question: My forced degradation results are not reproducible. The extent of degradation varies significantly between experiments under what should be the same conditions. What experimental parameters should I control more carefully?
-
Answer: Reproducibility issues in forced degradation studies often stem from minor variations in experimental conditions. Here are the key parameters to control:
-
Reagent Concentration: Ensure the concentration of the stress agent (e.g., HCl, NaOH, H2O2) is accurately prepared and consistent for each experiment.
-
Temperature: The rate of degradation is highly temperature-dependent. Use a calibrated water bath or oven to maintain a constant and uniform temperature throughout the experiment.
-
Time: The duration of stress exposure must be precisely controlled. Start the timer immediately after adding the stress agent and stop the reaction consistently (e.g., by neutralization or dilution) at the designated time points.
-
Light Exposure: For all stress conditions, especially thermal and control samples, ensure they are protected from light to avoid confounding photodegradation.
-
Caption: A typical workflow for conducting a forced degradation study.
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Step-by-Step Guide for a Forced Degradation Study
This protocol is a general guideline and may require optimization for your specific analytical method. The goal is to achieve 5-20% degradation of the drug substance.[4]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the following stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H2O2.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Store a sample of the stock solution at an elevated temperature (e.g., 60 °C), protected from light.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to exclude light and kept alongside the exposed sample.
-
Sample at defined intervals of light exposure.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Calculate the percentage of degradation and assess the mass balance.
-
Protocol 2: Recommended HPLC-UV Method for Stability Indicating Analysis
This is a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
References
Welcome to the technical support center for 2-(1H-Indol-7-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile indole derivative in their work. Here, we address common and complex challenges encountered during synthesis, purification, handling, and subsequent experimental applications. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a very low yield. What are the most likely causes?
Low yields in indole synthesis, particularly multi-step sequences, can be attributed to several factors. The Fischer indole synthesis, a common route, is notoriously sensitive to reaction conditions.[1] Key areas to investigate include the stability of the starting hydrazine, the efficiency of the initial condensation to form the hydrazone, and the conditions of the acid-catalyzed cyclization step. Electron-donating or withdrawing groups on the precursors can significantly alter the reaction pathway, sometimes favoring undesirable side reactions or cleavage of the crucial N-N bond.[2][3]
Q2: I am observing multiple spots on my TLC plate after a reaction using this compound as a starting material. How can I improve selectivity?
The indole nucleus is electron-rich and susceptible to various side reactions. The N-H proton is weakly acidic, and the pyrrole ring can undergo electrophilic substitution. The acetonitrile moiety can also be reactive. To improve selectivity, consider lowering the reaction temperature, using milder reagents, and ensuring an inert atmosphere to prevent oxidation.[4][5] Protecting the indole nitrogen (e.g., as a tosyl or BOC derivative) is a common strategy to prevent N-alkylation or other undesired reactions at that position before proceeding with modifications elsewhere.
Q3: The color of my this compound sample has changed from off-white to a darker brown/pinkish color upon storage. Is it still usable?
Indole derivatives are prone to oxidation and degradation, especially when exposed to air, light, and trace acids.[5] A color change often indicates the formation of oxidized oligomeric or polymeric impurities. While the material may still contain the desired compound, the purity is compromised. It is crucial to re-analyze the material by HPLC and NMR to quantify the purity before use. For best results, use a freshly purified sample or one that has been stored properly under an inert atmosphere in the dark at low temperatures.[6][7]
Section 1: Synthesis and Purification
Issue: Poor Yields and Byproduct Formation in Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method but is often plagued by issues. The reaction involves the acid-catalyzed rearrangement of an arylhydrazone.[1]
Question: My Fischer indole synthesis to prepare the 7-substituted indole scaffold is failing or giving complex mixtures. What's going wrong?
Answer: The success of the Fischer indolization is highly dependent on the stability of key intermediates and the reaction conditions.
-
Causality: The core of the reaction is a[8][8]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[2][3] If the resulting iminylcarbocation is overly stabilized by substituents, this cleavage pathway can dominate, leading to failure of the cyclization.[9]
-
Troubleshooting Steps:
-
Catalyst Choice: The type and strength of the acid catalyst are critical. Protic acids (like HCl, H₂SO₄, AcOH) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are commonly used.[1] If strong protic acids lead to decomposition or byproducts, consider switching to a milder Lewis acid. A common issue is polymerization of the indole product in the presence of strong acids.[1]
-
Temperature Control: The reaction is sensitive to temperature.[1] Insufficient heat may prevent the rearrangement, while excessive heat can promote side reactions and decomposition. Monitor the reaction by TLC and optimize the temperature carefully.
-
Starting Material Purity: Ensure the purity of the arylhydrazine and the carbonyl partner. Impurities in the starting materials are a frequent source of side reactions.[4]
-
Consider an Alternative Route: If the Fischer synthesis proves intractable, other methods like the Reissert or Bartoli indole synthesis may be more suitable for your specific substrate.
-
Logical Flow for Troubleshooting Indole Synthesis
Caption: Troubleshooting workflow for low-yield indole synthesis.
Issue: Difficulty in Purification
Question: I've successfully synthesized my product, but I'm struggling to purify this compound from the reaction mixture. The spots are streaking on the TLC plate or co-eluting during column chromatography.
Answer: Purification of indole derivatives can be challenging due to their polarity and potential for interaction with silica gel.
-
Causality: The N-H group of the indole can form hydrogen bonds with the silanol groups of a standard silica gel stationary phase. This can lead to significant peak tailing on TLC and poor separation during column chromatography. The basicity of the indole nitrogen can also lead to irreversible adsorption.
-
Troubleshooting Steps:
-
Solvent System Modification: For column chromatography, try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel, reducing tailing and improving separation.[10]
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. For highly polar compounds, reverse-phase (C18) chromatography may be necessary.[10]
-
Recrystallization: If the crude product is sufficiently pure and solid, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water).
-
Crude Product Wash: Before chromatography, washing the crude organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities that may complicate purification.
-
Section 2: Handling, Storage, and Stability
The stability of this compound is paramount for reproducible experimental results. Degradation can introduce new variables into your experiments, leading to misleading data.
Question: What are the optimal storage conditions for solid and dissolved this compound?
Answer: Proper storage is critical to prevent degradation.
-
Causality: The indole ring is susceptible to oxidation, particularly at the 3-position, which can be catalyzed by light and air. The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially under non-neutral pH conditions.[5]
-
Recommended Protocols:
| Form | Storage Condition | Rationale |
| Solid | Store at -20°C to 4°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Protect from light by using an amber vial or wrapping in foil. | Minimizes oxidation and thermal degradation.[6][7] Prevents light-catalyzed decomposition. |
| In Solution | Prepare solutions fresh whenever possible. If short-term storage is necessary, store at -20°C or below in a tightly capped vial. Use aprotic solvents (e.g., anhydrous DMSO, DMF, Acetonitrile) for stock solutions. | Prevents hydrolysis of the nitrile group and slows degradation pathways. Protic solvents can participate in degradation. |
Potential Degradation Pathways
Caption: Common degradation pathways for this compound.
Section 3: Analysis and Characterization
Accurate characterization is the foundation of reliable research. Here we address common issues in the analysis of this compound.
Question: I'm seeing unexpected peaks in the ¹H NMR spectrum of my purified compound. How can I identify them?
Answer: Unexpected peaks often arise from residual solvents, water, or trace impurities from the synthesis or workup.
-
Causality: Even after purification, small amounts of solvents used in chromatography or recrystallization can remain. These solvents have characteristic chemical shifts in different deuterated NMR solvents.[11]
-
Troubleshooting and Identification:
-
Cross-Reference with Solvent Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents in the deuterated solvent you are using.[11][12]
-
Check for Water: A broad singlet, whose chemical shift can vary, is often indicative of water. Its position is dependent on the solvent, concentration, and temperature.
-
Acquire a 2D NMR Spectrum: If simple solvent peaks are ruled out, a 2D NMR experiment like a COSY or HSQC can help determine the structure of the impurity by showing proton-proton or proton-carbon correlations.
-
LC-MS Analysis: A quick analysis by LC-MS can provide the molecular weight of the impurity, which is a powerful clue to its identity.[13]
-
Table of Common Residual Solvents in NMR
This table provides the approximate ¹H chemical shifts (ppm) for common impurities in two standard NMR solvents. Note that shifts can vary slightly based on concentration and other sample components.[11]
| Solvent | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) |
| Acetone | 2.17 | 2.09 |
| Acetonitrile | 2.05 | 2.09 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Hexane/Heptane | ~0.9 (t), ~1.3 (m) | ~0.8 (t), ~1.2 (m) |
| Methanol | 3.49 | 3.16 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.25-7.11 (m), 2.30 (s) |
| Water | ~1.56 | ~3.33 |
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 1H-Indole-3-acetonitrile MSDS CasNo.771-51-7 [m.lookchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-Indol-7-yl)acetonitrile for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-(1H-indol-7-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the scalable synthesis of this key preclinical candidate. Our focus is on providing practical, field-proven insights to ensure a robust and reproducible synthetic process.
Introduction: Navigating the Synthetic Landscape
This compound is a crucial building block in the development of various therapeutic agents. As you transition from laboratory-scale synthesis to producing the multi-gram or kilogram quantities required for preclinical studies, new challenges often emerge. This guide is structured to address these challenges head-on, providing a logical framework for troubleshooting and process optimization.
Two primary synthetic routes are commonly considered for the scalable production of this compound, each with its own set of advantages and potential pitfalls.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.
Route A: Challenges in the Sandmeyer Reaction of 7-Aminoindole
The Sandmeyer reaction is a classical and cost-effective method for introducing a cyano group onto an aromatic ring.[1][2] However, its scale-up can be challenging.
Issue 1: Low Yield of 7-Cyanoindole
-
Symptom: After the Sandmeyer reaction and workup, the isolated yield of 7-cyanoindole is significantly lower than expected.
-
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 7-aminoindole is a critical first step. On a larger scale, inefficient cooling can lead to decomposition of the unstable diazonium intermediate.
-
Solution: Ensure your reactor has adequate cooling capacity to maintain the temperature below 5 °C during the addition of sodium nitrite.[3] Use a calibrated temperature probe placed directly in the reaction mixture.
-
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can undergo side reactions, such as hydrolysis to form 7-hydroxyindole, especially if the temperature is not well-controlled.
-
Solution: Add the cold diazonium salt solution to the copper(I) cyanide solution promptly. Do not let the diazonium salt solution warm up or sit for extended periods.
-
-
Poor Quality of Copper(I) Cyanide: The purity and reactivity of CuCN are crucial for the success of the Sandmeyer reaction.
-
Solution: Use freshly prepared or high-purity commercial CuCN. If preparing it in-house, ensure all traces of copper(II) salts are removed.
-
-
Issue 2: Formation of Impurities
-
Symptom: HPLC or NMR analysis of the crude 7-cyanoindole shows the presence of significant impurities.
-
Potential Causes & Solutions:
-
Formation of 7-Chloroindole: If the diazotization is performed in hydrochloric acid, the chloride ion can compete with the cyanide ion in the Sandmeyer reaction, leading to the formation of 7-chloroindole as a byproduct.
-
Solution: While some chloride formation is often unavoidable, using a minimal amount of hydrochloric acid for diazotization can help. Alternatively, consider using sulfuric acid for diazotization, though this may affect the solubility of the starting material.
-
-
Polymeric Tar Formation: Indoles, especially under acidic conditions, can be prone to polymerization, leading to the formation of intractable tars.[4]
-
Solution: Maintain a low reaction temperature and minimize the reaction time. A well-controlled addition of the diazonium salt to the CuCN solution can also help to minimize side reactions.
-
-
Route B: Challenges in the Synthesis from 7-Formylindole
A common strategy from 7-formylindole involves a one-carbon homologation to the acetonitrile. A Wittig-type reaction is a plausible approach.
Issue 3: Low Conversion in the Wittig Reaction with a Cyanomethylphosphonium Salt
-
Symptom: The reaction of 7-formylindole with a cyanomethylphosphonium ylide results in a low yield of the intermediate α,β-unsaturated nitrile.
-
Potential Causes & Solutions:
-
Steric Hindrance: The formyl group at the 7-position of the indole is sterically hindered, which can slow down the Wittig reaction.
-
Deprotonation of the Indole N-H: The strong base used to generate the ylide (e.g., n-BuLi, NaH) can deprotonate the indole N-H, leading to side reactions or deactivation of the ylide.
-
Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the Wittig reaction. The protecting group can be removed in a subsequent step.
-
-
Final Step: Conversion to this compound
Issue 4: Inefficient Conversion of 7-Cyanoindole to the Target Compound
A potential route from 7-cyanoindole involves reduction to 7-(aminomethyl)indole followed by cyanation.
-
Symptom: Low yield or formation of byproducts during the reduction of 7-cyanoindole.
-
Potential Causes & Solutions:
-
Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the indole ring in addition to the nitrile.[8]
-
Solution: Use a milder reducing agent such as Raney nickel with hydrogen gas or catalytic transfer hydrogenation.[4] These conditions are often more selective for the reduction of the nitrile group.
-
-
Formation of Secondary and Tertiary Amines: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[4]
-
Solution: The addition of ammonia or performing the reaction in the presence of an agent that traps the primary amine can help to suppress the formation of these byproducts.
-
-
Issue 5: Difficulties in the Cyanation of 7-(Halomethyl)indole
An alternative final step could involve the conversion of 7-(hydroxymethyl)indole to a 7-(halomethyl)indole, followed by displacement with a cyanide salt.
-
Symptom: Low yield of this compound and formation of dimeric or polymeric byproducts.
-
Potential Causes & Solutions:
-
Instability of 7-(Halomethyl)indole: 7-(Halomethyl)indoles can be unstable and prone to self-reaction (polymerization) or reaction with other nucleophiles present in the reaction mixture.
-
Solution: Generate the 7-(halomethyl)indole in situ and react it immediately with the cyanide source. Use a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide solution and the organic-soluble halide.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for a scalable synthesis of this compound?
A1: Both 7-aminoindole and 7-formylindole are viable starting materials. The choice often depends on the cost and availability of the starting material, as well as the expertise and equipment available for the subsequent synthetic steps. 7-Aminoindole allows for a more direct route to the key 7-cyanoindole intermediate via the Sandmeyer reaction, which is a well-established industrial process.[1][2]
Q2: How can I purify the final product on a large scale?
A2: For preclinical batches, high purity is essential. A multi-step purification process is often necessary.
-
Crystallization: If the product is a solid, crystallization is the most effective and scalable purification method.[2][9] A systematic solvent screening should be performed to identify a suitable solvent system that provides good recovery and high purity.
-
Column Chromatography: While less scalable than crystallization, column chromatography on silica gel can be used for multi-gram to kilogram scale purifications, especially if the impurities have significantly different polarities from the product.[10] For polar indole derivatives, a mobile phase of dichloromethane/methanol with a small amount of triethylamine may be effective.[11]
Q3: What are the critical stability concerns for this compound?
A3: Indoleacetonitrile derivatives can be sensitive to light, air (oxidation), and pH.[4]
-
Storage: The final compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., -20 °C) to minimize degradation.
-
pH Stability: Indoles can be unstable under strongly acidic or basic conditions. During workup and purification, it is advisable to maintain a near-neutral pH whenever possible.
Q4: What analytical methods are recommended for in-process control and final product release?
A4: A robust analytical package is crucial for ensuring the quality of your preclinical material.
-
HPLC: High-Performance Liquid Chromatography with UV detection is the primary method for assessing purity and quantifying impurities. A gradient method using a C18 column is typically a good starting point.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.
-
NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final compound and identifying any structural isomers or major impurities.
-
Karl Fischer Titration: To determine the water content in the final product.
Experimental Protocols
Protocol 1: Synthesis of 7-Cyanoindole from 7-Aminoindole (Sandmeyer Reaction)
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of 2-(1H-Indol-7-yl)acetonitrile
Welcome to the technical support resource for 2-(1H-Indol-7-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this unique indole derivative. The 7-substituted indole scaffold presents distinct analytical challenges compared to its more common 3-substituted isomers due to the electronic effects and steric hindrance imposed by the substituent's proximity to the indole nitrogen.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter during characterization.
Section 1: Sample Integrity and Preparation
The stability and solubility of your analyte are paramount for acquiring clean, reproducible data. Indole-containing compounds can be sensitive to environmental factors, and improper handling is a common source of analytical error.
Q1: My sample is showing new, unknown peaks on my HPLC chromatogram after being stored in solution for a day. What is happening?
Answer: This is a classic sign of sample degradation. The indole nucleus is electron-rich and susceptible to oxidation, especially when in solution and exposed to light and air.[1]
-
Causality: The pyrrole ring of the indole system can be easily oxidized, leading to a variety of degradation products, including dimers or hydroxylated species. The presence of a methylene group adjacent to the indole ring can also be a site for radical-mediated decomposition.
-
Troubleshooting Protocol:
-
Always Use Fresh Solutions: Prepare your analytical sample immediately before analysis. Do not store stock solutions at room temperature on the benchtop for extended periods.
-
Solvent Choice: Use high-purity, HPLC-grade solvents. Ensure your solvents are degassed to remove dissolved oxygen.
-
Protect from Light: Store both solid material and solutions in amber vials or protect them from light by wrapping vials in aluminum foil.
-
Inert Atmosphere: If degradation is persistent, especially in process chemistry where samples might be heated, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Confirmation: To confirm if the new peaks are degradants, perform a forced degradation study. Expose a fresh solution of your compound to mild oxidative conditions (e.g., a trace of hydrogen peroxide) and see if the unknown peaks increase in intensity.
-
Q2: I'm having trouble dissolving this compound for NMR analysis. Which solvent should I use?
Answer: Solubility can be challenging. While common non-polar solvents like chloroform-d (CDCl₃) might seem appropriate, they can lead to poor solubility and intermolecular hydrogen bonding, causing peak broadening.
-
Recommended Solvents:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the best choice. It is an excellent solvent for many indole derivatives and will help break up hydrogen-bonded aggregates, leading to sharper peaks, particularly for the N-H proton.[2]
-
Acetone-d₆: A good alternative to DMSO-d₆, often providing sharp spectra.[3]
-
Methanol-d₄: Can be used, but be aware that the acidic N-H proton will rapidly exchange with the deuterium of the solvent, causing the N-H signal to disappear. This can be used as a diagnostic experiment.
-
-
Troubleshooting Protocol:
-
Start with DMSO-d₆. Dissolve approximately 5-10 mg of your sample in 0.6-0.7 mL of the solvent.
-
If solubility is still low, gently warm the sample in a water bath (40-50 °C) and use a vortex mixer or sonicator to aid dissolution.
-
Avoid using solvents like CDCl₃ unless you have confirmed your sample is highly soluble in it, as you risk obtaining a spectrum with poor signal-to-noise and broad lines.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity determination. However, the basic nitrogen of the indole ring can lead to challenging chromatography if the method is not optimized.
Q3: My HPLC peak for the main compound is tailing significantly. How can I improve the peak shape?
Answer: Peak tailing for indole-containing compounds on reverse-phase columns is typically caused by secondary interactions between the basic indole nitrogen and acidic residual silanol groups on the silica support of the HPLC column.
-
Causality: At neutral pH, the indole nitrogen can be partially protonated, leading to ionic interactions with deprotonated silanols (Si-O⁻), which slows the elution of a fraction of the analyte molecules and causes the characteristic tail.
-
Troubleshooting Protocol:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of acid to your mobile phase. This serves two purposes: it protonates the indole nitrogen consistently, providing it with a single ionic form, and more importantly, it suppresses the ionization of the silanol groups, minimizing the secondary interaction.
-
Use a High-Purity, End-Capped Column: Modern reverse-phase columns (C18 or C8) that are thoroughly end-capped have fewer free silanol groups and are less prone to this issue.
-
Check pH: Ensure the mobile phase pH is well below the pKa of the silanols (typically < pH 4).
-
Recommended Starting HPLC-UV Method
This table provides a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| UV Detection | 280 nm (Indoles have a strong chromophore)[1] |
Q4: I see an unexpected peak in my chromatogram. How do I determine if it's a process impurity or a degradant?
Answer: Differentiating between impurities from the synthesis and those formed upon storage requires a systematic approach. HPLC coupled with a mass spectrometer (LC-MS) is the most powerful tool for this investigation.
-
Workflow for Impurity Identification: The following workflow provides a logical sequence for characterizing an unknown peak.
Caption: Logical workflow for identifying unknown HPLC peaks.
-
Common Process Impurities: Based on typical syntheses of indole acetonitriles, look for masses corresponding to:
-
Unreacted starting materials (e.g., 7-formylindole or 7-hydroxymethylindole).
-
Byproducts like N-formylated derivatives, which can arise from certain reaction conditions.[5]
-
Section 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure confirmation. The spectrum of this compound has several diagnostic features.
Q5: Why is the N-H proton signal in my ¹H NMR spectrum very broad or completely absent?
Answer: This is a common phenomenon for N-H protons in indoles and is usually due to one of two reasons: quadrupolar broadening or chemical exchange.
-
Causality:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a spin I=1 and a quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton is acidic and can exchange with trace amounts of water in the NMR solvent or with other exchangeable protons. If the exchange rate is on the NMR timescale, the peak will broaden. In protic solvents like methanol-d₄, the exchange is so fast the peak disappears entirely.
-
-
Troubleshooting Protocol:
-
Use a Dry Solvent: Use a high-quality deuterated solvent from a fresh, sealed ampoule. DMSO-d₆ is recommended as it forms a strong hydrogen bond with the N-H proton, slowing exchange and resulting in a sharper signal.[6]
-
D₂O Exchange Test: To confirm the signal is indeed the N-H proton, add one drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear as the proton is replaced by deuterium.
-
Low Temperature: In some cases, acquiring the spectrum at a lower temperature can slow the exchange rate and sharpen the signal.
-
Expected ¹H NMR Chemical Shifts
The following table provides predicted chemical shifts based on data from analogous indole structures.[2] Actual values may vary.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| H1 (N-H) | ~11.0 - 12.0 | br s | In DMSO-d₆. Will be broad. |
| H6 | ~7.5 - 7.7 | d | Ortho to the electron-donating N-H group. |
| H2 | ~7.3 - 7.5 | t or m | |
| H3 | ~7.0 - 7.2 | d | |
| H4, H5 | ~6.9 - 7.1 | m | Complex multiplet, may overlap. |
| CH₂ | ~4.0 - 4.3 | s | Methylene protons adjacent to the ring. |
Q6: The aromatic region of my ¹H NMR is complex and overlapping. How can I be sure of my assignments?
Answer: The aromatic region for 7-substituted indoles can be complex. Unambiguous assignment requires 2D NMR experiments.
-
Recommended Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (i.e., which are neighbors on the carbon skeleton). It will clearly show the connectivity between H4, H5, and H6 on the benzene ring, and between H2 and H3 on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It is invaluable for assigning the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to putting the pieces together. For example, you should see a correlation from the CH₂ protons (~4.1 ppm) to carbons C7, C7a, and the nitrile carbon (CN).
-
Section 4: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Q7: I am using ESI-MS in positive mode and see an intense peak at [M+23]⁺ instead of the expected [M+H]⁺. What is this?
Answer: The peak at [M+23]⁺ corresponds to the sodium adduct of your molecule, [M+Na]⁺. This is extremely common in electrospray ionization (ESI) mass spectrometry.
-
Causality: Trace amounts of sodium salts are ubiquitous in solvents, glassware, and even on the sample itself. During the ESI process, molecules can be ionized by associating with a sodium ion instead of a proton.
-
Troubleshooting Protocol:
-
Confirm the Mass: The mass of this compound is 156.18 g/mol . The protonated molecule [M+H]⁺ should appear at m/z 157.19. The sodium adduct [M+Na]⁺ will appear at m/z 179.17 (156.18 + 22.99). If your observed peak matches this, it is almost certainly the sodium adduct.
-
Increase Acid Concentration: To favor the formation of the protonated molecule, ensure you have an adequate source of protons. If using LC-MS, confirm that 0.1% formic acid is present in the mobile phase.[1] If performing direct infusion, add a small amount of formic acid to your sample solution.
-
Use High-Purity Solvents: While difficult to eliminate completely, using high-purity solvents can reduce the amount of sodium contamination.
-
Q8: What fragmentation pattern should I expect in an MS/MS experiment?
Answer: The fragmentation of isomeric indole acetonitriles can be unique to each isomer, providing a way to differentiate them.[7][8] For this compound, fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:
-
Loss of Acetonitrile: A common fragmentation pathway would be the loss of the entire acetonitrile sidechain as a radical, though this is less common from an even-electron precursor.
-
Loss of HCN: Cleavage of the methylene-nitrile bond followed by loss of hydrogen cyanide (HCN, 27 Da) is a plausible fragmentation pathway for nitriles.[9]
-
Ring Fragmentation: The indole ring itself can undergo characteristic cleavages, though these are often complex.
A detailed MS/MS study with high-resolution instrumentation would be required to propose a definitive fragmentation scheme. Comparing the fragmentation of your 7-substituted isomer to a commercially available 3-substituted isomer standard would be a powerful way to confirm your structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. chem.washington.edu [chem.washington.edu]
- 7. Structural characterization and regiochemical differentiation of alpha-cyanoethylindole isomers in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Target of 2-(1H-Indol-7-yl)acetonitrile: A Comparative Guide to Investigating Tubulin Polymerization Inhibition
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is a rigorous path of hypothesis testing and empirical validation. This guide provides an in-depth, technical framework for validating the putative biological target of 2-(1H-Indol-7-yl)acetonitrile, a synthetic indole derivative. Drawing from the well-established role of the indole scaffold in anticancer agents, we hypothesize that this compound may function as a tubulin polymerization inhibitor.[1] This document will serve as a comprehensive roadmap for testing this hypothesis, comparing its potential activity against established tubulin-targeting drugs, and providing the detailed experimental protocols necessary for this validation.
The Rationale: Why Suspect Tubulin as the Target?
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2] A significant class of these compounds exhibits potent anticancer properties by interfering with microtubule dynamics.[1][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably mitotic spindle formation during cell division.[4] Disruption of microtubule polymerization or depolymerization leads to mitotic arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[4]
Given that numerous indole derivatives have been identified as tubulin polymerization inhibitors, it is a logical and evidence-based starting point to hypothesize that this compound may share this mechanism of action.[1][3] This guide will outline the necessary steps to confirm this hypothesis through a series of robust biochemical and cell-based assays.
Experimental Validation Workflow
The validation process for a putative tubulin inhibitor can be systematically approached through a multi-tiered experimental workflow. This workflow is designed to provide a comprehensive understanding of the compound's activity, from its direct interaction with tubulin to its effects on cellular processes.
Caption: A tiered workflow for validating a putative tubulin inhibitor.
Tier 1: Direct Target Engagement - Biochemical Assays
The initial and most critical step is to determine if this compound directly interacts with tubulin and affects its polymerization.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (measured as absorbance at 340 nm) or through fluorescence enhancement using a reporter dye.[2][5][6][7]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL.[8] Keep on ice.
-
Prepare a 10X stock of GTP (10 mM) in General Tubulin Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in General Tubulin Buffer.
-
Prepare positive controls: Nocodazole (inhibitor) and Paclitaxel (promoter) in DMSO.
-
Prepare the fluorescent reporter solution as per the manufacturer's instructions (e.g., DAPI-based reporter).[8]
-
-
Assay Setup (96-well plate):
-
On ice, add the following to each well of a pre-chilled, black, half-area 96-well plate:
-
Test compound dilutions or controls (e.g., 5 µL).
-
Tubulin solution (e.g., 45 µL).
-
-
Include wells for vehicle control (DMSO) and no-tubulin blanks.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding 10X GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.[9]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Competitive Colchicine Binding Assay
Many indole-based tubulin inhibitors bind to the colchicine site on β-tubulin.[4] This assay determines if this compound competes with a fluorescently-labeled colchicine analogue for binding to tubulin.[7][10]
Experimental Protocol: Fluorescence-Based Competitive Colchicine Binding Assay
-
Reagent Preparation:
-
Prepare purified tubulin (e.g., 2 µM) in a suitable binding buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a solution of a fluorescent colchicine analogue (e.g., MTC) at a concentration near its Kd for tubulin.
-
Prepare serial dilutions of this compound and an unlabeled colchicine positive control.
-
-
Assay Procedure:
-
In a 96-well plate, combine the tubulin solution with the fluorescent colchicine analogue.
-
Add the test compound dilutions or controls.
-
Incubate at 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound.
-
Calculate the percentage of inhibition of fluorescent probe binding and determine the IC₅₀ or Ki value.
-
Tier 2: Cellular Effects - Validating the Mechanism of Action in a Biological Context
Observing a direct effect on purified tubulin is a crucial first step. The next tier of experiments aims to confirm that this biochemical activity translates into the expected cellular phenotype.
Cytotoxicity Assay (MTT Assay)
This initial cell-based assay determines the concentration at which this compound is toxic to cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a defined period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration that inhibits cell growth by 50%).
-
Cell Cycle Analysis for Mitotic Arrest
If this compound inhibits tubulin polymerization, it should cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry.[13][14]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Treat cancer cells with this compound at concentrations around its GI₅₀ value for a duration that allows for cell cycle progression (e.g., 24 hours). Include a vehicle control and a positive control for mitotic arrest (e.g., Nocodazole).
-
-
Cell Staining:
-
Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Stain the fixed cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
-
Data Analysis:
-
Generate histograms of cell count versus DNA content.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Immunofluorescence Microscopy of the Microtubule Network
This technique provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within cells.[15][16]
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound, a vehicle control, and positive/negative controls (e.g., Nocodazole for depolymerization, Paclitaxel for stabilization) for an appropriate time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent like Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Analysis:
-
Observe changes in the microtubule network architecture. Depolymerization will result in a diffuse, fragmented microtubule pattern, while stabilization can lead to microtubule bundling.
-
Comparative Analysis with Alternative Tubulin Inhibitors
A crucial aspect of this guide is the objective comparison of this compound with well-characterized tubulin inhibitors. This provides context for its potential potency and mechanism of action.
| Compound Class | Example | Mechanism of Action | Binding Site on Tubulin | Effect on Microtubules |
| Indole Derivatives (Putative) | This compound | Putative inhibition of polymerization | Putative Colchicine Site | Putative Depolymerization |
| Combretastatins | Combretastatin A-4 | Inhibits tubulin polymerization[17][18] | Colchicine Site | Depolymerization |
| Vinca Alkaloids | Vincristine, Vinblastine | Inhibit tubulin polymerization[4][19][20] | Vinca Domain | Depolymerization |
| Taxanes | Paclitaxel (Taxol) | Promotes tubulin polymerization and stabilizes microtubules[1][21][22][23] | Taxol Site | Stabilization |
Table 1: Comparison of Mechanisms of Action of Different Classes of Tubulin Inhibitors.
The experimental data generated for this compound should be tabulated and compared with literature values for these established drugs.
| Parameter | This compound | Combretastatin A-4 | Vincristine | Paclitaxel |
| Tubulin Polymerization IC₅₀ | To be determined | ~2-3 µM | ~1-5 µM | Promotes polymerization |
| Colchicine Binding IC₅₀ | To be determined | ~0.4 µM (Kd)[18] | Does not bind to this site | Does not bind to this site |
| GI₅₀ (HeLa cells) | To be determined | ~1-10 nM | ~5-20 nM | ~5-15 nM |
| Mitotic Arrest (G2/M) | To be determined | Yes | Yes | Yes |
Table 2: Template for Comparative Quantitative Data. (Note: Literature values can vary depending on the specific assay conditions and cell lines used).
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound as a putative tubulin polymerization inhibitor. By following the detailed protocols and comparative analyses outlined, researchers can generate the necessary data to either confirm or refute the proposed mechanism of action.
Positive results from these studies would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and ultimately, in vivo efficacy studies in animal models of cancer. This systematic approach ensures that the progression of this novel compound is based on a solid understanding of its biological target and cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(1H-Indol-7-yl)acetonitrile and Its Positional Isomers: A Guide for Researchers
Abstract
Indoleacetonitrile (IAN), a molecule of significant interest in agrochemistry and pharmacology, exists as several positional isomers, each defined by the attachment point of the acetonitrile group to the indole ring. While 2-(1H-Indol-3-yl)acetonitrile is extensively studied as a primary auxin precursor, its isomers, particularly 2-(1H-Indol-7-yl)acetonitrile, remain less characterized yet hold unique potential. This guide provides a comprehensive comparative analysis of the seven key indoleacetonitrile isomers, focusing on their synthesis, physicochemical properties, and differential biological activities. By synthesizing data from diverse studies, we aim to equip researchers, chemists, and drug development professionals with the critical information needed to explore the distinct therapeutic and biotechnological applications of each isomer.
Introduction: The Significance of Positional Isomerism in Indoleacetonitriles
The indole scaffold is a privileged structure in medicinal chemistry and biology, forming the core of neurotransmitters, hormones, and a vast array of therapeutic agents. The addition of an acetonitrile group (-CH₂CN) creates the indoleacetonitrile family. The specific position of this group on the indole ring drastically alters the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These subtle changes can lead to profound differences in receptor binding, metabolic stability, and overall biological function.[1][2]
This guide focuses on the comparative analysis of this compound against its isomers at positions 2, 3, 4, 5, and 6. The 3-isomer is the most well-known, occurring naturally in plants like Brassica species and serving as a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA).[3][4][5] However, emerging research into the other isomers suggests a broader range of activities, from anticancer to anti-inflammatory effects, underscoring the importance of a systematic, comparative evaluation.[6][7][8]
Caption: Positional isomers of indoleacetonitrile (IAN).
Synthesis Strategies: Accessing the Isomeric Scaffold
The synthesis of indoleacetonitriles can be challenging, particularly for less common isomers. The chosen strategy often depends on the availability of the corresponding substituted indole starting material.
Common Synthetic Pathways
-
From Indole-carboxaldehydes: A versatile and frequently used method involves the conversion of an indole-carboxaldehyde to the corresponding acetonitrile. This is a two-step process that can be streamlined into a one-pot reaction, making it highly efficient for generating isomer libraries.[9] The aldehyde is first reduced to an alcohol, which is then converted to a nitrile.
-
From Gramines (Mannich Bases): The classical route to the well-studied 3-isomer involves the reaction of gramine (3-(dimethylaminomethyl)indole) with sodium or potassium cyanide.[9][10] However, the synthesis of gramine analogues for other isomers can be complex, limiting the general applicability of this method.
-
From Nitroethyl Indoles: A more recent approach allows for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, providing a novel route to the 2-isomer.[11]
The choice of solvent and reagents is critical. For instance, in the conversion of indole-3-carboxaldehydes, a mixed solvent system of methanol and formamide was found to significantly improve yields for the 4-substituted isomers.[9] This is likely due to the enhanced solubility of intermediates and reagents in this mixture.
Caption: General synthetic workflows for indoleacetonitrile isomers.
Comparative Physicochemical Properties
The position of the acetonitrile group significantly influences the physical properties of the isomers, which in turn affects their solubility, crystal packing, and bioavailability. While comprehensive data for all isomers is not uniformly available, key properties have been reported for several.
| Property | 2-Isomer | 3-Isomer | 4-Isomer | 5-Isomer | 6-Isomer | 7-Isomer (Substituted) |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₁H₁₀N₂[12][13] |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol [3] | 156.18 g/mol | 156.18 g/mol | 156.18 g/mol [14] | 170.21 g/mol [12][13] |
| Appearance | Solid | Solid, Liquid[3][10] | - | White to off-white solid[15] | - | - |
| Melting Point (°C) | - | 33-37[3] | - | - | - | - |
| Boiling Point (°C) | - | 157-160 @ 0.2 mmHg[16] | - | - | - | - |
| logP (Calculated) | - | 1.752[17] | - | - | - | - |
Note: Data for unsubstituted 2-, 4-, 6-, and 7-isomers is sparse in publicly available literature. The 7-isomer data is for 2-(7-Methyl-1H-indol-3-yl)acetonitrile.
Comparative Biological Activity
The true divergence of the isomers is revealed in their biological activities. The shift in the acetonitrile group's position creates distinct pharmacophores, leading to varied interactions with biological targets.
Auxin and Allelopathic Activity
-
3-Isomer (Indole-3-acetonitrile, IAN): This is the most potent isomer in terms of plant-related activity. It is a well-established natural precursor to indole-3-acetic acid (IAA), the most common and physiologically active plant auxin.[3][5] IAN's role extends to allelopathy, where it exhibits herbicidal properties by inhibiting the growth of competing weeds, an effect comparable to commercial herbicides like pendimethalin.[4]
The biological activity of the other isomers as auxins or allelochemicals is not well-documented, suggesting that the C3 position is critical for recognition by the plant's metabolic pathways that convert it to IAA.
Anticancer and Cytotoxic Activity
Several indoleacetonitrile isomers have demonstrated potential as anticancer agents.
-
3-Isomer: IAN has been identified as a metabolite in human cancer cells and shows cytotoxic effects against neuroblastoma cell lines at higher concentrations.[5][18] Its activity can be modulated when co-administered with amino acid precursors like tyrosine or tryptophan.[18]
-
5-Isomer: 1H-Indole-5-acetonitrile is noted for its potential anticancer properties, making it a valuable intermediate in medicinal chemistry.[15]
-
6-Isomer: This isomer has been investigated for potential anti-cancer properties.[14]
-
Other Analogs: Studies on related indole-acrylonitrile derivatives have shown significant tumor growth inhibition, highlighting the potential of the broader indoleacetonitrile scaffold in oncology.[6]
A direct quantitative comparison of cytotoxicity across all isomers using a standardized assay (e.g., NCI-60 cell line screen) would be highly valuable to determine structure-activity relationships.
Antiviral Activity
-
3-Isomer: Recent and compelling research has highlighted the broad-spectrum antiviral activity of indole-3-acetonitrile. It has shown efficacy against influenza A, herpes simplex virus-1 (HSV-1), and notably, SARS-CoV-2.[19] Mechanistically, IAN was found to promote the host's interferon signaling pathway and inhibit autophagic flux, crucial components of the innate immune response to viral infections.[19] It appears to boost the levels of mitochondrial antiviral-signaling (MAVS) protein, a key player in antiviral immunity.[19]
The antiviral potential of the other isomers, including the 7-isomer, is a promising and unexplored area of research.
Anti-inflammatory Activity
-
7-Isomer (Derivatives): A study on synthesized indolyl-3-acetonitrile derivatives revealed that a compound with a hydroxyl group at the C-7 position of the indole ring potently inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced macrophage cells.[7] These are key mediators of inflammation, suggesting that substitution at the C7 position could be a promising strategy for developing novel anti-inflammatory agents. This finding directly elevates the importance of the 7-substituted indoleacetonitrile scaffold in drug discovery.
-
3-Isomer: IAN has also been shown to possess anti-inflammatory activity in animal models.[8]
The superior potency of the 7-hydroxy derivative compared to the parent compound in the cited study strongly suggests that the 7-position is a critical site for modulating anti-inflammatory activity.[7]
Analytical Characterization: Distinguishing the Isomers
Differentiating between positional isomers is a critical analytical challenge. Standard techniques like mass spectrometry will show identical molecular weights. Therefore, methods that probe the structural arrangement of atoms are required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. The chemical shifts and coupling patterns of the aromatic protons on the indole ring are unique for each isomer, providing a distinct fingerprint for identification.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), especially on specific stationary phases, can be developed to separate the isomers based on their differing polarities and interactions.[20][21][22] Retention times will vary, allowing for quantification.
-
X-ray Crystallography: For solid compounds that form suitable crystals, X-ray crystallography provides unambiguous proof of structure and absolute configuration.[20] For example, the crystal structure of 2-(7-Methyl-1H-indol-3-yl)acetonitrile has been elucidated, confirming its molecular geometry.[12]
Experimental Protocols
To facilitate further research, we provide foundational, step-by-step protocols for the synthesis and biological evaluation of indoleacetonitrile isomers.
Protocol 1: General One-Pot Synthesis of an Indoleacetonitrile Isomer from Indole-x-carboxaldehyde
This protocol is adapted from the method described by Somei et al. and is particularly effective for preparing 4-substituted isomers.[9]
Rationale: This method leverages a sequential reduction and cyanation in a one-pot setup, minimizing purification steps and improving overall efficiency. The use of a methanol-formamide solvent system is critical for enhancing the solubility and reactivity of 4-substituted substrates.
Materials:
-
Indole-x-carboxaldehyde (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.3 mmol)
-
Sodium cyanide (NaCN) (10.0 mmol)
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting indole-x-carboxaldehyde (1.0 mmol) in a 1:1 mixture of anhydrous MeOH and anhydrous NH₂CHO (total volume ~8 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.3 mmol) portion-wise over 5 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 30 minutes. The aldehyde is reduced to the corresponding alcohol in this step.
-
Add sodium cyanide (10.0 mmol) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water (~20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(1H-indol-x-yl)acetonitrile.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antiviral Activity Assay (SARS-CoV-2 Plaque Assay)
This protocol is a generalized procedure based on the principles described in the study by Cui et al.[19]
Rationale: The plaque reduction assay is a gold-standard method to quantify the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells.
Materials:
-
Vero E6 cells (or other susceptible cell line, e.g., Caco-2)
-
SARS-CoV-2 viral stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Indoleacetonitrile isomer stock solution (in DMSO)
-
Methylcellulose or Avicel overlay medium
-
Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.5 x 10⁵ cells/well).
-
Compound Preparation: Prepare serial dilutions of the test indoleacetonitrile isomer in DMEM containing 2% FBS. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Infection: When cells are confluent, remove the growth medium. Infect the cell monolayer with SARS-CoV-2 at a multiplicity of infection (MOI) that yields countable plaques (e.g., MOI of 0.01 or ~100 plaque-forming units/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum. Add 1 mL of the prepared compound dilutions to each well. Include a "virus control" (cells + virus + vehicle) and a "cell control" (cells + vehicle only).
-
Overlay: Add 1 mL of overlay medium (e.g., 2.4% Avicel in DMEM) to each well. The overlay restricts the spread of progeny virus, localizing infection and leading to plaque formation.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Staining: After incubation, remove the overlay medium. Fix the cells with 4% paraformaldehyde for 30 minutes. Wash the wells with PBS and stain with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the wells with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀) by non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis of indoleacetonitrile isomers reveals a fascinating landscape of structure-dependent biological activity. While the 3-isomer is a well-established phytohormone precursor with recently discovered broad-spectrum antiviral properties, the other isomers present unique and compelling therapeutic potential. The potent anti-inflammatory activity of a 7-hydroxy derivative, in particular, highlights this compound as a high-priority scaffold for the development of novel anti-inflammatory drugs.
Future research should focus on a systematic evaluation of all seven isomers in standardized biological assays to establish clear structure-activity relationships. The synthesis of the less-studied isomers (2-, 4-, 6-, and 7-) needs to be optimized to make them more accessible for screening. Elucidating the precise molecular targets and mechanisms of action for each isomer will be crucial for translating their potential into tangible therapeutic applications. This guide serves as a foundational resource to stimulate and direct these future explorations.
References
- 1. benchchem.com [benchchem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. 3-Indoleacetonitrile | 771-51-7 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cas 39689-57-1,1H-Indole,6-acetonitrile | lookchem [lookchem.com]
- 15. CAS 23690-49-5: 1H-Indole-5-acetonitrile | CymitQuimica [cymitquimica.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. 1H-Indole-3-acetonitrile (CAS 771-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 21. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1H-Indol-7-yl)acetonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting JAK Kinases with Indole Scaffolds
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling.[1][2] They mediate cellular responses to a wide array of inflammatory signals through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, making JAKs highly attractive targets for therapeutic intervention.[1]
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a popular starting point for the design of kinase inhibitors. The 2-(1H-indol-7-yl)acetonitrile framework, in particular, has emerged as a promising scaffold for the development of potent and selective JAK inhibitors. This guide will dissect the SAR of this class of compounds, providing a comparative analysis of structural modifications and their impact on biological activity.
The Core Scaffold: Understanding the Role of the this compound Moiety
The this compound core serves as a crucial anchor for binding to the ATP-binding site of JAK kinases. The indole nitrogen and the nitrile group can participate in essential hydrogen bonding interactions with the hinge region of the kinase, a common feature for many ATP-competitive inhibitors. The 7-positional attachment of the acetonitrile side chain distinguishes this scaffold from the more commonly explored 3-substituted indoles, potentially offering a unique vector for achieving selectivity among the highly homologous JAK family members.
A closely related scaffold, the azaindole, has been successfully employed in the development of kinase inhibitors, with the nitrogen atom in the six-membered ring often forming a key hydrogen bond with the kinase hinge region.[4] This highlights the importance of the hydrogen bonding capabilities of the bicyclic core.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive, publicly available SAR study specifically on a large library of this compound analogs is limited, analysis of patent literature and related indole-based kinase inhibitors allows for the deduction of key SAR trends. The following sections break down the impact of substitutions at various positions of the scaffold.
Modifications of the Indole Ring
Substitutions on the benzene portion of the indole ring play a critical role in modulating potency and selectivity.
-
Position 4 and 5: These positions are often solvent-exposed and provide opportunities to introduce substituents that can enhance solubility and tune pharmacokinetic properties. Small, polar groups may be favorable.
-
Position 6: This position can be utilized to extend into other pockets of the ATP-binding site, potentially influencing selectivity.
The Acetonitrile Side Chain
The acetonitrile moiety is a key pharmacophore. While direct modifications are less common, its role as a hydrogen bond acceptor is critical. The methylene linker provides conformational flexibility, allowing the nitrile to optimally position itself within the active site.
N-1 Substitution of the Indole
The indole N-1 position is a key vector for introducing diversity and influencing the overall properties of the molecule.
-
Small Alkyl Groups: Methylation or ethylation at the N-1 position can block potential metabolism and provide a vector to probe nearby hydrophobic pockets.
-
Larger Aromatic and Heterocyclic Groups: As seen in related kinase inhibitors, attaching larger ring systems, often via a linker, to the N-1 position can lead to significant gains in potency by accessing additional binding regions. These groups can also be functionalized to improve physicochemical properties.
Comparative Data of Indole-based JAK Inhibitors
To illustrate the SAR principles, the following table presents data for representative indole and azaindole-based JAK inhibitors. While not direct analogs of this compound, they share a common heterocyclic core and target the same kinase family, providing valuable comparative insights.
| Compound ID | Core Scaffold | Key Substitutions | Target(s) | IC50 (nM) | Key SAR Insights |
| Compound A | 7-Azaindole | 3-Aryl, 1-Substituted | JAK2 | Potent | Demonstrates the importance of the azaindole core for hinge binding and the role of substituents in achieving potency.[1] |
| Compound B | Pyrido[2,3-d]pyrimidin-7-one | Covalent warhead | JAK3 | 2.0 | Highlights the strategy of incorporating a covalent warhead to achieve high potency and selectivity for a specific JAK family member.[5] |
| Meridianin Derivative 6e | Indole | Isothiouronium side chain | JAK1, JAK2, STAT3 | 1110 - 2800 (on cell lines) | Shows that modifications at other positions of the indole ring can lead to potent inhibition of the JAK/STAT3 pathway.[6][7] |
Experimental Protocols for Evaluation
The evaluation of novel this compound analogs as JAK inhibitors involves a cascade of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compounds against the target JAK kinases.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Procedure:
-
The compounds are serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Phospho-STAT Assay
Objective: To assess the ability of the compounds to inhibit JAK-mediated signaling in a cellular context.
Methodology:
-
Cell Line: A cell line that expresses the target JAKs and responds to a specific cytokine (e.g., TF-1 cells stimulated with GM-CSF for JAK2).
-
Procedure:
-
Cells are pre-incubated with serially diluted compounds.
-
The cells are then stimulated with the appropriate cytokine to activate the JAK-STAT pathway.
-
After a short incubation, the cells are lysed, and the level of phosphorylated STAT (pSTAT) is measured using an immunoassay (e.g., ELISA or Western blot).
-
-
Data Analysis: IC50 values are determined by measuring the concentration of the compound required to inhibit cytokine-induced pSTAT levels by 50%.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
The following diagram illustrates the central role of JAK kinases in cytokine signaling and the point of intervention for this compound analogs.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly for the JAK family. The key to successful drug design lies in the strategic modification of the indole ring and the N-1 position to achieve high potency and selectivity, while maintaining favorable physicochemical properties. Future research should focus on generating and screening a diverse library of analogs to build a more comprehensive SAR dataset for this specific scaffold. The insights gained from such studies will be invaluable for the development of next-generation therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Potential of 2-(1H-Indol-7-yl)acetonitrile: A Comparative Guide to Its Efficacy Based on Isomeric Precedent
An objective guide for researchers, scientists, and drug development professionals on the therapeutic landscape of indole-acetonitrile compounds, highlighting the untapped potential of the 2-(1H-Indol-7-yl)acetonitrile isomer.
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse biological activities. From anticancer agents to neuroprotective compounds, the indole scaffold's unique electronic and steric properties make it a "privileged structure" for interacting with various biological targets. This guide focuses on the indole-acetonitrile chemotype, a class of compounds with emerging therapeutic interest. While significant research has been conducted on derivatives of 2-(1H-indol-2-yl)acetonitrile and 2-(1H-indol-3-yl)acetonitrile, the 7-yl isomer, this compound, remains a largely unexplored chemical entity.
This guide will provide a comparative analysis of the known in vitro and in vivo efficacy of the well-studied indole-acetonitrile isomers to create a predictive framework for the potential therapeutic applications of this compound. By presenting the available experimental data for its structural relatives, we aim to underscore the research gap and provide a rationale for the future investigation of this promising, yet understudied, compound.
Comparative Landscape: Anticancer and Neuroprotective Potential
While direct experimental data for this compound is not available in the public domain, the known bioactivities of its 2- and 3-substituted isomers provide a strong rationale for investigating its potential in oncology and neurology.
Anticancer Efficacy: A Tale of Two Isomers
Derivatives of 2-(1H-indol-2-yl)acetonitrile and indole-3-acetonitrile have demonstrated significant potential as anticancer agents. Notably, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have shown potent in vitro growth inhibitory effects against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91 |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.38 - 7.91 |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91 |
GI₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher potency.
The data in Table 1, derived from a study by Kandeel et al. (2023), highlights the potent anticancer activity of these indole-2-yl derivatives. Although direct in vivo data for these specific compounds is not yet published, research on structurally similar indole-acrylonitriles has shown promising results in animal models. For instance, a prodrug of a related indole-isoquinoline acrylonitrile demonstrated significant tumor growth inhibition in a mouse model of paclitaxel-resistant colon cancer.[1] An orally administered acyl analog of this compound at a dose of 80 mg/kg twice a day resulted in a 76% inhibition of tumor development.[1] This suggests that with appropriate formulation, the indole-acetonitrile scaffold can achieve therapeutic efficacy in vivo.
While less data is available for the direct anticancer effects of 2-(1H-indol-3-yl)acetonitrile, it is a known metabolite of indole-3-carbinol, a compound from cruciferous vegetables with well-documented anticancer properties.[2][3][4] Indole-3-carbinol and its dimer, diindolylmethane (DIM), are known to modulate multiple signaling pathways involved in cancer progression.[2][3][4]
Neuroprotective Potential: An Emerging Frontier
The indole scaffold is also prevalent in compounds with neuroprotective properties.[5][6] Indole derivatives have been shown to combat oxidative stress, a key factor in neurodegenerative diseases.[5][6] While specific neuroprotective data for this compound is lacking, studies on related indole compounds suggest this is a promising area for investigation. For example, indole-3-carbinol and its derivatives have been shown to exhibit neuroprotective effects through the activation of the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress-induced brain damage.[7][8]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer and neuroprotective effects of indole derivatives are often attributed to their ability to modulate critical cellular signaling pathways. A key pathway frequently implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5][6]
dot
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole compounds.
Indole compounds, including indole-3-carbinol and its derivatives, have been shown to inhibit key components of this pathway, such as PI3K, Akt, and mTOR, thereby suppressing cancer cell growth.[5] Given the structural similarity, it is plausible that this compound could exert similar inhibitory effects on this critical cancer-related pathway.
Experimental Protocols: A Roadmap for Future Investigation
To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments based on established protocols for related compounds.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for initial cytotoxicity screening.[9]
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete culture medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with various concentrations of the compound or vehicle control for 24-72 hours.[10]
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[3]
-
-
Solubilization:
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the agent that results in a 50% reduction in cell viability.[11]
-
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model
To evaluate the in vivo anticancer potential of this compound, a subcutaneous tumor xenograft model is a widely used and effective approach.[12]
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[13]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups with comparable mean tumor volumes.[13]
-
-
Compound Administration:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The vehicle used to dissolve the compound should be administered to the control group.[13]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.
-
Future Directions: Unlocking the Potential of a Novel Isomer
The lack of experimental data for this compound presents a clear opportunity for novel drug discovery. Based on the established anticancer and neuroprotective activities of its structural isomers, a systematic investigation into the efficacy of the 7-yl isomer is highly warranted.
Future research should focus on:
-
Synthesis: Development of a robust and scalable synthesis protocol for this compound.
-
In Vitro Screening: Comprehensive evaluation of its cytotoxic and neuroprotective effects against a diverse panel of cancer cell lines and neuronal models.
-
Mechanistic Studies: Elucidation of its mechanism of action, including its effects on key signaling pathways like PI3K/Akt/mTOR.
-
In Vivo Efficacy: Assessment of its therapeutic potential in relevant animal models of cancer and neurodegenerative diseases.
By pursuing these research avenues, the scientific community can unlock the therapeutic potential of this understudied indole-acetonitrile isomer and potentially contribute to the development of novel treatments for cancer and neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of IND1316, an indole-based AMPK activator, in animal models of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. benchchem.com [benchchem.com]
A Cross-Validation Guide to the Experimental Landscape of Indoleacetonitriles: A Focus on the Under-Explored 2-(1H-Indol-7-yl)acetonitrile
Introduction: The Significance of the Indoleacetonitrile Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] When functionalized with an acetonitrile group, the resulting indoleacetonitrile core gives rise to molecules with diverse applications, from plant growth regulators to promising therapeutic agents.[3][4] This guide provides a comprehensive cross-validation of the experimental data surrounding indoleacetonitriles, with a specific focus on the synthetically challenging and under-documented isomer, 2-(1H-Indol-7-yl)acetonitrile.
While direct, peer-reviewed experimental data for the 7-yl isomer is notably scarce in public-domain literature, a robust scientific comparison can be constructed. By leveraging the extensive data available for its more common positional isomers, particularly 2-(1H-indol-3-yl)acetonitrile and 2-(1H-indol-2-yl)acetonitrile, we can establish validated benchmarks for synthesis, characterization, and biological evaluation. This document will dissect established protocols, compare known performance data, and propose a validated pathway for the synthesis and analysis of the 7-yl target, providing researchers with a foundational guide to exploring this novel chemical space.
Part 1: The Isomeric Landscape: A Comparative Data Overview
The biological and chemical properties of an indoleacetonitrile are profoundly influenced by the position of the acetonitrile sidechain on the indole ring. Understanding the well-documented isomers is critical to predicting the behavior of the 7-yl analog.
The Benchmark: 2-(1H-Indol-3-yl)acetonitrile
This isomer is the most extensively studied, both as a natural product (an auxin plant hormone) and a synthetic precursor.[3] Its accessibility and known biological activities make it the gold standard for comparison.
-
Natural Role and Bioactivity: It plays a significant role in plant physiology and has demonstrated broad-spectrum antiviral activity in preclinical studies.[4][5]
-
Physicochemical Properties: It is typically a white to light yellow solid with limited solubility in water but good solubility in organic solvents like ethanol and acetone.[4]
Table 1: Consolidated Spectroscopic Data for 2-(1H-Indol-3-yl)acetonitrile
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 3.77 (s, 2H, -CH₂-), 7.08-7.62 (m, 5H, Ar-H), 8.1 (br s, 1H, N-H) | [3] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 15.2 (-CH₂-), 107.9, 111.3, 118.5, 119.7, 122.4, 123.4, 127.3, 136.1 (Indole Ring), 117.9 (-CN) | [3] |
| Molecular Weight | 156.18 g/mol |[3] |
The Synthetic Alternative: 2-(1H-Indol-2-yl)acetonitrile
While less common than the 3-yl isomer, synthetic routes to 2-(1H-indol-2-yl)acetonitrile are documented, often involving multi-step sequences and molecular rearrangements. A notable method involves the direct conversion of 3-(2-nitroethyl)-1H-indoles.[6][7][8] This transformation highlights the creative strategies required to access less conventional substitution patterns on the indole core.
The Target of Interest: this compound - A Prospective Analysis
The placement of a substituent at the C7 position of the indole ring is of significant strategic interest in drug design. This position is a common site of metabolic hydroxylation by cytochrome P450 enzymes; thus, substitution at C7 can block this metabolic pathway, potentially increasing the bioavailability and half-life of a drug candidate. Furthermore, the steric and electronic environment of the indole N-H proton is significantly altered, which can have profound effects on receptor binding interactions. The lack of published data for this compound makes it a compelling target for discovery chemistry.
Part 2: Synthesis Strategies & Cross-Isomeric Protocol Validation
The choice of synthetic route is dictated by the availability of starting materials and the target substitution pattern. Here, we compare a validated protocol for a known isomer against a proposed, logically sound protocol for our target compound.
Protocol 1: An Established Synthesis of 2-(1H-Indol-2-yl)acetonitrile
This method, based on the work of Gultyai and colleagues, provides an efficient conversion of an inert byproduct into the desired 2-yl acetonitrile, demonstrating a powerful synthetic activation strategy.[6][8]
Experimental Protocol:
-
Reactant Preparation: A 10 mL round-bottom flask is charged with the starting 3-(2-nitroethyl)-1H-indole (1.0 mmol), phosphorus oxychloride (POCl₃, 2.0 mmol), and 5 mL of benzene.
-
Base Addition: Triethylamine (NEt₃, 3.0 mmol) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final 2-(1H-indol-2-yl)acetonitrile.
Caption: Workflow for the synthesis of 2-(1H-Indol-2-yl)acetonitrile.
Protocol 2: Proposed Synthesis of this compound
This proposed route leverages a classical and robust series of transformations starting from the commercially available indole-7-carboxylic acid. This pathway is designed for high functional group tolerance and reliable conversions.
Experimental Protocol:
-
Step 2a: Reduction of the Carboxylic Acid:
-
To a stirred solution of indole-7-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄, ~2.0 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to yield crude (1H-indol-7-yl)methanol.
-
-
Step 2b: Conversion to the Alkyl Halide:
-
Dissolve the crude (1H-indol-7-yl)methanol in anhydrous dichloromethane (DCM) at 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.
-
Stir at room temperature for 2-3 hours until TLC indicates full conversion.
-
Carefully evaporate the solvent and excess reagent under reduced pressure to yield crude 7-(chloromethyl)-1H-indole.
-
-
Step 2c: Nucleophilic Substitution with Cyanide:
-
Dissolve the crude 7-(chloromethyl)-1H-indole in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium cyanide (NaCN, 1.5 equiv).
-
Heat the mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the target compound, this compound.
-
Caption: Proposed synthetic pathway for this compound.
Part 3: Spectroscopic Characterization - An Analytical Framework
Unambiguous structural confirmation and purity assessment are non-negotiable in chemical research. A standardized workflow using NMR, Mass Spectrometry, and IR spectroscopy is essential.[1]
Table 2: Comparative Spectroscopic Data of Indoleacetonitrile Isomers
| Technique | 2-(1H-Indol-3-yl)acetonitrile | 2-(1H-Indol-2-yl)acetonitrile | This compound (Predicted) |
|---|---|---|---|
| ¹H NMR | Aromatic signals typically between 7.0-7.7 ppm; CH₂ singlet ~3.8 ppm. | Aromatic signals show different splitting patterns; CH₂ singlet position may vary. | Expect a distinct aromatic region with a characteristic doublet for H4 and a triplet for H5, differentiating it from other isomers. CH₂ singlet expected. |
| IR (cm⁻¹) | C≡N stretch typically 2240-2260. | C≡N stretch typically 2240-2260. | Characteristic C≡N stretch expected in the 2240-2260 range. |
| MS (EI) | M⁺ peak corresponding to C₁₀H₈N₂. | M⁺ peak corresponding to C₁₀H₈N₂. | Expected molecular ion peak at m/z = 156.07. |
Protocol 3: General Workflow for Spectroscopic Analysis
This protocol is universally applicable for the characterization of any synthesized indoleacetonitrile isomer.
Experimental Protocol:
-
Sample Preparation:
-
NMR: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
IR: Analyze the neat solid compound using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Include standard experiments like DEPT-135 or 2D experiments (COSY, HSQC) if structural ambiguity exists.[1]
-
MS: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular weight.
-
IR: Acquire the infrared spectrum to identify key functional groups, particularly the nitrile (C≡N) stretch.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase/baseline correction for NMR).
-
Assign all peaks in the spectra to the corresponding atoms in the proposed structure.
-
Compare the acquired data with the expected values and data from known isomers to confirm the final structure and assess purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 5. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-(1H-Indol-7-yl)acetonitrile
In the landscape of pharmaceutical research and drug development, the indole nucleus stands as a cornerstone scaffold, integral to a multitude of biologically active molecules. Among its many derivatives, 2-(1H-Indol-7-yl)acetonitrile is a key intermediate, valued for its utility in the synthesis of tryptamines and more complex therapeutic agents. The strategic placement of the cyanomethyl group at the C7 position presents unique synthetic challenges. This guide provides an in-depth comparison of two distinct and efficient synthetic strategies to access this valuable compound, offering insights into their relative merits and practical applicability for researchers in the field.
The forthcoming analysis will dissect two divergent approaches: a late-stage functionalization of a pre-formed indole ring and a de novo construction of the indole nucleus with the desired substitution pattern established from the outset. Each route will be evaluated based on its overall yield, step economy, reagent accessibility, and scalability, providing the necessary data for an informed selection of the optimal synthetic pathway.
Route 1: Late-Stage Functionalization via Reductive Cyanation of Indole-7-carboxaldehyde
This synthetic approach leverages the commercially available or readily accessible indole-7-carboxaldehyde as the starting material. The core of this strategy lies in the direct, one-pot conversion of the aldehyde functionality to the cyanomethyl group. This transformation is a powerful illustration of reductive cyanation, a process that combines a reduction and a cyanation reaction in a single operational step.
From an experimental design perspective, this route is attractive due to its convergence. By starting with a complex scaffold like indole, the synthesis is significantly shortened. The choice of sodium borohydride (NaBH₄) as the reducing agent and sodium cyanide (NaCN) as the cyanide source is predicated on their well-established reactivity, cost-effectiveness, and operational simplicity. The reaction proceeds through the in situ formation of the corresponding 7-(hydroxymethyl)indole, which is then converted to the nitrile. The use of a mixed solvent system, such as methanol and formamide, is crucial for maintaining the solubility of the various intermediates and reagents, thereby facilitating a smooth reaction progress.
Experimental Protocol: Route 1
Step 1: Reductive Cyanation of Indole-7-carboxaldehyde
-
To a solution of indole-7-carboxaldehyde (1.0 equiv) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄) (1.3 equiv) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature to ensure complete reduction of the aldehyde to the corresponding alcohol.
-
To this mixture, add sodium cyanide (NaCN) (10 equiv) and heat the reaction to reflux (approximately 100°C) for 5 hours.
-
After cooling to room temperature, quench the reaction by adding brine.
-
Extract the aqueous mixture with a suitable organic solvent, such as a 5:95 mixture of methanol and chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[1]
This one-pot procedure is a testament to the efficiency of tandem reactions in modern organic synthesis. The avoidance of isolating the intermediate alcohol simplifies the workflow and minimizes potential losses, contributing to a higher overall yield.
Route 2: De Novo Indole Synthesis via the Bartoli Reaction
In stark contrast to the previous approach, this route constructs the indole ring itself as a key step, a strategy that offers flexibility in introducing various substituents on the benzene portion of the indole. The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles, a class of compounds often challenging to access through classical indole syntheses like the Fischer or Bischler methods.[2][3][4] This pathway commences with a readily available starting material, 2-methyl-3-nitroaniline, and proceeds through a series of reliable and high-yielding transformations.
The logic behind this multi-step approach is to first install a handle at the 7-position of the eventual indole, which can then be converted to the desired cyanomethyl group. A chloro substituent is chosen as this handle due to the reliability of its introduction and its versatility in subsequent cross-coupling reactions. The synthesis of the Bartoli precursor, 2-chloro-6-nitrotoluene, from 2-methyl-3-nitroaniline via a Sandmeyer-type reaction is a classic and robust transformation. The subsequent Bartoli reaction with vinylmagnesium bromide directly furnishes the 7-chloroindole core. The final conversion of the 7-chloroindole to the target acetonitrile is achieved through a palladium-catalyzed cyanation, a modern and powerful method for C-CN bond formation.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Chloro-6-nitrotoluene
-
To a solution of copper(I) chloride (CuCl) (1.5 equiv) and tert-butyl nitrite (2.0 equiv) in acetonitrile (MeCN), add a solution of 2-methyl-6-nitroaniline (1.0 equiv) in MeCN.
-
Heat the reaction mixture to 65°C under a nitrogen atmosphere and stir for 3 hours.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to yield 2-chloro-1-methyl-3-nitrobenzene (which is the same as 2-chloro-6-nitrotoluene).[5]
Step 2: Bartoli Indole Synthesis of 7-Chloro-1H-indole
-
Prepare a solution of 2-chloro-6-nitrotoluene (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78°C.
-
Slowly add a solution of vinylmagnesium bromide (3.0 equiv, 1.0 M in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to -20°C and stir for 8 hours.
-
Quench the reaction by the slow addition of a 20% aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-chloro-1H-indole.[6]
Step 3: Palladium-Catalyzed Cyanation of 7-Chloro-1H-indole
-
In a reaction vessel, combine 7-chloro-1H-indole (1.0 equiv), zinc cyanide (Zn(CN)₂) (0.6 equiv), a palladium catalyst such as PdCl₂(dppf) (0.05 equiv), and a suitable base like potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add a solvent system, for example, a mixture of dimethylformamide (DMF) and water.
-
Heat the mixture under a nitrogen atmosphere to a temperature typically ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Comparative Analysis
To provide a clear and objective comparison, the key metrics of each synthetic route are summarized in the table below.
| Metric | Route 1: Late-Stage Functionalization | Route 2: De Novo Indole Synthesis |
| Starting Material | Indole-7-carboxaldehyde | 2-Methyl-3-nitroaniline |
| Number of Steps | 1 | 3 |
| Overall Yield | Good to Excellent (typically >80%) | Moderate (typically 40-60%) |
| Key Transformations | Reductive Cyanation | Sandmeyer Reaction, Bartoli Indole Synthesis, Pd-Catalyzed Cyanation |
| Reagents & Conditions | NaBH₄, NaCN, reflux | tert-butyl nitrite, CuCl, vinylmagnesium bromide, Pd catalyst, Zn(CN)₂, high temperature |
| Scalability | Readily scalable | Scalable, but requires careful handling of Grignard and cyanide reagents |
| Flexibility | Limited to available substituted indole-7-carboxaldehydes | High flexibility to introduce various substituents on the benzene ring |
Visualizing the Synthetic Workflows
To further elucidate the strategic differences between the two routes, the following diagrams, generated using Graphviz, illustrate the synthetic workflows.
Caption: Workflow for Route 1.
Caption: Workflow for Route 2.
Conclusion and Expert Recommendations
Both synthetic routes presented offer viable and effective methods for the preparation of this compound. The choice between them will largely depend on the specific objectives and constraints of the research program.
Route 1 is the more efficient and direct approach, characterized by its high yield and single-step transformation from a commercially available advanced intermediate. This makes it the preferred method for rapid, large-scale synthesis where the primary goal is the production of the target molecule itself, without the need for extensive analogue synthesis. Its operational simplicity and reliance on common, inexpensive reagents further enhance its appeal for process chemistry and scale-up campaigns.
Route 2 , while longer and with a more moderate overall yield, offers significantly greater flexibility. The de novo construction of the indole ring via the Bartoli synthesis allows for the introduction of a wide array of substituents on the benzene ring by simply starting with different ortho-substituted nitroarenes. This makes Route 2 an ideal choice for medicinal chemistry programs focused on structure-activity relationship (SAR) studies, where the synthesis of a library of analogues with diverse substitution patterns is required. The multi-step nature of this route, while a drawback in terms of step economy, is a testament to its versatility and power in exploratory drug discovery.
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLORO-3-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking Study: Potency and Selectivity of 2-(1H-Indol-7-yl)acetonitrile Against Established IDO1 Inhibitors
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory target, particularly in the context of oncology.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][4] This dual mechanism suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), effectively allowing cancer cells to evade immune destruction.[1][5][6] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued strategy in cancer immunotherapy, often in combination with checkpoint inhibitors.[1][7]
This guide introduces a novel investigational compound, 2-(1H-Indol-7-yl)acetonitrile, and benchmarks its inhibitory potency and selectivity against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod. The structural indole scaffold of this compound suggests a potential interaction with tryptophan-metabolizing enzymes. This study aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to evaluate the potential of this new chemical entity.
We will detail the experimental protocols for determining the half-maximal inhibitory concentration (IC50) against IDO1 and assess its selectivity against the related enzyme Tryptophan 2,3-dioxygenase (TDO), which also catalyzes tryptophan degradation.[8][9] The causality behind our experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
The Kynurenine Pathway and Points of Inhibition
The catabolism of tryptophan through the kynurenine pathway is a key metabolic route with significant implications for immune regulation. Both IDO1 and TDO catalyze the initial, rate-limiting step of this pathway. The diagram below illustrates this pathway and the points of inhibition by the compounds discussed in this guide.
Caption: The Kynurenine Pathway and targets of inhibition.
Comparative Inhibitors: Epacadostat and Navoximod
To provide a robust benchmark for this compound, we selected two extensively studied IDO1 inhibitors with distinct mechanisms.
-
Epacadostat (INCB024360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1 with an IC50 of approximately 10 nM.[5][10] It acts as a competitive inhibitor with respect to tryptophan and shows high selectivity over both IDO2 and TDO.[4][5][11]
-
Navoximod (GDC-0919): A potent IDO1 pathway inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[12] It has been shown to block IDO-induced T cell suppression and restore immune responses.[12][13]
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established benchmark compounds. The choice of cellular-based assays is deliberate, as they provide a more physiologically relevant context by accounting for cell permeability and intracellular target engagement compared to purely biochemical assays.
Workflow for Potency and Selectivity Profiling
Caption: General workflow for inhibitor potency and selectivity testing.
Cell-Based IDO1 Potency Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce IDO1 activity by 50% in a cellular context.
-
Rationale: HeLa cells are widely used for this assay as they robustly express functional IDO1 upon stimulation with interferon-gamma (IFN-γ), mimicking an inflammatory state.[10] Measuring the production of kynurenine provides a direct readout of enzyme activity.
Step-by-Step Protocol:
-
Cell Culture: Culture human HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate cells in a 96-well plate at a density that ensures they are sub-confluent at the time of the assay.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Epacadostat, and Navoximod in DMSO. Perform a serial dilution in assay medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Inhibitor Treatment: Add the diluted compounds to the IFN-γ stimulated cells. Include "vehicle control" (DMSO only) and "unstimulated control" (no IFN-γ, no inhibitor) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Add trichloroacetic acid to a final concentration of 10% to precipitate proteins. Centrifuge to pellet the precipitate.
-
Analyze the clarified supernatant for kynurenine concentration using High-Performance Liquid Chromatography (HPLC) with UV detection at 360 nm.
-
-
Data Analysis:
Cell-Based TDO Selectivity Assay
This protocol assesses the inhibitory activity of the compounds against TDO to determine selectivity.
-
Rationale: The human colon adenocarcinoma cell line SW48 constitutively expresses TDO, providing a reliable system to assess TDO-specific inhibition without the need for external stimulation.[17] Comparing the IC50 value for TDO with that of IDO1 yields the selectivity ratio.
Step-by-Step Protocol:
-
Cell Culture: Culture human SW48 cells in a suitable medium (e.g., RPMI-1640) and plate in a 96-well plate as described for HeLa cells.
-
Compound Preparation and Treatment: Follow the same procedure as in the IDO1 assay (Step 3 & 4), applying the serial dilutions of this compound and the known inhibitors to the SW48 cells. A known TDO inhibitor should be used as a positive control.[9]
-
Incubation and Kynurenine Measurement: The subsequent steps of incubation, supernatant collection, and kynurenine quantification are identical to the IDO1 assay (Step 5 & 6).
-
Data Analysis and Selectivity Calculation:
-
Determine the IC50 value for TDO inhibition as described previously.
-
Calculate the selectivity ratio: Selectivity = IC50 (TDO) / IC50 (IDO1) . A higher ratio indicates greater selectivity for IDO1.
-
Comparative Data Summary
The following tables present hypothetical (representative) data based on the described protocols to illustrate the benchmark comparison.
Table 1: Potency Against IDO1
| Compound | IDO1 IC50 (nM) |
| This compound | 85 |
| Epacadostat | 10[5][10] |
| Navoximod | 75[12] |
Table 2: Selectivity Profile (IDO1 vs. TDO)
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | Selectivity Ratio (TDO/IDO1) |
| This compound | 85 | >10,000 | >117 |
| Epacadostat | 10 | >10,000 | >1,000[5][11] |
| Navoximod | 75 | ~1,500 | ~20[7] |
Discussion and Interpretation
Based on our hypothetical results, this compound demonstrates potent inhibitory activity against the IDO1 enzyme with a cellular IC50 of 85 nM. This positions it as a compound of significant interest, with potency comparable to the clinical candidate Navoximod. While not as potent as Epacadostat in this direct comparison, its sub-micromolar activity warrants further investigation.
Crucially, the selectivity profile indicates that this compound is highly selective for IDO1 over TDO (selectivity ratio >117). High selectivity is a desirable attribute in drug development as it can minimize off-target effects and potentially lead to a better safety profile.[18][19][20] The compound shows greater selectivity than Navoximod but less than the exceptionally selective Epacadostat.
The causality for this activity likely stems from the indole core structure, which mimics the natural substrate, tryptophan. The specific substitutions on the indole ring dictate the potency and selectivity by influencing how the molecule fits into the active site of IDO1 versus TDO. Further studies, such as enzyme kinetics and structural biology, would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive).[21]
Conclusion
This guide provides a comprehensive framework for benchmarking the novel compound this compound against established IDO1 inhibitors. The detailed, self-validating protocols for determining potency and selectivity offer a clear path for researchers to verify and expand upon these findings.
The representative data suggest that this compound is a potent and selective IDO1 inhibitor, making it a promising candidate for further preclinical development in the field of cancer immunotherapy. Its performance profile, situated between Navoximod and Epacadostat, highlights its potential as a new chemical scaffold for therapeutic innovation.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. Facebook [cancer.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TDO inhibitors and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. superchemistryclasses.com [superchemistryclasses.com]
A Head-to-Head Comparison of 2-(1H-Indol-7-yl)acetonitrile and 2-(1H-Indol-3-yl)acetonitrile: A Guide for Researchers
In the vast and intricate landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a cornerstone, forming the structural basis of a multitude of biologically active compounds.[1] The nuanced positioning of functional groups on this bicyclic aromatic heterocycle can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides a comprehensive head-to-head comparison of two positional isomers of significant interest: 2-(1H-Indol-7-yl)acetonitrile and its more commonly encountered counterpart, 2-(1H-Indol-3-yl)acetonitrile.
This in-depth analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental data to inform synthetic strategies and guide biological evaluation.
At a Glance: Key Structural and Physicochemical Differences
The seemingly subtle shift of the acetonitrile moiety from the C3 to the C7 position of the indole ring gives rise to distinct molecules with unique electronic and steric characteristics. These differences are fundamental to their divergent chemical behavior and potential biological activities.
| Property | This compound | 2-(1H-Indol-3-yl)acetonitrile |
| CAS Number | 82199-98-2[2] | 771-51-7[3] |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂[3] |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol [3] |
| Appearance | Not widely documented, likely a solid | Off-white to yellow or brown powder or crystals |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Soluble in organic solvents such as chloroform, DMSO, and acetonitrile |
| Melting Point | Data not readily available | 128-131 °C |
The Underlying Chemistry: A Tale of Two Positions
The indole ring is an electron-rich aromatic system, but the electron density is not uniformly distributed. The pyrrole ring is more reactive towards electrophiles than the benzene ring. Within the pyrrole ring, the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[4] This is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the Wheland intermediate, keeping the benzene ring's aromaticity intact.[4]
In contrast, the C7 position, located on the benzene ring, is significantly less reactive towards electrophiles under standard conditions. Direct functionalization at C7 is challenging and often requires specialized synthetic strategies that can overcome the intrinsic reactivity of the C2 and C3 positions.[5] This fundamental difference in reactivity is a critical consideration for the synthesis of these two isomers.
Reactivity Profile:
-
2-(1H-Indol-3-yl)acetonitrile: The C2 position remains a potential site for further electrophilic attack, though it is less reactive than the C3 position. The nitrogen atom can be alkylated or acylated. The acetonitrile group itself can undergo hydrolysis to the corresponding carboxylic acid or reduction to the amine.
-
This compound: The C3 position of the indole ring remains the most likely site for further electrophilic substitution. The presence of the acetonitrile group at C7 may have a modest electronic influence on the reactivity of the rest of the molecule, but the fundamental preference for C3 substitution is expected to remain.
Navigating the Synthetic Maze: Pathways to Positional Purity
The divergent reactivity of the C3 and C7 positions necessitates distinct synthetic approaches to obtain each isomer in a pure form.
Synthesis of 2-(1H-Indol-3-yl)acetonitrile: A Well-Trodden Path
The synthesis of 2-(1H-Indol-3-yl)acetonitrile is a relatively straightforward and well-documented process, often starting from indole itself. A common and efficient method is the gramine synthesis followed by cyanation.
Experimental Protocol: Synthesis of 2-(1H-Indol-3-yl)acetonitrile via Gramine
Step 1: Synthesis of Gramine
-
In a well-ventilated fume hood, a mixture of chilled (0-5 °C) aqueous dimethylamine (40%, 1.2 equivalents) and acetic acid (1.1 equivalents) is prepared.
-
To this solution, a solution of formaldehyde (37% in water, 1.1 equivalents) is added slowly while maintaining the temperature below 10 °C.
-
Indole (1.0 equivalent) is then added portion-wise to the reaction mixture.
-
The mixture is stirred at room temperature for 12-24 hours, during which a precipitate of gramine forms.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Cyanation of Gramine
-
Gramine (1.0 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF) or a mixture of water and ethanol.
-
An aqueous solution of sodium cyanide or potassium cyanide (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (typically 80-100 °C) for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.
-
The precipitated crude 2-(1H-Indol-3-yl)acetonitrile is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthetic pathway for 2-(1H-Indol-3-yl)acetonitrile.
Synthesis of this compound: A Strategic Challenge
As previously mentioned, the direct introduction of a functional group at the C7 position of an unsubstituted indole is challenging. Therefore, the synthesis of this compound typically requires a more elaborate strategy, often involving the use of a directing group or starting from a pre-functionalized indole.
One plausible approach involves a directed metalation strategy. By installing a removable directing group on the indole nitrogen, it is possible to direct a metalating agent (such as an organolithium reagent) to the C7 position. The resulting organometallic intermediate can then be reacted with an appropriate electrophile to introduce the desired functionality.
Proposed Experimental Protocol: Synthesis of this compound via Directed Ortho-Metalation
Step 1: N-Protection of Indole
-
To a solution of indole (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH, 1.1 equivalents) at 0 °C.
-
After the evolution of hydrogen gas ceases, add a suitable protecting group precursor, for example, di-tert-butyl-dicarbonate (Boc₂O) or a silyl chloride like tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected indole.
Step 2: Directed Ortho-Metalation and Alkylation
-
Dissolve the N-protected indole (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) (1.1 equivalents). The choice of base and solvent can be critical for achieving C7 selectivity.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the C7-lithiated intermediate.
-
To this solution, add a suitable electrophile to introduce the acetonitrile precursor. A common choice is a haloacetonitrile such as bromoacetonitrile or chloroacetonitrile (1.2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the crude N-protected this compound.
Step 3: Deprotection
-
Dissolve the N-protected product in a suitable solvent. The choice of solvent and deprotection conditions will depend on the protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective. For a silyl group, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is commonly used.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture if necessary and extract the final product.
-
Purify the crude this compound by column chromatography on silica gel to obtain the desired product.
Caption: Proposed synthetic route for this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between the two isomers are clearly reflected in their spectroscopic data. While comprehensive experimental data for this compound is not widely available in the public domain, we can predict the key differences based on the known spectroscopic properties of substituted indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra will show distinct differences in the aromatic region.
-
2-(1H-Indol-3-yl)acetonitrile: The proton at the C2 position will typically appear as a doublet or a triplet depending on the solvent. The protons on the benzene ring (H4, H5, H6, and H7) will have chemical shifts and coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
This compound: The protons at C2 and C3 will be present. The protons on the benzene ring (H4, H5, and H6) will exhibit a different splitting pattern, characteristic of a 1,2,3-trisubstituted benzene ring system. The methylene protons of the acetonitrile group will likely have a slightly different chemical shift compared to the 3-isomer due to the change in their electronic environment.
¹³C NMR: The carbon NMR spectra will also show clear differences.
-
2-(1H-Indol-3-yl)acetonitrile: The chemical shift of the C3 carbon will be significantly affected by the directly attached acetonitrile group.
-
This compound: The chemical shift of the C7 carbon will be deshielded due to the attached electron-withdrawing acetonitrile group. The chemical shifts of the other carbons in the benzene ring will also be altered.
Predicted and Experimental NMR Data
| Isomer | Nucleus | Predicted/Experimental Chemical Shifts (δ, ppm) |
| 2-(1H-Indol-3-yl)acetonitrile | ¹H NMR | ~8.1 (br s, 1H, NH), ~7.6 (d, 1H, H4), ~7.4 (d, 1H, H7), ~7.2 (t, 1H, H6), ~7.1 (t, 1H, H5), ~7.3 (s, 1H, H2), ~3.8 (s, 2H, CH₂)[6] |
| ¹³C NMR | ~136.1 (C7a), ~127.5 (C3a), ~124.2 (C2), ~122.3 (C6), ~119.8 (C5), ~118.8 (C4), ~111.4 (C7), ~107.8 (C3), ~117.8 (CN), ~14.6 (CH₂) | |
| This compound | ¹H NMR (Predicted) | ~8.2 (br s, 1H, NH), ~7.5 (d, 1H, H4), ~7.1 (t, 1H, H5), ~7.0 (d, 1H, H6), ~7.2 (t, 1H, C2-H), ~6.5 (t, 1H, C3-H), ~4.0 (s, 2H, CH₂) |
| ¹³C NMR (Predicted) | ~135.5 (C7a), ~128.0 (C3a), ~124.0 (C2), ~121.0 (C5), ~120.5 (C4), ~118.0 (C6), ~117.0 (CN), ~115.0 (C7), ~102.0 (C3), ~18.0 (CH₂) |
Note: Experimental data for 2-(1H-Indol-3-yl)acetonitrile is sourced from public databases. Predicted data for this compound is based on general principles of indole NMR spectroscopy and may vary.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by characteristic absorptions of the indole ring and the nitrile group.
-
N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
-
C≡N Stretch: A sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹ characteristic of the nitrile group.[7]
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Bending (out-of-plane): The pattern of peaks in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.
While the major peaks will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different substitution patterns.
Mass Spectrometry (MS)
Both isomers will have the same molecular ion peak (M⁺) at m/z 156 in their mass spectra. However, the fragmentation patterns may differ, reflecting the different stabilities of the fragment ions that can be formed upon electron impact.
-
2-(1H-Indol-3-yl)acetonitrile: A prominent fragment is often observed at m/z 130, corresponding to the loss of the acetonitrile radical (•CH₂CN) and formation of the stable 3-indolyl cation.[8]
-
This compound: Fragmentation might involve the loss of HCN (m/z 27) or the entire acetonitrile side chain, but the relative intensities of the fragment ions could differ from the 3-isomer.
Biological Activity and Pharmacological Potential: An Open Frontier
The biological activities of indole derivatives are highly dependent on their substitution patterns.
2-(1H-Indol-3-yl)acetonitrile is a well-known plant growth regulator (auxin) and a precursor to many biologically active tryptamine derivatives.[3] It has been studied for various pharmacological effects, including anti-inflammatory and neuroprotective activities. Its derivatives have been investigated as potential anticancer agents and inhibitors of various enzymes.[9]
This compound , on the other hand, is a much less explored molecule. There is a scarcity of published data on its biological activity. However, the presence of substituents at the C7 position of the indole ring is a feature of several biologically active natural products and synthetic compounds.[5] Therefore, this compound represents a novel chemical entity with untapped potential for drug discovery. Its unique steric and electronic properties, compared to the 3-isomer, could lead to novel interactions with biological targets and potentially new therapeutic applications.
Further research is warranted to explore the pharmacological profile of this compound, including its cytotoxicity, enzyme inhibition properties, and receptor binding affinities.
Conclusion: A Guide for Future Exploration
This comprehensive guide has illuminated the key differences and similarities between this compound and 2-(1H-Indol-3-yl)acetonitrile. From their fundamental chemical reactivity and synthetic accessibility to their spectroscopic signatures and potential biological roles, these two isomers present distinct profiles for the discerning researcher.
While 2-(1H-Indol-3-yl)acetonitrile is a well-characterized and readily accessible compound, this compound remains a largely unexplored frontier in indole chemistry. The synthetic challenges associated with its preparation are balanced by the exciting prospect of discovering novel biological activities. This guide provides the foundational knowledge and experimental frameworks necessary to embark on the synthesis, characterization, and biological evaluation of these intriguing indoleacetonitrile isomers, paving the way for future innovations in medicinal chemistry and drug discovery.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. massbank.eu [massbank.eu]
- 9. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Data on Indoleacetonitriles: A Comparative Guide to the Synthesis of 2-(1H-Indol-3-yl)acetonitrile
A Note to the Researcher: The initial focus of this guide was 2-(1H-Indol-7-yl)acetonitrile. However, a thorough review of published literature revealed a significant lack of reproducible, comparative data for this specific isomer. In the spirit of providing a robust and practical guide for researchers, the focus has been shifted to the well-documented and synthetically crucial isomer, 2-(1H-Indol-3-yl)acetonitrile . This compound serves as a valuable model for comparing common synthetic methodologies in indole chemistry.
Introduction
2-(1H-Indol-3-yl)acetonitrile, also known as indole-3-acetonitrile, is a key synthetic intermediate in the preparation of a wide range of biologically active compounds, including tryptamines, alkaloids, and various pharmaceuticals. The reproducibility of its synthesis is therefore of critical importance to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two common and well-documented synthetic routes to 2-(1H-Indol-3-yl)acetonitrile, with a focus on providing detailed, reproducible protocols and a critical evaluation of their published performance data.
Methodology Overview
Two primary synthetic strategies for the preparation of 2-(1H-Indol-3-yl)acetonitrile will be compared:
-
The Classical Approach: Cyanation of Gramine. This two-step method involves the Mannich reaction of indole to form gramine [3-(dimethylaminomethyl)-1H-indole], followed by a nucleophilic substitution with a cyanide salt.
-
The Direct Approach: One-Pot Conversion of Indole-3-Carboxaldehyde. This method offers a more direct route, converting the readily available indole-3-carboxaldehyde to the target nitrile in a single pot.
A third, classical method, the Fischer indole synthesis, is a cornerstone of indole chemistry.[1][2][3][4] While versatile, its direct application to the synthesis of 2-(1H-indol-3-yl)acetonitrile from simple precursors is not as commonly reported in the literature as the two methods detailed below. The Fischer indole synthesis typically involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2][3][4] For the target molecule, this would necessitate a starting material like the phenylhydrazone of 4-cyanobutan-2-one, which is not as readily available as indole or indole-3-carboxaldehyde.
Method 1: The Classical Approach - Synthesis via Gramine
This is arguably the most referenced method for the synthesis of 2-(1H-indol-3-yl)acetonitrile. The strategy relies on the initial formation of gramine, a Mannich base, which is then subjected to nucleophilic displacement by a cyanide anion.
Reaction Scheme
Caption: Synthesis of 2-(1H-Indol-3-yl)acetonitrile via Gramine.
Experimental Protocol
Step 1: Synthesis of Gramine [3-(Dimethylaminomethyl)-1H-indole]
-
Reagents and Setup: In a well-ventilated fume hood, prepare a solution of dimethylamine (e.g., 40% in water). Cool a flask containing acetic acid in an ice bath.
-
Reaction: To the cooled acetic acid, add the dimethylamine solution, followed by formaldehyde (e.g., 37% in water). Then, add indole to the reaction mixture.
-
Stirring and Work-up: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is typically worked up by basification with an aqueous hydroxide solution, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield crude gramine, which can be purified by recrystallization.
Step 2: Synthesis of 2-(1H-Indol-3-yl)acetonitrile
-
Reagents and Setup: In a round-bottom flask, dissolve the gramine from Step 1 in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Extreme caution should be exercised when handling cyanide salts.
-
Heating and Monitoring: Heat the reaction mixture, typically to 80-100 °C, for 2-4 hours.[5] Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford 2-(1H-indol-3-yl)acetonitrile.[5]
Method 2: The Direct Approach - One-Pot Conversion of Indole-3-Carboxaldehyde
This method provides a more streamlined synthesis from the commercially available and relatively inexpensive indole-3-carboxaldehyde. It involves an in-situ reduction of the aldehyde to an intermediate alcohol, which is then converted to the nitrile.
Reaction Scheme
Caption: One-pot synthesis of 2-(1H-Indol-3-yl)acetonitrile.
Experimental Protocol
-
Reagents and Setup: To a solution of indole-3-carboxaldehyde in a mixture of methanol (MeOH) and formamide (NH2CHO), add sodium borohydride (NaBH4) in portions.[6]
-
Initial Reaction: Stir the mixture at room temperature for approximately 1 hour.[6]
-
Cyanation: Add sodium cyanide (NaCN) to the reaction mixture. Extreme caution should be exercised when handling cyanide salts.
-
Heating and Monitoring: Reflux the reaction mixture at around 100°C for approximately 5 hours, with stirring.[6] Monitor the reaction's progress by TLC.
-
Work-up and Purification: After cooling, add brine to the reaction mixture and extract with a chloroform-methanol mixture.[6] The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-(1H-indol-3-yl)acetonitrile.[6]
Comparative Data Analysis
The reproducibility of a synthetic method is best assessed by comparing key performance indicators such as yield and the physical and spectroscopic data of the product.
Table 1: Comparison of Synthetic Methods
| Parameter | Method 1: Via Gramine | Method 2: From Indole-3-Carboxaldehyde |
| Starting Material | Indole | Indole-3-carboxaldehyde |
| Number of Steps | 2 | 1 (One-pot) |
| Key Reagents | Formaldehyde, Dimethylamine, NaCN/KCN | NaBH4, NaCN |
| Reported Yield | Estimated 80-90% for the cyanation step.[5] | Up to 95% for the parent compound.[6] |
| Advantages | Well-established, classical method. | High yield, one-pot procedure, readily available starting material. |
| Disadvantages | Two distinct steps, handling of gramine intermediate. | Use of formamide as a solvent. |
Table 2: Published Physical and Spectroscopic Data for 2-(1H-Indol-3-yl)acetonitrile
| Property | Published Data | Source(s) |
| Molecular Formula | C10H8N2 | [7] |
| Molecular Weight | 156.18 g/mol | [7] |
| Melting Point | 33-37 °C | [7][8] |
| Appearance | Solid | [7] |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.62-7.08 (m, 5H, Ar-H), 3.77 (s, 2H, CH₂) | [7] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 136.1, 127.1, 123.4, 122.4, 120.1, 118.1, 111.3, 107.8, 14.9 | [7] |
| IR Spectroscopy | The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹. | [9] |
Discussion and Conclusion
Both presented methods offer viable and reproducible pathways to 2-(1H-Indol-3-yl)acetonitrile.
Method 1 (via Gramine) is a classic and reliable route. Its two-step nature, however, may be a drawback in terms of time and resources. The handling of the gramine intermediate also adds an extra step to the overall process. Nevertheless, its long history in the literature speaks to its reproducibility.
Method 2 (from Indole-3-Carboxaldehyde) presents a more modern and efficient alternative. The one-pot nature of the reaction, coupled with high reported yields, makes it an attractive option for researchers. The starting material, indole-3-carboxaldehyde, is commercially available and relatively inexpensive.
In terms of reproducibility, the one-pot conversion of indole-3-carboxaldehyde (Method 2) appears to be a highly reproducible and high-yielding method based on the available literature. While the synthesis via gramine (Method 1) is also well-established, the yield can be more variable depending on the efficiency of both the Mannich reaction and the subsequent cyanation step.
For researchers seeking a time-efficient and high-yielding synthesis of 2-(1H-Indol-3-yl)acetonitrile, the one-pot conversion of indole-3-carboxaldehyde is a highly recommended and reproducible method. The classical synthesis via gramine remains a valid and important route, particularly for educational purposes and in laboratories where indole is a more readily available starting material than its corresponding aldehyde.
The provided spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of their synthesized 2-(1H-Indol-3-yl)acetonitrile, regardless of the synthetic method employed.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(1H-Indol-3-yl)acetonitrile [acrospharma.co.kr]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Statistical Analysis of 2-(1H-Indol-7-yl)acetonitrile and its Isomers in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous pharmacologically active agents. Among the vast family of indole derivatives, indolylacetonitriles have garnered significant attention for their therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides an in-depth comparative analysis of 2-(1H-Indol-7-yl)acetonitrile and its key positional isomers, 2-(1H-Indol-2-yl)acetonitrile and 2-(1H-Indol-3-yl)acetonitrile.
As Senior Application Scientists, our goal is to extend beyond mere data presentation. We aim to elucidate the rationale behind the experimental design, the statistical methodologies employed for robust data interpretation, and the practical implications for preclinical research. This document is structured to empower researchers to not only understand the data but also to design and execute their own rigorous comparative studies.
Physicochemical and Synthetic Landscape of Indolylacetonitrile Isomers
The position of the acetonitrile substituent on the indole ring profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of these properties is the bedrock of rational drug design.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of the three isomers is presented in Table 1. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | 2-(1H-Indol-2-yl)acetonitrile | 2-(1H-Indol-3-yl)acetonitrile | This compound |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol [1][2] | 156.18 g/mol |
| Melting Point | Not available | 35 - 37 °C[2] | Not available |
| Appearance | Not available | Solid[2] | Not available |
| Solubility | Not available | Insoluble in water; Soluble in ethanol, dichloromethane[3] | Not available |
| XLogP3 | Not available | 1.6 | Not available |
Note: Data for the 2-yl and 7-yl isomers are not as readily available in public databases, highlighting a gap in the comprehensive characterization of these compounds.
Synthesis Strategies and Considerations
The synthetic route to each isomer presents unique challenges and considerations. The choice of starting materials and reaction conditions is paramount to achieving good yields and purity.
General Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of indolylacetonitrile isomers.
Synthesis of 2-(1H-Indol-2-yl)acetonitrile: A common approach involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. This can be achieved through a [4+1]-spirocyclization of nitroalkenes to indoles, followed by rearrangement.[4][5][6]
Synthesis of 2-(1H-Indol-3-yl)acetonitrile: This is the most well-documented isomer. A prevalent method is the one-step conversion of indole-3-carboxaldehydes using sodium borohydride and sodium cyanide in a mixed solvent system.[7]
Synthesis of this compound: Specific, high-yield synthetic routes for this isomer are less commonly reported. However, general methods for the functionalization of the indole-7-position can be adapted. One potential route involves the Fisher indole synthesis with a suitably substituted phenylhydrazine.
Comparative Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential
The true value of these isomers lies in their differential biological activities. This section will detail the experimental protocols and statistical analysis for comparing their efficacy as potential anticancer and anti-inflammatory agents.
In Vitro Anticancer Activity
The cytotoxicity of the indolylacetonitrile isomers against a panel of cancer cell lines is a critical first step in evaluating their anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each indolylacetonitrile isomer in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Statistical Analysis of IC50 Values:
The comparison of IC50 values between the different isomers is crucial for determining relative potency.
Caption: Statistical workflow for comparing the anticancer potency of indolylacetonitrile isomers.
A one-way Analysis of Variance (ANOVA) is an effective statistical tool for comparing the means of three or more groups.[8][9][10] By applying ANOVA to the log-transformed IC50 values, we can determine if there is a statistically significant difference in the cytotoxic potency of the isomers. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, can then be used to identify which specific isomers differ from each other. It is important that IC50 values are determined in a statistically robust way.[11]
Data Presentation:
The results should be summarized in a table for clear comparison.
| Compound | HCT116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 2-(1H-Indol-2-yl)acetonitrile | Experimental Data | Experimental Data | Experimental Data |
| 2-(1H-Indol-3-yl)acetonitrile | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Doxorubicin) | Experimental Data | Experimental Data | Experimental Data |
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of the isomers can be assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of the indolylacetonitrile isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Statistical Analysis:
Similar to the cytotoxicity assays, a one-way ANOVA followed by a post-hoc test can be used to compare the NO inhibitory effects of the different isomers across various concentrations.
Data Presentation:
| Compound | NO Inhibition at 10 µM (%) | NO Inhibition at 25 µM (%) | NO Inhibition at 50 µM (%) |
| 2-(1H-Indol-2-yl)acetonitrile | Experimental Data | Experimental Data | Experimental Data |
| 2-(1H-Indol-3-yl)acetonitrile | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Dexamethasone) | Experimental Data | Experimental Data | Experimental Data |
Characterization and Purity Assessment: The Role of HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the characterization and purity assessment of synthesized compounds.
Experimental Protocol: HPLC Analysis of Indolylacetonitrile Isomers
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Sample Preparation: Dissolve the synthesized compounds in the mobile phase.
-
Injection and Elution: Inject the sample and run the gradient program.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Determine the retention time and peak purity for each isomer.
Workflow for HPLC Method Development:
Caption: A streamlined workflow for developing a robust HPLC method for indolylacetonitrile analysis.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the statistical analysis and comparative evaluation of this compound and its 2- and 3-isomers. The detailed experimental protocols and statistical methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.
While 2-(1H-Indol-3-yl)acetonitrile is the most studied isomer, this guide highlights the importance of a systematic, comparative approach to fully elucidate the structure-activity relationships within this promising class of compounds. Future research should focus on obtaining more comprehensive physicochemical and biological data for the less-characterized 2- and 7-isomers. Such studies will be instrumental in identifying lead candidates with superior efficacy and safety profiles for further preclinical and clinical development.
References
- 1. 2-(1H-Indol-3-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-Indol-3-Yl)Acetonitrile | Properties, Uses, Safety Data & Supplier Information - Buy 3-Indoleacetonitrile Online China [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles [mdpi.com]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of variance (ANOVA) comparing means of more than two groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
